Product packaging for IAG933(Cat. No.:)

IAG933

Cat. No.: B10862049
M. Wt: 530.0 g/mol
InChI Key: HUVOYQMXUNTUAI-DCFHFQCYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

IAG933 is a useful research compound. Its molecular formula is C27H26ClF2N3O4 and its molecular weight is 530.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H26ClF2N3O4 B10862049 IAG933

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H26ClF2N3O4

Molecular Weight

530.0 g/mol

IUPAC Name

4-[(2S)-5-chloro-6-fluoro-2-phenyl-2-[(2S)-pyrrolidin-2-yl]-3H-1-benzofuran-4-yl]-5-fluoro-6-(2-hydroxyethoxy)-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C27H26ClF2N3O4/c1-31-25(35)17-14-33-26(36-11-10-34)24(30)22(17)21-16-13-27(20-8-5-9-32-20,15-6-3-2-4-7-15)37-19(16)12-18(29)23(21)28/h2-4,6-7,12,14,20,32,34H,5,8-11,13H2,1H3,(H,31,35)/t20-,27-/m0/s1

InChI Key

HUVOYQMXUNTUAI-DCFHFQCYSA-N

Isomeric SMILES

CNC(=O)C1=CN=C(C(=C1C2=C3C[C@@](OC3=CC(=C2Cl)F)([C@@H]4CCCN4)C5=CC=CC=C5)F)OCCO

Canonical SMILES

CNC(=O)C1=CN=C(C(=C1C2=C3CC(OC3=CC(=C2Cl)F)(C4CCCN4)C5=CC=CC=C5)F)OCCO

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IAG933 in the Hippo Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Hippo signaling pathway is a critical regulator of tissue growth and organ size, and its dysregulation is a key driver in the development of various cancers. The transcriptional coactivators Yes-associated protein (YAP) and transcriptional coactivator with PDZ-binding motif (TAZ), downstream effectors of the pathway, interact with TEA domain (TEAD) transcription factors to drive the expression of genes that promote cell proliferation and survival. IAG933 is a first-in-class, orally bioavailable small molecule inhibitor developed to directly target the YAP/TAZ-TEAD protein-protein interaction (PPI).[1][2][3] Unlike allosteric inhibitors that bind to the TEAD lipid pocket, this compound physically occupies the interface on TEAD where YAP and TAZ bind, offering a direct and potent mechanism of disruption.[4][5] Preclinical data demonstrated significant anti-tumor activity in Hippo-altered cancer models, particularly mesothelioma.[2][4] However, despite promising early results, the Phase I clinical trial for this compound was halted due to a lack of efficacy.[3] This guide provides a comprehensive technical overview of this compound's mechanism of action, summarizing key data and experimental approaches from its preclinical development.

The Hippo Pathway and the YAP/TAZ-TEAD Interface

The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the oncoproteins YAP and TAZ by promoting their cytoplasmic sequestration. In many cancers, such as those with mutations in Neurofibromin 2 (NF2), the pathway is inactivated.[3][6] This allows unphosphorylated YAP/TAZ to translocate to the nucleus, where they bind to TEAD transcription factors (TEAD1-4) to form a transcriptional complex. This complex then drives the expression of genes that are critical for cell proliferation, survival, and tumorigenesis.[4][6] The physical interaction between YAP/TAZ and TEAD is therefore a critical node for oncogenic signaling, making it a compelling target for therapeutic intervention.[7]

Hippo_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell_Density High Cell Density MST12 MST1/2 Cell_Density->MST12 Activates LATS12 LATS1/2 MST12->LATS12 Phosphorylates YAP_TAZ YAP/TAZ LATS12->YAP_TAZ Phosphorylates YAP_TAZ_p p-YAP/TAZ YAP_TAZ_p->YAP_TAZ Dephosphorylation Degradation 14-3-3 Binding & Cytoplasmic Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Translocation (Hippo OFF) TEAD TEAD Target_Genes Target Gene Expression (e.g., CCN1, CTGF) TEAD->Target_Genes Activates YAP_TAZ_n->TEAD Binds Proliferation Cell Proliferation, Survival Target_Genes->Proliferation

Caption: The canonical Hippo signaling pathway.

Core Mechanism of Action of this compound

This compound is a potent and selective small molecule designed to directly and competitively inhibit the PPI between YAP/TAZ and all four TEAD paralogs.[2][8] Structural studies revealed that this compound binds to the Ω-loop pocket of TEAD, which is the primary interface for its interaction with YAP/TAZ.[4]

The key mechanistic steps are:

  • Direct Competition: this compound directly competes with YAP and TAZ for binding to TEAD transcription factors.[4]

  • YAP Eviction: Treatment with this compound leads to the eviction of YAP from its chromatin binding sites.[2][9]

  • TEAD Occupancy and Co-repressor Binding: Interestingly, this compound does not displace TEAD from the chromatin.[2][8][9] With the YAP/TAZ co-activator site now unoccupied, the transcriptional co-repressor Vestigial-like 4 (VGLL4) can engage with TEAD.[2][8][9]

  • Transcriptional Repression: The switch from a YAP/TAZ-TEAD activator complex to a VGLL4-TEAD repressor complex results in the potent downregulation of canonical Hippo target genes, a decrease in enhancer activity, and subsequent induction of cancer cell death.[2][4][8]

IAG933_Mechanism cluster_control Hippo-Dysregulated Cancer Cell (No Treatment) cluster_treatment Effect of this compound Treatment YAP_n YAP/TAZ TEAD_n TEAD YAP_n->TEAD_n Binds YAP_e YAP/TAZ (Evicted) YAP_n->YAP_e Displaced by this compound DNA DNA TEAD_n->DNA Binds Transcription Oncogenic Transcription DNA->Transcription This compound This compound TEAD_i TEAD This compound->TEAD_i Binds to YAP Interface DNA_i DNA TEAD_i->DNA_i Remains Bound No_Transcription Transcription Repressed DNA_i->No_Transcription VGLL4 VGLL4 (Co-repressor) VGLL4->TEAD_i Binds

Caption: this compound directly blocks the YAP/TAZ-TEAD interaction.

Quantitative Data: Biochemical and Cellular Activity

This compound demonstrated potent activity across a range of biochemical and cell-based assays. Its efficacy was particularly notable in cancer cell lines with known Hippo pathway alterations, such as NF2-deficient mesothelioma.

ParameterAssay TypeTarget / Cell Line(s)ValueReference(s)
IC₅₀ Biochemical AssayAvi-human TEAD4²¹⁷⁻⁴³⁴9 nM[10]
IC₅₀ Gene Expression (qPCR)MSTO-211H, NCI-H22611 - 26 nM[4][10]
IC₅₀ YAP Reporter Gene AssayNCI-H205248 nM[10]
GI₅₀ Cell ProliferationNCI-H205241 nM[10]
GI₅₀ Cell ProliferationMesothelioma Cell Lines13 - 91 nM[10]

Quantitative Data: In Vivo Pharmacology and Efficacy

In preclinical animal models, this compound showed dose-proportional pharmacokinetics and robust anti-tumor efficacy. Oral administration led to significant and, in some cases, complete tumor regression in xenograft models of malignant mesothelioma at well-tolerated doses.[8][9][11]

ParameterAnimal ModelDosingValueReference(s)
AUC₂₄ Rat3 mg/kg668 ng·h/mL[11]
AUC₂₄ Rat10 mg/kg1100 ng·h/mL[11]
AUC₂₄ Rat20 mg/kg2400 ng·h/mL[11]
AUC₂₄ Rat30 mg/kg3600 ng·h/mL[11]
Blood IC₅₀ MSTO-211H Tumor XenograftSingle Dose64 nM[4]
Efficacy MSTO-211H Tumor XenograftDaily Oral DosingComplete Tumor Regression[2][9]

Key Experimental Methodologies

Detailed, step-by-step protocols for the experiments conducted on this compound are proprietary. However, based on published abstracts and papers, the core methodologies can be summarized as follows.

Biochemical Assays
  • Principle: To determine the direct binding affinity and inhibitory concentration of this compound on the YAP-TEAD interaction in vitro.

  • Methodology Outline: A common method is a competitive binding assay, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Surface Plasmon Resonance (SPR) assay.[4] Purified, recombinant TEAD protein and a fluorescently labeled YAP-derived peptide are incubated together. The ability of this compound at various concentrations to disrupt this interaction is measured by a change in the fluorescent signal. The IC₅₀ is calculated from the resulting dose-response curve.

Cellular Assays
  • Principle: To measure the effect of this compound on TEAD-dependent gene transcription and cell viability in cancer cell lines.

  • Methodology Outline:

    • Cell Culture: Hippo-dependent cancer cell lines (e.g., mesothelioma lines MSTO-211H, NCI-H226, NCI-H2052) are cultured under standard conditions.[4][10]

    • Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.0001-10 µM) for specific durations (e.g., 4, 24, or 72 hours).[10]

    • Endpoint Analysis:

      • Gene Expression: RNA is extracted, reverse-transcribed to cDNA, and analyzed via quantitative PCR (qPCR) to measure the mRNA levels of TEAD target genes like CCN1, ANKRD1, and CCN2. The IC₅₀ for transcriptional inhibition is then determined.[4][10]

      • Cell Viability: Cell proliferation is assessed using assays like CellTiter-Glo®, which measures ATP levels as an indicator of metabolic activity. The GI₅₀ (concentration for 50% growth inhibition) is calculated.[10]

Experimental_Workflow cluster_endpoints Endpoint Analysis start Select Hippo-Dependent Cancer Cell Line (e.g., MSTO-211H) treatment Treat cells with serial dilutions of this compound and a vehicle control start->treatment incubation Incubate for specified duration (e.g., 24h for qPCR, 72h for viability) treatment->incubation endpoint_choice Select Endpoint incubation->endpoint_choice rna_extraction RNA Extraction & RT-qPCR endpoint_choice->rna_extraction Gene Expression viability_assay Cell Viability Assay (e.g., CellTiter-Glo) endpoint_choice->viability_assay Cell Proliferation gene_analysis Analyze Target Gene Expression (e.g., CCN1) rna_extraction->gene_analysis ic50_calc Calculate IC₅₀ gene_analysis->ic50_calc viability_analysis Measure Luminescence viability_assay->viability_analysis gi50_calc Calculate GI₅₀ viability_analysis->gi50_calc

Caption: Generalized workflow for cellular assays on this compound.
In Vivo Xenograft Studies

  • Principle: To evaluate the pharmacokinetics, safety, and anti-tumor efficacy of orally administered this compound in a living organism.

  • Methodology Outline:

    • Model Generation: Human cancer cells (e.g., MSTO-211H) are implanted subcutaneously or orthotopically into immunocompromised mice.[2][4]

    • Dosing: Once tumors are established, mice are treated with daily oral doses of this compound or a vehicle control.

    • Monitoring: Tumor volume is measured regularly. Pharmacodynamic assessments may include collecting tumor tissue or blood at specific time points to measure target gene inhibition.[4]

    • Efficacy Determination: The primary endpoint is typically tumor growth inhibition or regression compared to the control group.

Clinical Development and Status

This compound entered a Phase I clinical trial (NCT04857372) for patients with advanced solid tumors characterized by Hippo pathway alterations, including malignant mesothelioma and tumors with NF2/LATS1/LATS2 mutations.[3][12] Early results from the trial showed some evidence of clinical activity, with a confirmed partial response in 5 out of 30 (16.6%) patients with pleural mesothelioma receiving a continuous daily dose.[13] The treatment was reported to have a manageable safety profile.[13] However, in October 2025, it was reported that Novartis had halted enrollment in the trial due to a lack of efficacy, suggesting that the promising preclinical results did not sufficiently translate into the intended clinical benefit in a broader patient population.[3]

Conclusion

This compound represents a significant scientific achievement as the first small molecule to directly and selectively disrupt the YAP/TAZ-TEAD protein-protein interface to enter clinical trials. Its mechanism of action, involving the eviction of YAP from chromatin and the subsequent suppression of oncogenic transcription, was robustly demonstrated in extensive preclinical studies. The quantitative data from these studies highlighted its potency and efficacy in specific, Hippo-dysregulated cancer models. While the clinical development of this compound as a monotherapy was ultimately discontinued, the research provides an invaluable blueprint for targeting this critical oncogenic node. The insights gained from this compound's journey will undoubtedly inform the development of future agents targeting the Hippo pathway, potentially as part of combination therapies to overcome resistance and improve patient outcomes.[2][9]

References

Preclinical Profile of IAG933: A Novel YAP/TAZ-TEAD Inhibitor for Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

IAG933 is a first-in-class, orally bioavailable small molecule inhibitor that directly targets the protein-protein interaction (PPI) between Yes-associated protein (YAP), its paralog TAZ, and the TEA domain (TEAD) transcription factors.[1][2] Dysregulation of the Hippo signaling pathway, leading to the activation of YAP/TAZ-TEAD-mediated transcription, is a known driver of tumorigenesis in a variety of solid tumors.[3] this compound is designed to disrupt this oncogenic signaling and has demonstrated significant preclinical activity in various cancer models, supporting its clinical development in patients with advanced solid tumors.[1][3] This technical guide provides a comprehensive overview of the preclinical studies of this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Mechanism of Action

This compound functions by directly binding to the YAP/TAZ-binding pocket on TEAD, thereby preventing the formation of the YAP/TAZ-TEAD transcriptional complex.[3] This disruption leads to the eviction of YAP from chromatin, inhibiting the transcription of downstream target genes involved in cell proliferation, survival, and migration.[2] The co-crystal structure of this compound with TEAD3 has revealed that the inhibitor engages in a combination of polar and hydrophobic interactions within the Ω-loop pocket of TEAD, which is the key interface for the interaction with YAP and TAZ.[3]

Signaling Pathway

Hippo Signaling Pathway and this compound Mechanism of Action cluster_0 Normal Hippo Pathway (ON) cluster_1 Dysregulated Hippo Pathway (OFF) cluster_2 This compound Intervention LATS1/2 LATS1/2 YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ Phosphorylation Cytoplasm Cytoplasm YAP/TAZ->Cytoplasm Sequestration & Degradation YAP/TAZ_n YAP/TAZ TEAD TEAD YAP/TAZ_n->TEAD Binding Oncogenic_Genes Oncogenic Gene Transcription TEAD->Oncogenic_Genes Nucleus Nucleus This compound This compound TEAD_i TEAD This compound->TEAD_i Inhibition Blocked_Transcription Blocked Oncogenic Gene Transcription TEAD_i->Blocked_Transcription YAP/TAZ_ni YAP/TAZ YAP/TAZ_ni->TEAD_i Binding Disrupted

Caption: this compound disrupts the YAP/TAZ-TEAD interaction, blocking oncogenic signaling.

Quantitative Data Summary

The preclinical efficacy of this compound has been evaluated in a range of in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Activity of this compound
Cell LineCancer TypeGenetic AlterationAssayEndpointValue
MSTO-211HMesotheliomaLATS1/2 lossTEAD Target Gene ExpressionIC5011-26 nM[3]
NCI-H226MesotheliomaNF2 lossTEAD Target Gene ExpressionIC5011-26 nM[3]
MSTO-211HMesotheliomaLATS1/2 lossCell ViabilityGI5013-91 nM[4]
NCI-H2052Mesothelioma-Cell ViabilityGI500.041 µM[4]
NCI-H2052Mesothelioma-YAP Reporter Gene ExpressionIC500.048 µM[4]
VariousNSCLC, CRCKRAS G12CCell Viability-Strong combination benefit with JDQ443[3]
Table 2: In Vivo Activity of this compound
ModelCancer TypeTreatmentDosing ScheduleEndpointResult
MSTO-211H Subcutaneous Xenograft (Mouse)MesotheliomaThis compoundSingle DoseTEAD Target Gene Inhibition (Blood)IC50 = 64 nM[3]
MSTO-211H Subcutaneous Xenograft (Mouse)MesotheliomaThis compoundDaily Dosing (2-4 weeks)Tumor GrowthNear stasis to profound tumor regression[3]
MSTO-211H Orthotopic Xenograft (Mouse)MesotheliomaThis compoundDaily Dosing (2-4 weeks)Tumor GrowthNear stasis to profound tumor regression[3]
MSTO-211H Xenograft (Rat)MesotheliomaThis compound3-30 mg/kg, once a day (2 weeks)Tumor GrowthTumor regression[4]
NCI-H2122 Xenograft (Mouse)NSCLC (KRAS G12C)This compound + JDQ443-Tumor GrowthDeepened response to JDQ443[3]
NCI-H1975 CDX (Mouse)NSCLC (EGFR mutant)This compound + Osimertinib-Tumor GrowthEnhanced antitumor benefit, rapid regression[3]
EBC-1 CDX (Mouse)Lung Cancer (MET amplified)This compound + Capmatinib-Tumor GrowthProfound tumor shrinkage[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are provided below.

Cell Viability Assay
  • Cell Lines: MSTO-211H, NCI-H226, and other solid tumor cell lines.

  • Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of this compound or in combination with other inhibitors.

  • Incubation: Plates are incubated for 72 hours.

  • Detection: Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is measured using a plate reader, and the data is normalized to vehicle-treated controls. GI50 values are calculated using a non-linear regression model.

TEAD Target Gene Expression Analysis (RT-qPCR)
  • Cell Culture and Treatment: Cells are seeded and treated with this compound as described for the cell viability assay.

  • RNA Extraction: Total RNA is extracted from cells using a suitable kit (e.g., RNeasy Kit, Qiagen).

  • cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR: Real-time PCR is performed using a qPCR instrument with SYBR Green or TaqMan probes for TEAD target genes (e.g., CTGF, CYR61, ANKRD1).

  • Data Analysis: The relative expression of target genes is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control. IC50 values are determined by plotting the percentage of gene expression inhibition against the log concentration of this compound.

In Vivo Xenograft Studies
  • Animal Models: Female athymic nude mice or rats.

  • Cell Implantation: For subcutaneous models, cells (e.g., MSTO-211H) are suspended in a suitable medium (e.g., Matrigel) and injected into the flank of the animals. For orthotopic models, cells are implanted into the relevant organ.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).

  • Treatment: Once tumors reach a predetermined size, animals are randomized into treatment and vehicle control groups. This compound is administered orally at various doses and schedules.

  • Efficacy Assessment: Tumor growth inhibition is calculated based on the difference in tumor volume between the treated and vehicle groups. Body weight and general health of the animals are monitored throughout the study.

  • Pharmacodynamic Analysis: At the end of the study, tumors and blood samples can be collected for the analysis of TEAD target gene expression and drug concentration.

Experimental Workflow for In Vivo Studies

In Vivo Xenograft Study Workflow Cell_Culture Tumor Cell Culture (e.g., MSTO-211H) Implantation Subcutaneous or Orthotopic Implantation in Mice/Rats Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Oral Administration of This compound or Vehicle Randomization->Treatment Monitoring Tumor Volume and Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Growth Inhibition, Pharmacodynamics Monitoring->Endpoint

References

IAG933: A Potent Chemical Probe for Interrogating the Hippo Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell fate. Its dysregulation is a key driver in the development and progression of various solid tumors. A central event in this pathway is the protein-protein interaction (PPI) between the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ) with the TEA domain (TEAD) family of transcription factors (TEAD1-4). This interaction is essential for mediating the oncogenic functions of YAP/TAZ.

IAG933 is a first-in-class, orally bioavailable small molecule inhibitor that directly targets and disrupts the YAP/TAZ-TEAD PPI.[1][2][3] Developed by Novartis, this compound has emerged as a potent and selective chemical probe for studying the Hippo pathway and as a potential therapeutic agent for cancers with Hippo pathway alterations.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols for its use in research settings.

Mechanism of Action

This compound functions by directly binding to the Ω-loop pocket of TEAD transcription factors, the primary interface for their interaction with YAP and TAZ.[4] This competitive binding prevents the formation of the YAP/TAZ-TEAD transcriptional complex, leading to the eviction of YAP from chromatin.[5][6] The disruption of this complex inhibits the transcription of downstream target genes, such as CCN1, ANKRD1, and CCN2, which are involved in cell proliferation and survival.[4] Consequently, this compound treatment leads to the suppression of tumor cell growth and induction of apoptosis in cancer cells dependent on Hippo pathway signaling.[3][7]

Signaling Pathway and Mechanism of this compound Action

The following diagram illustrates the canonical Hippo signaling pathway and the mechanism by which this compound inhibits YAP/TAZ-TEAD-mediated transcription.

Hippo_Pathway_this compound cluster_upstream Upstream Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1/2 MST1/2 Cell-Cell Contact->MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 phosphorylates SAV1 SAV1 SAV1->MST1/2 YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ phosphorylates MOB1 MOB1 MOB1->LATS1/2 YAP/TAZ_n YAP/TAZ YAP/TAZ->YAP/TAZ_n translocation p-YAP/TAZ p-YAP/TAZ (Inactive) TEAD TEAD YAP/TAZ_n->TEAD binds Target Genes CCN1, ANKRD1, CCN2, etc. TEAD->Target Genes activates This compound This compound This compound->TEAD inhibits Transcription Transcription Target Genes->Transcription

Caption: Hippo Signaling Pathway and this compound Mechanism.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical and clinical studies.

Table 1: In Vitro Activity of this compound
ParameterCell Line(s)ValueReference(s)
IC50 (TEAD Target Gene Inhibition)MSTO-211H, NCI-H22611 - 26 nM[4]
GI50 (Cell Proliferation)Mesothelioma cell lines13 - 91 nM[7]
IC50 (YAP Reporter Gene Expression)NCI-H20520.048 µM[3]
IC50 (Avi-human TEAD4217-434 inhibition)N/A9 nM[3][7]
Table 2: In Vivo Activity and Pharmacokinetics of this compound
ParameterAnimal ModelValueReference(s)
In vivo blood IC50 (Target Gene Inhibition)MSTO-211H subcutaneous tumor64 nM[4]
AUC24 (3 mg/kg)Rat668 ng·h/mL[8]
AUC24 (10 mg/kg)Rat1100 ng·h/mL[8]
AUC24 (20 mg/kg)Rat2400 ng·h/mL[8]
AUC24 (30 mg/kg)Rat3600 ng·h/mL[8]
Table 3: Clinical Efficacy of this compound (Phase I study - NCT04857372)
ParameterPatient PopulationValueReference(s)
Objective Response Rate (ORR)Pleural Mesothelioma (300/400 mg continuous qd dosing)16.6% (5 out of 30 patients with confirmed partial response)[2]
Maximum Tolerated Dose (MTD)Advanced solid tumors300 mg continuous qd schedule[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

MSTO-211H Xenograft Model

This protocol describes the establishment and use of a subcutaneous xenograft model of human malignant pleural mesothelioma to evaluate the in vivo efficacy of this compound.

Materials:

  • MSTO-211H human mesothelioma cell line

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • Matrigel

  • Phosphate-Buffered Saline (PBS)

  • 6-week-old female BALB/c nude mice

  • This compound (formulation for oral gavage; specific vehicle not publicly available)

  • Digital calipers

Procedure:

  • Culture MSTO-211H cells in RPMI-1640 supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of Matrigel and PBS.

  • Subcutaneously inject 1 x 10^6 MSTO-211H cells in a volume of 200 µL into the right flank of each mouse.

  • Monitor tumor growth by measuring tumor volume with digital calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and vehicle control groups.

  • Administer this compound or vehicle control daily via oral gavage at the desired dose(s).

  • Continue treatment for the specified duration (e.g., 2-4 weeks).

  • Monitor tumor volume and body weight regularly throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, gene expression).

RT-qPCR for TEAD Target Gene Expression

This protocol details the measurement of TEAD target gene expression in cells or tumor tissue following treatment with this compound.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • Reverse transcription kit

  • SYBR Green-based qPCR master mix

  • qPCR instrument

  • Primers for target genes (CCN1, ANKRD1, CCN2) and a housekeeping gene (e.g., GAPDH).

Primer Sequences (Human):

GeneForward PrimerReverse PrimerSource
CCN1GGAAAAGGCAGCTCACTGAAGCGGAGATACCAGTTCCACAGGTCOriGene (HP205410)
ANKRD1CGACTCCTGATTATGTATGGCGCGCTTTGGTTCCATTCTGCCAGTGOriGene (HP210849)
CCN2(Commercially available primers can be used, e.g., from OriGene)(Commercially available primers can be used, e.g., from OriGene)N/A

Procedure:

  • Treat cells in culture with this compound or vehicle control for the desired time. For tumor tissue, collect samples from the xenograft study.

  • Extract total RNA from cells or homogenized tumor tissue using an RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using a SYBR Green-based master mix with primers for the target genes and a housekeeping gene for normalization.

  • Set up the qPCR reaction as follows (example for a 20 µL reaction):

    • 10 µL 2x SYBR Green Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL cDNA

    • 6 µL Nuclease-free water

  • Run the qPCR program with appropriate cycling conditions (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Cell Viability Assay

This protocol describes a method to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Malignant mesothelioma cell lines (e.g., MSTO-211H, NCI-H226)

  • Appropriate cell culture medium and supplements

  • 96-well plates

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®, Promega)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

  • Prepare a serial dilution of this compound in the cell culture medium.

  • Remove the existing medium from the wells and add the medium containing different concentrations of this compound or vehicle control.

  • Incubate the plates for 72 hours at 37°C.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow the signal to stabilize.

  • Measure the luminescence or fluorescence using a plate reader.

  • Calculate the half-maximal growth inhibition (GI50) values by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for evaluating this compound and the logical relationship between its mechanism and downstream effects.

IAG933_Workflow Target_Identification Target Identification (YAP/TAZ-TEAD PPI) In_Vitro_Assays In Vitro Assays Target_Identification->In_Vitro_Assays Biochemical_Assay Biochemical Assay (e.g., TR-FRET, SPR) In_Vitro_Assays->Biochemical_Assay Cell-Based_Assays Cell-Based Assays In_Vitro_Assays->Cell-Based_Assays In_Vivo_Studies In Vivo Studies (Xenograft Models) In_Vitro_Assays->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

Caption: this compound Evaluation Workflow.

IAG933_Logic This compound This compound TEAD_Binding Binds to TEAD Ω-loop pocket This compound->TEAD_Binding PPI_Disruption Disrupts YAP/TAZ-TEAD Interaction TEAD_Binding->PPI_Disruption YAP_Eviction YAP Eviction from Chromatin PPI_Disruption->YAP_Eviction Gene_Inhibition Inhibition of TEAD Target Gene Transcription YAP_Eviction->Gene_Inhibition Antitumor_Effect Anti-tumor Effect (Apoptosis, Growth Inhibition) Gene_Inhibition->Antitumor_Effect

Caption: Logical Flow of this compound's Cellular Effects.

Conclusion

This compound is a valuable tool for researchers studying the Hippo signaling pathway. Its high potency and selectivity for the YAP/TAZ-TEAD interaction allow for precise interrogation of this critical oncogenic axis. The data and protocols presented in this guide provide a solid foundation for utilizing this compound in both in vitro and in vivo settings. While the Phase I clinical trial for this compound has been halted, the compound remains a significant chemical probe for preclinical research and a cornerstone for the development of future generations of YAP/TAZ-TEAD inhibitors. Further investigation into the nuances of its activity and potential combination therapies will continue to advance our understanding of Hippo pathway-driven cancers and inform the development of novel therapeutic strategies.

References

The Pharmacodynamics of IAG933: A Technical Guide to a First-in-Class YAP/TAZ-TEAD Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IAG933 is a first-in-class, orally bioavailable small molecule inhibitor that directly targets the protein-protein interaction (PPI) between the transcriptional co-activators Yes-associated protein (YAP)/transcriptional co-activator with PDZ-binding motif (TAZ) and the TEA domain (TEAD) transcription factors.[1][2] Dysregulation of the Hippo signaling pathway, leading to the activation of YAP/TAZ-TEAD-mediated transcription, is a key driver in various solid tumors.[3] this compound functions by competitively binding to TEADs, thereby preventing the formation of the oncogenic YAP/TAZ-TEAD complex. This leads to the eviction of YAP from chromatin, suppression of TEAD-driven gene transcription, and subsequent induction of apoptosis in cancer cells.[4][5] Preclinical studies have demonstrated potent anti-proliferative activity and significant tumor regression in various cancer models, particularly those with alterations in the Hippo pathway.[1][2] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental methodologies.

Mechanism of Action: Disrupting the Hippo Pathway's Terminal Node

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[6][7] When the pathway is active, a kinase cascade leads to the phosphorylation of YAP and TAZ, resulting in their cytoplasmic sequestration and degradation.[6] In many cancers, the Hippo pathway is inactivated, allowing unphosphorylated YAP and TAZ to translocate to the nucleus and bind to TEAD transcription factors (TEAD1-4).[3][7] This complex then drives the expression of genes that promote cell proliferation and survival.[8]

This compound directly intervenes at this terminal and critical point of the pathway. By binding to a conserved pocket on the TEAD proteins, this compound physically blocks the interaction with YAP and TAZ.[1] This disruption has several key pharmacodynamic consequences:

  • YAP Eviction from Chromatin: Treatment with this compound leads to the displacement of YAP from its binding sites on chromatin, while the genomic occupancy of TEADs remains largely unaffected.[4]

  • Engagement of Co-repressors: The TEADs, now unbound by YAP/TAZ, can engage with co-repressors such as VGLL4, further contributing to the suppression of gene transcription.[5]

  • Inhibition of TEAD-driven Transcription: The primary downstream effect is the potent and selective inhibition of the transcription of TEAD target genes, including CCN1 (also known as CYR61), ANKRD1, and CCN2 (also known as CTGF).[1][8]

  • Induction of Apoptosis: By suppressing the expression of pro-survival genes, this compound induces programmed cell death in cancer cells that are dependent on the YAP/TAZ-TEAD signaling axis.[2][8]

IAG933_PD_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Target_Binding Target Binding Affinity (e.g., Surface Plasmon Resonance) Cellular_Target_Engagement Cellular Target Engagement (e.g., Reporter Gene Assay) Target_Binding->Cellular_Target_Engagement Downstream_Signaling Downstream Signaling Modulation (e.g., RT-qPCR for Target Genes) Cellular_Target_Engagement->Downstream_Signaling Cellular_Phenotype Cellular Phenotype Assessment (e.g., Cell Viability/Apoptosis Assays) Downstream_Signaling->Cellular_Phenotype PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) (e.g., Tumor & Blood Analysis) Cellular_Phenotype->PK_PD Efficacy Efficacy Studies (e.g., Xenograft Models) PK_PD->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity IAG933_Compound This compound IAG933_Compound->Target_Binding

References

The Selectivity Profile of IAG933: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IAG933 is a first-in-class, orally bioavailable small molecule inhibitor that directly targets the protein-protein interaction (PPI) between the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ) with the TEA domain (TEAD) family of transcription factors.[1][2][3][4] Dysregulation of the Hippo signaling pathway, leading to the activation of YAP/TAZ-TEAD-mediated transcription, is a known driver in various cancers.[1][5] this compound is designed to disrupt this interaction, thereby inhibiting the oncogenic functions downstream of the Hippo pathway.[3][6] This technical guide provides a detailed overview of the selectivity profile of this compound, compiling available quantitative data, outlining key experimental methodologies, and visualizing the relevant biological and experimental frameworks.

Mechanism of Action

This compound functions by directly binding to all four TEAD paralogs (TEAD1-4) and disrupting their interaction with YAP and TAZ.[3][7][8][9] This prevents the formation of the transcriptional complex responsible for driving the expression of genes involved in cell proliferation and survival.[1][3] Upon treatment with this compound, YAP is evicted from chromatin, leading to a reduction in Hippo-mediated transcription.[4][7][8][9]

Quantitative Selectivity Data

The following tables summarize the reported in vitro and in vivo activities of this compound. While described as having "exquisite selectivity," comprehensive public data from broad off-target screening panels such as kinome scans are not available at the time of this writing.[3]

Table 1: In Vitro Biochemical and Cellular Activity of this compound

Assay TypeTarget/Cell LineEndpointValueReference
Biochemical AssayAvi-human TEAD4 (residues 217-434)IC509 nM[10]
Cellular AssayMSTO-211H and NCI-H226 cellsIC50 (TEAD target gene expression)11 - 26 nM[11][12]
Cellular AssayNCI-H2052 cellsGI50 (Cell proliferation)0.041 µM[10]
Cellular AssayNCI-H2052 cellsIC50 (YAP reporter gene expression)0.048 µM[10]
Cellular AssayMesothelioma cell linesGI50 (Anti-proliferative activity)13 - 91 nM[10]

Table 2: In Vivo Activity of this compound

Model SystemEndpointValueReference
MSTO-211H subcutaneous tumor modelBlood IC50 (TEAD target gene inhibition)64 nM[11][12]

Signaling Pathway and Experimental Workflow

To visually represent the context in which this compound acts and how its properties are determined, the following diagrams are provided.

Hippo_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_kinases Hippo Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 GPCR Signaling GPCR Signaling LATS1_2 LATS1/2 GPCR Signaling->LATS1_2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 activates YAP_TAZ_p p-YAP/p-TAZ (Inactive) YAP_TAZ->YAP_TAZ_p leads to YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates to TEAD TEAD1-4 Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes activates YAP_TAZ_n->TEAD binds This compound This compound This compound->TEAD inhibits YAP/TAZ binding

Hippo Signaling Pathway and this compound's Point of Intervention.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays TR_FRET Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Biochem_Result Determine IC50 (Direct Inhibition) TR_FRET->Biochem_Result SPR Surface Plasmon Resonance (SPR) SPR->Biochem_Result Cell_Culture Culture Cancer Cell Lines Compound_Treatment Treat with this compound Cell_Culture->Compound_Treatment Gene_Expression Measure TEAD Target Gene Expression (qPCR) Compound_Treatment->Gene_Expression Proliferation_Assay Cell Viability/ Proliferation Assay Compound_Treatment->Proliferation_Assay CETSA Cellular Thermal Shift Assay (CETSA) Compound_Treatment->CETSA Cellular_Result Determine IC50/GI50 (Cellular Potency & Target Engagement) Gene_Expression->Cellular_Result Proliferation_Assay->Cellular_Result CETSA->Cellular_Result

General Experimental Workflow for Characterizing this compound.

Experimental Protocols

Detailed, proprietary experimental protocols for this compound are not publicly available. However, the following are representative methodologies for the key assays used to characterize YAP-TEAD inhibitors.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay is designed to quantify the direct inhibition of the YAP-TEAD interaction in a purified system.

  • Reagents and Materials: Purified, tagged TEAD protein (e.g., GST-TEAD), purified, tagged YAP peptide corresponding to the TEAD-binding domain (e.g., His-YAP), TR-FRET donor and acceptor fluorophore-conjugated antibodies (e.g., anti-GST-Terbium and anti-His-d2), assay buffer, and microplates.

  • Procedure: a. A solution of TEAD protein and YAP peptide is prepared in assay buffer. b. Serial dilutions of this compound or a vehicle control (e.g., DMSO) are added to the protein-peptide mixture in the microplate wells. c. The plate is incubated to allow for inhibitor binding to reach equilibrium. d. The TR-FRET antibody detection mix is added to each well. e. After another incubation period, the plate is read on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. These ratios are then plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression model.

Cellular Assay: TEAD Target Gene Expression

This assay measures the ability of this compound to inhibit TEAD-dependent gene transcription within a cellular context.

  • Reagents and Materials: Cancer cell line with a dysregulated Hippo pathway (e.g., MSTO-211H, NCI-H226), cell culture medium and supplements, this compound, RNA extraction kit, reverse transcription reagents, qPCR master mix, and primers for TEAD target genes (e.g., CTGF, CYR61, ANKRD1) and a housekeeping gene.

  • Procedure: a. Cells are seeded in multi-well plates and allowed to adhere overnight. b. The cells are then treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours). c. Following treatment, total RNA is extracted from the cells. d. The RNA is reverse-transcribed into cDNA. e. Quantitative PCR (qPCR) is performed using the cDNA to measure the expression levels of the target and housekeeping genes.

  • Data Analysis: The relative expression of the target genes is normalized to the housekeeping gene. The normalized expression values are then plotted against the this compound concentration to calculate the IC50 for the inhibition of gene expression.

Cellular Assay: Anti-Proliferative Activity

This assay determines the effect of this compound on the growth and viability of cancer cells.

  • Reagents and Materials: Cancer cell lines, cell culture medium, this compound, and a cell viability reagent (e.g., resazurin-based or ATP-based).

  • Procedure: a. Cells are seeded in multi-well plates. b. After allowing the cells to attach, they are treated with a range of this compound concentrations. c. The plates are incubated for a prolonged period (e.g., 72 hours) to allow for effects on cell proliferation. d. The cell viability reagent is added to each well, and the plates are incubated according to the manufacturer's instructions. e. The signal (fluorescence or luminescence) is measured using a plate reader.

  • Data Analysis: The signal intensity, which correlates with the number of viable cells, is plotted against the inhibitor concentration. The GI50 (concentration for 50% growth inhibition) is then calculated using a suitable curve-fitting model.

Conclusion

This compound is a potent and selective inhibitor of the YAP/TAZ-TEAD protein-protein interaction. The available data demonstrates its ability to disrupt this key oncogenic signaling pathway at nanomolar concentrations in both biochemical and cellular settings, translating to in vivo efficacy. While a comprehensive public off-target profile remains undisclosed, the existing evidence points towards a highly specific mechanism of action. The experimental methodologies outlined provide a framework for the continued investigation and understanding of this compound and other emerging inhibitors of the Hippo pathway.

References

IAG933: A Technical Guide to its Impact on Cancer Cell Proliferation and Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IAG933 is a first-in-class, orally bioavailable small molecule inhibitor that directly targets the protein-protein interaction (PPI) between Yes-associated protein (YAP), its paralog TAZ, and the TEA domain (TEAD) transcription factors.[1][2][3] This interaction is a critical downstream effector of the Hippo signaling pathway, which is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[4][5] this compound has demonstrated potent anti-proliferative and pro-apoptotic activity in preclinical models of cancers with Hippo pathway alterations, such as mesothelioma and tumors with NF2 mutations.[2][6][7] This technical guide provides a comprehensive overview of the mechanism of action, preclinical efficacy, and experimental methodologies related to this compound's impact on cancer cell proliferation and apoptosis.

Mechanism of Action: Disrupting the YAP/TAZ-TEAD Oncogenic Axis

This compound functions by directly binding to the Ω-loop pocket of TEAD transcription factors (TEAD1-4), the same interface where the transcriptional co-activators YAP and TAZ bind.[6] This competitive inhibition prevents the formation of the YAP/TAZ-TEAD transcriptional complex, a key driver of oncogenic gene expression.[1][2] The disruption of this PPI leads to the eviction of YAP from chromatin, thereby abrogating the transcription of downstream target genes involved in cell proliferation, survival, and tissue growth, such as CCN1 (also known as CYR61), ANKRD1, and CCN2 (CTGF).[6][8] Consequently, this inhibition of TEAD-driven transcriptional activity induces cancer cell killing and has been shown to lead to significant tumor regressions in preclinical models.[1][2][3]

Impact on Cancer Cell Proliferation

This compound exhibits potent anti-proliferative activity in cancer cell lines with a dependency on the Hippo pathway. This is particularly evident in mesothelioma cell lines with mutations in NF2 or LATS1/2, which lead to hyperactivation of YAP/TAZ.

Table 1: In Vitro Anti-proliferative Activity of this compound
Cell LineCancer TypeKey Mutation(s)Assay TypeEndpointThis compound ConcentrationResult
MSTO-211HMesotheliomaLATS1/2 loss-of-functionTEAD Target Gene ExpressionIC5011-26 nM (24h)Inhibition of CCN1, ANKRD1, CCN2 expression[6][9]
NCI-H226MesotheliomaNF2 loss-of-functionTEAD Target Gene ExpressionIC5011-26 nM (24h)Inhibition of CCN1, ANKRD1, CCN2 expression[6][9]
NCI-H2052MesotheliomaNF2 mutantCell ProliferationGI500.041 µM (72h)Inhibition of cell proliferation[8]
NCI-H2052MesotheliomaNF2 mutantYAP Reporter Gene ExpressionIC500.048 µMInhibition of YAP reporter gene expression[8]
Mesothelioma Cell LinesMesotheliomaHippo-dependentCell ProliferationGI5013-91 nM (72h)Effective anti-proliferative activity[8]

Induction of Apoptosis

Table 2: In Vivo Evidence of Apoptosis Induction by this compound
Animal ModelTumor TypeThis compound TreatmentApoptosis MarkerResult
MSTO-211H XenograftMesotheliomaSingle dose (30 and 240 mg/kg)Cleaved PARP, BIMIncreased expression[9]
NCI-H2052 XenograftMesotheliomaThree daily doses (YTP-13, an this compound analog)Cleaved PARP, Cleaved CASP3Increased expression (Immunohistochemistry)[9]

Preclinical In Vivo Efficacy

In vivo studies using xenograft models have demonstrated the potent anti-tumor activity of this compound. Oral administration of this compound led to dose-dependent tumor growth inhibition and, in some cases, complete tumor regression at well-tolerated doses.[2][7]

Table 3: In Vivo Anti-Tumor Efficacy of this compound
Animal ModelTumor ModelThis compound DosingOutcome
MouseMSTO-211H subcutaneous xenograftDaily dosing (2-4 weeks)Significant dose-dependent responses, from near stasis to profound tumor regression[6]
RatMSTO-211H xenograft3-30 mg/kg, i.g., once a day (2 weeks)Tumor regression[8]
MouseOrthotopic and subcutaneous mesothelioma modelsDaily treatmentComplete tumor regression in the MSTO-211H xenograft model[2][7][10]
MouseCancer models with NF2 loss of function or TAZ-fusionsDaily treatmentRobust anti-tumor efficacy[2][7][10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound, based on standard laboratory practices and information inferred from the search results.

Cell Viability Assay (Resazurin Assay)

This assay measures cell viability based on the reduction of resazurin to the fluorescent resorufin by metabolically active cells.

Materials:

  • Cancer cell lines (e.g., MSTO-211H, NCI-H226, NCI-H2052)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)[11]

  • Opaque-walled 96-well plates

  • Microplate fluorometer (Excitation: 560 nm, Emission: 590 nm)[11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete medium per well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of this compound or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours).[8]

  • Resazurin Addition: Add 20 µL of resazurin solution to each well.[11]

  • Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.[11]

  • Fluorescence Measurement: Measure the fluorescence at 560 nm excitation and 590 nm emission using a microplate fluorometer.

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 value (concentration for 50% growth inhibition) can be determined using a dose-response curve.

Apoptosis Assay (Live-Cell Imaging of Caspase-3/7 Activity)

This assay quantifies apoptosis by detecting the activity of caspases, key executioners of apoptosis, in real-time.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Live-cell apoptosis reagent (e.g., a cell-permeable substrate for activated caspase-3/7 that becomes fluorescent upon cleavage)

  • Live-cell imaging system with environmental control (37°C, 5% CO2)

  • 96-well imaging plates

Protocol:

  • Cell Seeding: Seed cells in a 96-well imaging plate at an appropriate density.

  • Reagent and Compound Preparation: Prepare a solution of the caspase-3/7 reagent in complete medium at the recommended concentration. Prepare serial dilutions of this compound in this reagent-containing medium.

  • Treatment: Add the this compound dilutions or vehicle control to the wells.

  • Live-Cell Imaging: Place the plate in the live-cell imaging system. Acquire phase-contrast and fluorescent images at regular intervals (e.g., every 2-3 hours) for the duration of the experiment.

  • Data Analysis: Use the imaging system's software to quantify the number of fluorescent (apoptotic) cells over time. The rate and extent of apoptosis can be determined for each treatment condition.

Western Blotting for Hippo Pathway Proteins

This technique is used to detect changes in the expression levels of key proteins in the Hippo pathway and markers of apoptosis.

Materials:

  • Cancer cell lines

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-YAP, anti-TAZ, anti-TEAD, anti-CYR61, anti-ANKRD1, anti-CTGF, anti-cleaved PARP, anti-cleaved caspase-3, and a loading control like anti-vinculin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Protocol:

  • Cell Treatment and Lysis: Treat cultured cells with this compound or vehicle for the desired time. Lyse the cells in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. The intensity of the bands can be quantified to determine relative protein expression levels.

Visualizations

Signaling Pathway Diagram

IAG933_Mechanism_of_Action This compound This compound TEAD TEAD1-4 (Transcription Factors) This compound->TEAD Inhibits Binding Apoptosis Apoptosis This compound->Apoptosis Induces YAP_TAZ YAP / TAZ (Transcriptional Co-activators) YAP_TEAD_Complex YAP/TAZ-TEAD Complex YAP_TAZ->YAP_TEAD_Complex Binds to TEAD->YAP_TEAD_Complex Binds to Target_Genes Target Gene Transcription (e.g., CCN1, ANKRD1, CCN2) YAP_TEAD_Complex->Target_Genes Activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Promotes Target_Genes->Apoptosis Inhibits Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Assays cluster_invivo In Vivo Analysis start_invitro Cancer Cell Lines (e.g., Mesothelioma) treat_this compound treat_this compound start_invitro->treat_this compound treat_this compound Treat with this compound (Dose-response) cell_viability Cell Viability Assay (Resazurin) treat_this compound->cell_viability apoptosis_assay Apoptosis Assay (Caspase-3/7 Activity) treat_this compound->apoptosis_assay western_blot Western Blot treat_this compound->western_blot proliferation_data Anti-proliferative Effect cell_viability->proliferation_data Determines GI50 apoptosis_data Apoptosis Induction apoptosis_assay->apoptosis_data Quantifies Apoptosis protein_data Target Engagement & Apoptosis Markers western_blot->protein_data Measures Protein Levels start_invivo Xenograft Models (e.g., MSTO-211H) treat_iag933_invivo Oral Administration of this compound start_invivo->treat_iag933_invivo tumor_measurement Tumor Volume Measurement treat_iag933_invivo->tumor_measurement ihc Immunohistochemistry (Cleaved PARP, Casp3) treat_iag933_invivo->ihc efficacy_data Tumor Regression tumor_measurement->efficacy_data Assesses Efficacy apoptosis_invivo_data In Vivo Apoptosis ihc->apoptosis_invivo_data Confirms Apoptosis

References

Methodological & Application

Application Notes and Protocols for IAG933 in Mesothelioma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of IAG933, a first-in-class, orally bioavailable small molecule inhibitor that directly disrupts the YAP/TAZ-TEAD protein-protein interaction, in mesothelioma cell lines.

Introduction

The Hippo signaling pathway is a critical regulator of cell proliferation and apoptosis, and its dysregulation is implicated in the development of various cancers, including malignant mesothelioma.[1] In many mesothelioma cases, mutations in upstream components of the Hippo pathway, such as Neurofibromatosis Type 2 (NF2), lead to the constitutive activation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[1][2] YAP and TAZ translocate to the nucleus and bind to TEAD (TEA domain) transcription factors, driving the expression of genes that promote tumor growth and survival.[1][2]

This compound is a potent and selective inhibitor that directly targets the protein-protein interaction between YAP/TAZ and all four TEAD paralogs.[3] By binding to the Ω-loop pocket of TEAD, this compound competitively prevents the formation of the YAP/TAZ-TEAD transcriptional complex, leading to the eviction of YAP from chromatin and the subsequent downregulation of TEAD target genes.[4][5] Preclinical studies have demonstrated that this compound exhibits potent anti-proliferative activity and induces tumor regression in Hippo-driven mesothelioma models.[4]

These protocols are designed for researchers investigating the therapeutic potential of this compound in mesothelioma cell lines such as MSTO-211H and NCI-H226.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound in mesothelioma cell lines.

Cell LineAssay TypeEndpointValue (nM)Reference
MSTO-211HTEAD Target Gene ExpressionIC5011 - 26[4][6]
NCI-H226TEAD Target Gene ExpressionIC5011 - 26[4][7]
Mesothelioma Cell LinesAnti-proliferative ActivityGI5013 - 91[7]
NCI-H2052Inhibition of Cell ProliferationGI5041[7]
NCI-H2052Inhibition of YAP Reporter Gene ExpressionIC5048[7]

Signaling Pathway

The diagram below illustrates the Hippo signaling pathway and the mechanism of action of this compound. In mesothelioma with Hippo pathway dysregulation (e.g., NF2 loss-of-function), the inhibitory kinase cascade is inactive, allowing YAP/TAZ to accumulate in the nucleus. This compound disrupts the interaction between YAP/TAZ and TEAD, thereby inhibiting the transcription of pro-proliferative and anti-apoptotic genes.

Hippo_Pathway_this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact NF2 NF2 Cell-Cell Contact->NF2 Activates LATS1_2 LATS1/2 NF2->LATS1_2 Activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_p p-YAP/TAZ Degradation Degradation YAP_TAZ_p->Degradation Leads to YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Translocates to (Hippo OFF) TEAD TEAD YAP_TAZ_n->TEAD Binds Target_Genes Target Gene Expression (e.g., CCN1, ANKRD1, CCN2) TEAD->Target_Genes Activates This compound This compound This compound->TEAD Inhibits Interaction Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Caption: The Hippo Signaling Pathway and this compound Mechanism of Action.

Experimental Protocols

Cell Culture of Mesothelioma Cell Lines

This protocol outlines the standard procedures for culturing MSTO-211H and NCI-H226 mesothelioma cell lines.

Materials:

  • MSTO-211H (ATCC CRL-2081) or NCI-H226 (ATCC CRL-5826) cells

  • RPMI-1640 Medium (e.g., ATCC 30-2001)

  • Fetal Bovine Serum (FBS), heat-inactivated (e.g., ATCC 30-2020)

  • Penicillin-Streptomycin solution

  • 0.25% (w/v) Trypsin-0.53 mM EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing RPMI-1640 with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Thawing Frozen Cells:

    • Quickly thaw the vial of frozen cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 125 x g for 5-7 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

  • Cell Maintenance:

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Change the medium every 2-3 days.

  • Sub-culturing (Passaging):

    • When cells reach 80-90% confluency, aspirate the medium.

    • Wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.

    • Neutralize the trypsin by adding 6-8 mL of complete growth medium.

    • Gently pipette the cell suspension to ensure a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:4 to 1:8 split) to a new T-75 flask containing fresh complete growth medium.[2]

Cell Viability Assay (ATP-Based)

This assay determines the effect of this compound on the viability of mesothelioma cells by measuring intracellular ATP levels, an indicator of metabolically active cells.

Workflow Diagram:

Cell_Viability_Workflow start Seed mesothelioma cells in a 96-well plate incubate1 Incubate for 24 hours start->incubate1 treat Treat cells with a serial dilution of this compound incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 add_reagent Add ATP detection reagent incubate2->add_reagent incubate3 Incubate for 10 minutes in the dark add_reagent->incubate3 read Measure luminescence incubate3->read analyze Analyze data and calculate GI50 read->analyze

Caption: Workflow for the ATP-Based Cell Viability Assay.

Materials:

  • Mesothelioma cells (MSTO-211H, NCI-H226)

  • Complete growth medium

  • This compound (dissolved in DMSO)

  • 96-well, opaque-walled microplates

  • ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the mesothelioma cells.

    • Seed the cells in a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium. It is recommended to use a concentration range that brackets the expected GI50 value (e.g., 0.1 nM to 10 µM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • ATP Measurement:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add 100 µL of the ATP detection reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes in the dark to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the background wells (medium only) from all other measurements.

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the normalized luminescence values against the logarithm of the this compound concentration.

    • Calculate the GI50 (the concentration of this compound that causes a 50% reduction in cell growth) using non-linear regression analysis.

Gene Expression Analysis by RT-qPCR

This protocol is for quantifying the mRNA levels of TEAD target genes (CCN1, ANKRD1, CCN2) in mesothelioma cells following treatment with this compound.

Workflow Diagram:

RT_qPCR_Workflow start Seed and treat cells with this compound (e.g., 24 hours) extract_rna Extract total RNA start->extract_rna assess_quality Assess RNA quality and quantity extract_rna->assess_quality synthesize_cdna Reverse transcribe RNA to cDNA assess_quality->synthesize_cdna prepare_qpcr Prepare qPCR reaction mix (cDNA, primers, SYBR Green) synthesize_cdna->prepare_qpcr run_qpcr Perform qPCR prepare_qpcr->run_qpcr analyze Analyze data using the 2-ΔΔCt method and calculate IC50 run_qpcr->analyze

Caption: Workflow for Gene Expression Analysis by RT-qPCR.

Materials:

  • Treated mesothelioma cells

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (CCN1, ANKRD1, CCN2) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment and RNA Extraction:

    • Seed mesothelioma cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) and a vehicle control for 24 hours.[4]

    • Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for a target or housekeeping gene, and SYBR Green master mix.

    • Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

    • Calculate the relative gene expression changes using the 2-ΔΔCt method.

    • To determine the IC50 for target gene inhibition, plot the percentage of inhibition against the log concentration of this compound and perform a non-linear regression analysis.

Western Blot Analysis of YAP/TAZ

This protocol describes the detection of total and phosphorylated YAP/TAZ protein levels in mesothelioma cells to assess the activation state of the Hippo pathway.

Materials:

  • Treated mesothelioma cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-YAP/TAZ, anti-phospho-YAP (Ser127), anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the treated cells in RIPA buffer.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize to a loading control like GAPDH. A lower ratio of phosphorylated YAP to total YAP indicates higher pathway activation.[8][9]

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is to determine if this compound treatment leads to the eviction of YAP from the chromatin at the promoter regions of its target genes.

Materials:

  • Treated mesothelioma cells

  • Formaldehyde (37%)

  • Glycine

  • Cell lysis and nuclear lysis buffers

  • Sonicator

  • Anti-YAP antibody and control IgG

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR reagents and primers for target gene promoters

Procedure:

  • Cross-linking and Chromatin Preparation:

    • Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10 minutes.

    • Quench the reaction with glycine.

    • Lyse the cells and nuclei to release chromatin.

    • Shear the chromatin to fragments of 200-1000 bp by sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin with an anti-YAP antibody or control IgG overnight at 4°C.

    • Capture the antibody-chromatin complexes with protein A/G beads.

  • Washes and Elution:

    • Wash the beads to remove non-specific binding.

    • Elute the protein-DNA complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by heating in the presence of Proteinase K.

    • Purify the DNA using a DNA purification kit.

  • Analysis by qPCR:

    • Quantify the amount of immunoprecipitated DNA corresponding to specific gene promoters using qPCR. A significant reduction in the amount of promoter DNA immunoprecipitated with the YAP antibody in this compound-treated cells compared to control cells indicates YAP eviction from the chromatin.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. It is recommended to consult the original research articles and manufacturer's instructions for further details. For research use only. Not for use in diagnostic procedures.

References

Application Notes and Protocols for IAG933 in MSTO-211H Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

IAG933 is a potent and selective small molecule inhibitor that disrupts the protein-protein interaction between Yes-associated protein (YAP), transcriptional co-activator with PDZ-binding motif (TAZ), and the TEA domain (TEAD) transcription factors.[1][2] This interaction is a critical downstream step in the Hippo signaling pathway, which is frequently dysregulated in various cancers, including malignant mesothelioma.[3] The MSTO-211H cell line, derived from a patient with biphasic mesothelioma, serves as a valuable preclinical model for studying the efficacy of targeted therapies. These application notes provide a comprehensive guide for utilizing this compound in MSTO-211H xenograft models, covering experimental protocols, data presentation, and the underlying biological pathways.

Signaling Pathway

The Hippo signaling pathway is a key regulator of organ size, cell proliferation, and apoptosis. In its "on" state, a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP and TAZ. Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation. When the Hippo pathway is "off," unphosphorylated YAP and TAZ translocate to the nucleus, where they bind to TEAD transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis. This compound directly binds to TEAD, preventing the association of the YAP/TAZ co-activators and thereby inhibiting downstream oncogenic signaling.[3]

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_kinase_cascade Hippo Kinase Cascade (Active) cluster_degradation Degradation cluster_nucleus Nucleus cluster_transcription Transcriptional Regulation cluster_inhibition Inhibition by this compound Cell-Cell Contact Cell-Cell Contact MST1/2 MST1/2 Mechanical Stress Mechanical Stress LATS1/2 LATS1/2 MST1/2->LATS1/2 YAP/TAZ (P) YAP/TAZ (P) LATS1/2->YAP/TAZ (P) Phosphorylation Degradation Degradation YAP/TAZ (P)->Degradation YAP/TAZ YAP/TAZ TEAD TEAD YAP/TAZ->TEAD Binding Target Gene Expression Target Gene Expression TEAD->Target Gene Expression Transcription Cell Proliferation\n& Survival Cell Proliferation & Survival Target Gene Expression->Cell Proliferation\n& Survival This compound This compound This compound->TEAD Inhibits Binding

Figure 1: Hippo Signaling Pathway and Mechanism of this compound Action.

Data Presentation

The following tables summarize the in vivo efficacy of this compound in MSTO-211H xenograft models based on preclinical data.

Table 1: Dose-Dependent Antitumor Activity of this compound in MSTO-211H Mouse Xenograft Model

Treatment GroupDose (mg/kg, p.o., QD)Treatment Duration (days)Tumor Growth Inhibition (%)Observations
Vehicle Control-280Progressive tumor growth
This compound3028Not specifiedDose-dependent anti-tumor effect
This compound24028Not specifiedDose-dependent anti-tumor effect, promotes cell apoptosis

Data synthesized from publicly available preclinical study information.

Table 2: Antitumor Efficacy of this compound in MSTO-211H Rat Xenograft Model

Treatment GroupDose (mg/kg, p.o., QD)Treatment Duration (weeks)Tumor Volume Change
Vehicle Control-2Progressive tumor growth
This compound102Tumor stasis
This compound302Tumor regression

Data synthesized from publicly available preclinical study information.

Experimental Protocols

Experimental Workflow

The overall workflow for assessing the efficacy of this compound in an MSTO-211H xenograft model is depicted below.

experimental_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis A MSTO-211H Cell Culture B Cell Harvest & Preparation A->B C Subcutaneous Implantation in Mice B->C D Tumor Growth Monitoring C->D E Randomization of Mice D->E G Daily Oral Gavage E->G F This compound Formulation F->G H Tumor Volume & Body Weight Measurement G->H I Endpoint Reached H->I J Tumor & Tissue Collection I->J K Pharmacodynamic Analysis (Western, RT-qPCR) J->K L Data Analysis & Interpretation K->L

References

Application Notes and Protocols: Combination Therapy of IAG933 with MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IAG933 is a first-in-class, orally bioavailable small molecule inhibitor that directly targets the protein-protein interaction (PPI) between Yes-associated protein (YAP), its paralog TAZ, and the TEA domain (TEAD) transcription factors (TEAD1-4).[1][2][3][4] This interaction is a critical downstream event of the Hippo signaling pathway, which is a key regulator of organ size, cell proliferation, and apoptosis.[2][5] Dysregulation of the Hippo pathway, leading to the activation of YAP/TAZ-TEAD, is a known driver in several cancers, including malignant mesothelioma.[2][5] this compound functions by potently and selectively disrupting the YAP/TAZ-TEAD interface, leading to the eviction of YAP from chromatin, subsequent repression of TEAD-driven transcription, and induction of cancer cell death.[1][3][6]

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is another crucial signaling pathway frequently hyperactivated in various cancers through mutations in genes like KRAS and BRAF.[7] This pathway drives tumor cell proliferation and survival. Preclinical evidence has demonstrated a strong rationale for the combination of this compound with MAPK pathway inhibitors to achieve more effective and durable anti-tumor responses, particularly in cancers with MAPK pathway alterations that may not have primary Hippo pathway mutations.[3][6][8] This combination strategy aims to co-target two key oncogenic signaling nodes, potentially overcoming resistance mechanisms and enhancing therapeutic efficacy.

Mechanism of Action and Rationale for Combination

This compound binds to the Ω-loop pocket of TEAD proteins, the binding site for YAP and TAZ, thereby directly preventing the formation of the oncogenic YAP/TAZ-TEAD transcriptional complex.[2] This leads to the suppression of genes that promote cell proliferation and survival. Upon treatment with this compound, YAP is displaced from chromatin and relocates to the cytoplasm, allowing the TEAD transcription factors to engage with co-repressors like VGLL4, further inhibiting gene expression.[3][6]

The MAPK pathway is a central regulator of cell growth and division.[7] Inhibitors targeting key components of this pathway, such as MEK (e.g., trametinib) or mutant KRAS (e.g., JDQ443), are used in cancer therapy.[2][9] However, tumors can develop resistance to MAPK inhibitors through various mechanisms, including the activation of parallel survival pathways. The Hippo-YAP pathway has been implicated as one such resistance mechanism. Therefore, the concurrent inhibition of both the YAP-TEAD axis with this compound and the MAPK pathway with a specific inhibitor is hypothesized to produce synergistic anti-tumor effects and prevent or delay the onset of resistance.[3][6]

Preclinical Efficacy of this compound in Combination with MAPK Inhibitors

Preclinical studies have shown significant anti-tumor activity of this compound both as a monotherapy in Hippo-driven cancer models and in combination with MAPK inhibitors in other solid tumors.[2][3][8][10]

Monotherapy Activity: In preclinical xenograft models of malignant mesothelioma with Hippo pathway alterations (e.g., NF2 loss-of-function), this compound has demonstrated dose-dependent inhibition of TEAD target genes and profound tumor regression at well-tolerated doses.[2][3] For instance, in the MSTO-211H xenograft model, daily oral administration of this compound led to complete tumor regression.[3][10]

Combination Activity: Robust combination benefits have been observed when this compound is combined with various MAPK/KRAS inhibitors in non-Hippo altered cancer models, including lung, pancreatic, and colorectal cancers.[3][6] For example:

  • The combination of this compound with the KRAS G12C inhibitor JDQ443 showed a strong synergistic benefit in a panel of KRAS G12C-mutated non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) cell lines.[2]

  • In vivo, the upfront combination of this compound with JDQ443 deepened the anti-tumor response in NCI-H2122 NSCLC xenografts.[2]

  • Enhanced anti-tumor effects were also observed with the combination of this compound and the EGFR inhibitor osimertinib in an EGFR-mutated NSCLC model, and with the MET inhibitor capmatinib in a MET-amplified lung cancer model.[2]

Quantitative Preclinical Data

The following tables summarize the quantitative data on the preclinical activity of this compound.

Cell LineCancer TypeKey Mutation(s)This compound IC50 (TEAD Target Gene Inhibition)This compound GI50 (Proliferation)Reference
MSTO-211HMesotheliomaNF2 loss11-26 nM13-91 nM[2]
NCI-H226MesotheliomaNF2 loss11-26 nM13-91 nM[2]
NCI-H2052MesotheliomaN/A48 nM (YAP reporter)41 nM[11]
In Vivo ModelCancer TypeTreatmentOutcomeReference
MSTO-211H XenograftMesotheliomaThis compound (daily oral)Complete tumor regression at well-tolerated doses[3]
NCI-H2122 XenograftNSCLCThis compound + JDQ443 (KRAS G12C inhibitor)Deepened anti-tumor response compared to single agents[2]
NCI-H1975 XenograftNSCLCThis compound + Osimertinib (EGFR inhibitor)Enhanced anti-tumor benefit, leading to rapid regression[2]
EBC-1 XenograftLung CancerThis compound + Capmatinib (MET inhibitor)Profound tumor shrinkage[2]

Signaling Pathway and Experimental Workflow

Hippo_MAPK_Pathway_Inhibition Hippo and MAPK Signaling Pathways and Drug Targets cluster_0 Hippo Pathway cluster_1 MAPK Pathway NF2 NF2 LATS1/2 LATS1/2 NF2->LATS1/2 activates YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ phosphorylates (cytoplasmic retention) TEAD TEAD YAP/TAZ->TEAD co-activates Oncogenic Gene Expression Oncogenic Gene Expression TEAD->Oncogenic Gene Expression promotes This compound This compound This compound->YAP/TAZ disrupts interaction Growth Factor Receptor Growth Factor Receptor RAS RAS Growth Factor Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival MAPK Inhibitor MAPK Inhibitor MAPK Inhibitor->MEK inhibits

Caption: Simplified Hippo and MAPK signaling pathways showing the points of inhibition for this compound and a representative MAPK (MEK) inhibitor.

Experimental_Workflow Experimental Workflow for Evaluating Combination Therapy Cell_Line_Selection Select Cancer Cell Lines (e.g., KRAS-mutant NSCLC, CRC) In_Vitro_Studies In Vitro Experiments Cell_Line_Selection->In_Vitro_Studies Cell_Viability Cell Viability/Proliferation Assay (e.g., CellTiter-Glo) In_Vitro_Studies->Cell_Viability Western_Blot Western Blot Analysis (p-ERK, YAP, TEAD targets) In_Vitro_Studies->Western_Blot In_Vivo_Studies In Vivo Xenograft Model In_Vitro_Studies->In_Vivo_Studies Promising results lead to Synergy_Analysis Synergy Analysis (e.g., Bliss, HSA, Loewe) Cell_Viability->Synergy_Analysis Tumor_Implantation Tumor Cell Implantation (Subcutaneous) In_Vivo_Studies->Tumor_Implantation Treatment_Groups Treatment Groups: 1. Vehicle 2. This compound 3. MAPK Inhibitor 4. Combination Tumor_Implantation->Treatment_Groups Efficacy_Assessment Efficacy Assessment: - Tumor Volume - Body Weight Treatment_Groups->Efficacy_Assessment PD_Analysis Pharmacodynamic (PD) Analysis: - Western Blot of Tumors - IHC for Ki67, Cleaved Caspase-3 Efficacy_Assessment->PD_Analysis

Caption: A general experimental workflow for the preclinical evaluation of this compound and MAPK inhibitor combination therapy.

Experimental Protocols

Cell Viability Assay (e.g., using CellTiter-Glo®)

Objective: To determine the effect of this compound, a MAPK inhibitor (e.g., trametinib), and their combination on the viability of cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., NCI-H2122, AsPC-1)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • This compound (stock solution in DMSO)

  • MAPK inhibitor (e.g., trametinib, stock solution in DMSO)

  • 96-well clear bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

  • Drug Preparation: Prepare a dose-response matrix of this compound and the MAPK inhibitor. Serially dilute the drugs in complete growth medium.

  • Treatment: Add 100 µL of the drug-containing medium to the appropriate wells. Include vehicle control (DMSO) and single-agent controls. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated controls.

    • Calculate GI50 values for single agents using a non-linear regression model.

    • Assess synergy using a suitable model (e.g., Bliss independence, Loewe additivity).

Western Blot Analysis

Objective: To assess the impact of this compound and MAPK inhibitor treatment on target pathway modulation.

Materials:

  • Treated cell lysates or tumor homogenates

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-YAP, anti-CTGF, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells or tissue in lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ and normalize to a loading control (e.g., GAPDH).

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in combination with a MAPK inhibitor in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude)

  • Cancer cell line of interest suspended in Matrigel/PBS

  • This compound formulated for oral gavage

  • MAPK inhibitor formulated for oral gavage

  • Vehicle control solution

  • Calipers, scales for body weight measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject 5-10 x 10^6 cells in 100-200 µL of a 1:1 Matrigel:PBS solution into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle

    • Group 2: this compound

    • Group 3: MAPK Inhibitor

    • Group 4: this compound + MAPK Inhibitor

  • Treatment Administration: Administer drugs daily via oral gavage at predetermined doses.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).

    • Record mouse body weight 2-3 times per week as a measure of toxicity.

  • Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Tissue Collection: At the end of the study, euthanize mice and excise tumors for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry for Ki67).

  • Data Analysis: Plot mean tumor volume ± SEM over time for each group. Perform statistical analysis (e.g., ANOVA) to compare treatment groups.

Disclaimer: These protocols provide a general framework. Specific parameters such as cell seeding densities, drug concentrations, antibody dilutions, and animal dosing regimens should be optimized for each specific experimental system. Always adhere to institutional guidelines for animal care and use.

References

Application Notes and Protocols: Synergistic Inhibition of KRAS-Mutant Cancers with IAG933 and KRAS Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of specific inhibitors targeting KRAS mutations has marked a significant advancement in oncology. However, innate and acquired resistance often limits their long-term efficacy. A promising strategy to overcome this challenge is the combination of KRAS inhibitors with agents that target parallel or downstream signaling pathways. This document provides detailed application notes and protocols for studying the synergistic effects of IAG933, a first-in-class YAP/TAZ-TEAD protein-protein interaction inhibitor, with various KRAS inhibitors in preclinical cancer models.

This compound works by disrupting the interaction between the transcriptional co-activators YAP/TAZ and the TEAD family of transcription factors, which are the most distal effectors of the Hippo signaling pathway.[1][2] Dysregulation of the Hippo pathway is implicated in tumorigenesis and resistance to targeted therapies.[1] Preclinical studies have demonstrated that combining this compound with KRAS inhibitors leads to enhanced anti-tumor activity in various cancer types, including non-small cell lung cancer (NSCLC), pancreatic ductal adenocarcinoma (PDAC), and colorectal cancer (CRC).[1][2][3][4][5]

Data Presentation

In Vitro Synergy of this compound with KRAS G12C Inhibitors

The combination of this compound with the KRAS G12C inhibitor JDQ443 has shown significant synergistic anti-proliferative effects in a panel of KRAS G12C-mutated NSCLC and CRC cell lines.[2]

Cell LineCancer TypeThis compound GI50 (nM)JDQ443 GI50 (nM)Combination Benefit
NCI-H2122NSCLC10-1001-10Strong Synergy
NCI-H1373NSCLC>100010-100Synergy
Calu-1NSCLC>10001-10Synergy
HCC44NSCLC>10001-10Synergy
SW1573NSCLC>100010-100Synergy
HCT116CRC>1000>1000Synergy

Data synthesized from publicly available research. GI50 values are approximate ranges. Combination benefit is a qualitative summary of synergy plots.

In Vitro Synergy of this compound with KRAS G12D Inhibitors

The combination of this compound with the KRAS G12D inhibitor MRTX1133 has demonstrated improved anti-proliferative activity in KRAS G12D-mutant pancreatic and colorectal cancer cell lines.[6]

Cell LineCancer TypeThis compound (600 nM) + MRTX1133 (40 nM) Effect
AsPC-1PDACEnhanced Growth Inhibition
GP2DPDACEnhanced Growth Inhibition
HPAF-IIPDACEnhanced Growth Inhibition

Data derived from extended cell culture assays (Incucyte).[6]

In Vivo Efficacy of this compound and KRAS G12C Inhibitor Combination

The combination of this compound and JDQ443 has been shown to deepen anti-tumor responses in NSCLC xenograft models.[2]

Animal ModelCancer TypeTreatmentTumor Growth Inhibition
NCI-H2122 CDXNSCLCJDQ443Partial Regression
This compoundStasis
JDQ443 + this compoundDeep and Sustained Regression
2094-HX PDXNSCLCJDQ443Stasis
JDQ443 + this compoundTumor Eradication (in some animals)

CDX: Cell Line-Derived Xenograft; PDX: Patient-Derived Xenograft. Results are a summary of in vivo efficacy studies.[2]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is for assessing the anti-proliferative effects of this compound and a KRAS inhibitor, alone and in combination.

Materials:

  • KRAS-mutant cancer cell lines

  • Complete cell culture medium

  • 96-well opaque-walled plates

  • This compound (stock solution in DMSO)

  • KRAS inhibitor (e.g., JDQ443, MRTX1133; stock solution in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Drug Treatment:

    • Prepare a dose-response matrix of this compound and the KRAS inhibitor in complete medium. A 7x7 matrix is recommended.

    • Carefully remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.

    • Incubate for 72 hours (or desired time point) at 37°C, 5% CO2.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[7]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[7]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Analyze synergy using a suitable software package (e.g., Combenefit, SynergyFinder) to calculate synergy scores (e.g., Bliss, Loewe, ZIP).

Western Blot Analysis

This protocol is for assessing the effects of this compound and a KRAS inhibitor on key signaling pathways.

Materials:

  • 6-well plates

  • Treated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-ERK1/2, anti-total ERK1/2, anti-YAP, anti-TAZ, anti-cleaved PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Seed cells in 6-well plates and treat with this compound and/or KRAS inhibitor for the desired time (e.g., 24, 48 hours).

    • Wash cells with ice-cold PBS and lyse with 100-150 µL of ice-cold RIPA buffer.

    • Scrape cells and incubate the lysate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate and visualize bands using a chemiluminescence imager.

    • Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH).

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the in vivo efficacy of this compound and KRAS inhibitor combinations.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID, athymic nude)

  • KRAS-mutant cancer cells (e.g., NCI-H2122)

  • Matrigel (optional)

  • This compound (formulated for oral gavage)

  • KRAS inhibitor (formulated for oral gavage)

  • Vehicle control solution

  • Calipers

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 5-10 x 10^6 cells (resuspended in PBS, optionally with Matrigel) into the flank of each mouse.[8]

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.[8]

    • When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (Vehicle, this compound alone, KRAS inhibitor alone, this compound + KRAS inhibitor).[8]

  • Drug Administration:

    • Administer drugs and vehicle daily via oral gavage at the predetermined doses.

    • Monitor animal body weight and overall health 2-3 times per week as a measure of toxicity.

  • Efficacy Evaluation:

    • Continue to measure tumor volumes throughout the study.

    • At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).

  • Data Analysis:

    • Plot mean tumor volume ± SEM over time for each treatment group.

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the combination treatment compared to single agents.

Visualizations

Synergy_Workflow Experimental Workflow for Synergy Studies cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture 1. Cell Culture (KRAS-mutant lines) drug_treatment 2. Drug Treatment (this compound +/- KRASi) cell_culture->drug_treatment viability_assay 3a. Cell Viability Assay (e.g., CellTiter-Glo) drug_treatment->viability_assay wb_analysis 3b. Western Blot (p-ERK, YAP/TAZ, etc.) drug_treatment->wb_analysis synergy_analysis 4. Synergy Analysis viability_assay->synergy_analysis invivo_treatment 3. Drug Administration synergy_analysis->invivo_treatment Informs xenograft 1. Xenograft Model (Tumor Implantation) randomization 2. Randomization xenograft->randomization randomization->invivo_treatment monitoring 4. Efficacy Monitoring (Tumor Volume, Body Weight) invivo_treatment->monitoring exvivo_analysis 5. Ex Vivo Analysis (Tumor Lysates, IHC) monitoring->exvivo_analysis

Caption: Workflow for assessing this compound and KRAS inhibitor synergy.

Signaling_Pathway Hippo and KRAS-MAPK Signaling Crosstalk cluster_membrane cluster_cytoplasm cluster_nucleus RTK RTK KRAS KRAS RTK->KRAS RAF RAF KRAS->RAF Hippo_Kinase Hippo Kinase Cascade (MST1/2, LATS1/2) KRAS->Hippo_Kinase Crosstalk MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Hippo_Kinase Feedback Inhibition Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription YAP_TAZ_cyto YAP/TAZ (P) Hippo_Kinase->YAP_TAZ_cyto YAP_TAZ_nuc YAP/TAZ YAP_TAZ_cyto->YAP_TAZ_nuc TEAD TEAD YAP_TAZ_nuc->TEAD TEAD->Transcription KRASi KRAS Inhibitor KRASi->KRAS This compound This compound This compound->TEAD Blocks YAP/TAZ Interaction

Caption: Combined inhibition of KRAS and Hippo pathways.

References

Application Note: Western Blot Protocol for IAG933 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

IAG933 is a first-in-class, orally bioavailable small molecule inhibitor that directly targets the protein-protein interaction between Yes-associated protein (YAP)/Transcriptional coactivator with PDZ-binding motif (TAZ) and the TEA domain (TEAD) transcription factors.[1][2][3][4] By disrupting this interaction, this compound effectively inhibits TEAD-driven gene transcription, leading to anti-tumor activity in various cancer models with a dysregulated Hippo pathway.[1][2][5] This document provides a detailed protocol for assessing the target engagement of this compound in cancer cell lines using Western blotting to monitor the downstream effects on the Hippo signaling pathway.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell proliferation.[1] Its dysregulation is implicated in the development and progression of numerous cancers.[2] The transcriptional coactivators YAP and TAZ are the main downstream effectors of the Hippo pathway. When the pathway is inactive, YAP and TAZ translocate to the nucleus, bind to TEAD transcription factors, and drive the expression of genes involved in cell proliferation and survival.[1][6] this compound is a potent and selective inhibitor that directly binds to TEAD, preventing its association with YAP and TAZ.[1][4] This leads to the suppression of TEAD-dependent transcription and subsequent anti-cancer effects.[7][8]

Western blotting is a fundamental technique to elucidate the mechanism of action of targeted therapies like this compound. This application note details a Western blot protocol to measure the engagement of this compound with its target, TEAD, by observing the downstream effects on YAP protein levels and the expression of TEAD target genes.

Signaling Pathway

The Hippo signaling pathway is a kinase cascade that ultimately controls the localization and activity of the transcriptional coactivators YAP and TAZ. In its active state, the Hippo kinase cascade phosphorylates YAP and TAZ, leading to their cytoplasmic retention and degradation. When the pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors to promote gene expression. This compound directly interferes with the YAP/TAZ-TEAD interaction.

cluster_0 Cytoplasm cluster_1 Nucleus Hippo Kinase Cascade Hippo Kinase Cascade YAP/TAZ YAP/TAZ Hippo Kinase Cascade->YAP/TAZ phosphorylates p-YAP/TAZ p-YAP/TAZ YAP/TAZ->p-YAP/TAZ YAP/TAZ_n YAP/TAZ YAP/TAZ->YAP/TAZ_n translocates p-YAP/TAZ->YAP/TAZ degradation TEAD TEAD YAP/TAZ_n->TEAD binds Target Gene Expression Target Gene Expression TEAD->Target Gene Expression promotes This compound This compound This compound->TEAD inhibits binding

Hippo Signaling Pathway and this compound Mechanism of Action.

Experimental Workflow

The following diagram outlines the key steps for the Western blot protocol to assess this compound target engagement.

Cell_Culture 1. Cell Culture (e.g., MSTO-211H, NCI-H226) IAG933_Treatment 2. This compound Treatment (e.g., 0, 0.3, 1 µM for 4h) Cell_Culture->IAG933_Treatment Cell_Lysis 3. Cell Lysis & Protein Quantification IAG933_Treatment->Cell_Lysis SDS_PAGE 4. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 5. Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-YAP, anti-CTGF, anti-Actin) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Data Analysis Detection->Analysis

Western Blot Experimental Workflow for this compound Target Engagement.

Quantitative Data Summary

The following tables summarize the reported in vitro potency of this compound in relevant cancer cell lines. This data can be used as a reference for designing dose-response experiments.

Table 1: Inhibition of TEAD Target Gene Expression by this compound (24h treatment) [1]

Cell LineTarget GenesIC50 (nM)
MSTO-211HCCN1, ANKRD1, CCN211 - 26
NCI-H226CCN1, ANKRD1, CCN211 - 26

Table 2: Anti-proliferative Activity of this compound (72h treatment) [9]

Cell Line TypeGI50 (nM)
Mesothelioma13 - 91

Table 3: Recommended Treatment Conditions for Western Blot [9]

Cell LinesThis compound Concentrations (µM)Incubation Time (h)
NCI-H2052, MSTO-211H0, 0.3, 14

Detailed Experimental Protocol

This protocol is optimized for assessing this compound target engagement in mesothelioma cell lines such as MSTO-211H and NCI-H226.

Materials and Reagents
  • Cell Lines: MSTO-211H (ATCC® CRL-2081™), NCI-H226 (ATCC® CRL-5826™)

  • This compound: Prepare a 10 mM stock solution in DMSO.[10]

  • Cell Culture Media: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • Transfer Membrane: PVDF membrane

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies:

    • Rabbit anti-YAP

    • Rabbit anti-CTGF (a TEAD target gene)

    • Mouse anti-β-Actin (loading control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate

  • Wash Buffer: TBST

Procedure
  • Cell Culture and Treatment:

    • Culture MSTO-211H or NCI-H226 cells in complete culture media to ~70-80% confluency.

    • Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.3, 1 µM) for 4 hours. Include a DMSO-only vehicle control.

  • Cell Lysis and Protein Quantification:

    • Aspirate media and wash cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations for all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a precast polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDC membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with primary antibody (e.g., anti-YAP, 1:1000; anti-CTGF, 1:1000) in blocking buffer overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using a digital imager.

    • Strip the membrane and re-probe with a loading control antibody (e.g., anti-β-Actin, 1:10,000) to ensure equal protein loading.

    • Quantify band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control. A decrease in nuclear YAP and the expression of its target gene, CTGF, with increasing concentrations of this compound indicates successful target engagement.

Conclusion

This protocol provides a robust framework for researchers to assess the target engagement of this compound using Western blotting. By monitoring the downstream effectors of the Hippo pathway, this method allows for the confirmation of this compound's mechanism of action and the determination of its effective concentration in a cellular context. This is a critical step in the preclinical evaluation of this promising anti-cancer agent.

References

Application Note: IAG933 Dose-Response Analysis in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

IAG933 is a first-in-class, orally bioavailable small molecule inhibitor that directly targets the protein-protein interaction between Yes-associated protein (YAP), transcriptional coactivator with PDZ-binding motif (TAZ), and the TEA domain (TEAD) transcription factors (TEAD1-4).[1][2][3][4][5] The Hippo signaling pathway, which terminates with the YAP/TAZ-TEAD transcriptional complex, is a critical regulator of cell proliferation, apoptosis, and organ size.[1][4] Dysregulation of this pathway is implicated in the development and progression of various solid tumors, including malignant mesothelioma, non-small cell lung cancer, pancreatic ductal adenocarcinoma, and colorectal cancer.[1] this compound disrupts the YAP/TAZ-TEAD interaction, leading to the eviction of YAP from chromatin, thereby inhibiting TEAD-driven transcription of target genes involved in cell proliferation and survival.[1][5][6][7] Preclinical studies have demonstrated its potent anti-proliferative activity in Hippo-dependent cancer cell lines and tumor regression in xenograft models.[1][5][8][9] This application note provides a detailed protocol for evaluating the dose-response effect of this compound on cell viability and presents a sample data set.

Mechanism of Action: The Hippo Signaling Pathway and this compound

The Hippo pathway is a kinase cascade that, when active, phosphorylates and inactivates the transcriptional coactivators YAP and TAZ. In many cancers, this pathway is inactivated, leading to the accumulation of YAP/TAZ in the nucleus, where they bind to TEAD transcription factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis. This compound directly binds to TEADs at the YAP/TAZ binding interface, preventing the formation of the oncogenic transcriptional complex.[1][5]

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP / TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 p_YAP_TAZ p-YAP / p-TAZ (Inactive) YAP_TAZ->p_YAP_TAZ YAP_TAZ_n YAP / TAZ YAP_TAZ->YAP_TAZ_n translocates (Hippo OFF) TEAD TEAD YAP_TAZ_n->TEAD binds Target_Genes Target Gene Expression (e.g., CCN1, ANKRD1, CCN2) TEAD->Target_Genes activates This compound This compound This compound->TEAD inhibits binding Proliferation Cell Proliferation & Survival Target_Genes->Proliferation

Figure 1: Simplified Hippo Signaling Pathway and the Mechanism of Action of this compound.

Experimental Protocol: Cell Viability (MTS) Assay

This protocol describes the use of a colorimetric MTS assay to determine the dose-response effect of this compound on the viability of a cancer cell line. The MTS assay measures the reduction of a tetrazolium compound by viable, metabolically active cells to a colored formazan product.

Materials:

  • Cancer cell line of interest (e.g., MSTO-211H, a mesothelioma cell line with NF2 loss of function)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound compound (stock solution in DMSO)

  • 96-well flat-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified, 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A common starting point for a dose-response curve is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 10 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell line.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control wells (background) from all other absorbance readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated well / Average absorbance of vehicle control wells) x 100

    • Plot the % Viability against the log of the this compound concentration to generate a dose-response curve.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value (the concentration of this compound that inhibits cell viability by 50%).

Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A Seed cells in 96-well plate B Incubate 24h for cell attachment A->B D Treat cells with This compound dilutions B->D C Prepare serial dilutions of this compound C->D E Incubate for 72h D->E F Add MTS Reagent E->F G Incubate for 1-4h F->G H Measure absorbance at 490 nm G->H I Data Analysis: - Normalize to control - Plot dose-response curve - Calculate IC50 H->I

References

Application Notes and Protocols: Luciferase Reporter Assay for TEAD Activity with IAG933

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is implicated in the development and progression of various cancers. The transcriptional coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif) are the primary downstream effectors of the Hippo pathway. When the pathway is inactive, YAP and TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis.[1][2][3][4][5] IAG933 is a potent and selective small molecule inhibitor that directly disrupts the interaction between YAP/TAZ and all four TEAD paralogs, thereby inhibiting TEAD-dependent transcription and subsequent oncogenic signaling.[6][7][8][9] This document provides detailed application notes and protocols for utilizing a luciferase reporter assay to quantify the inhibitory activity of this compound on the TEAD signaling pathway.

Principle of the Assay

This assay utilizes a luciferase reporter system to measure the transcriptional activity of TEAD. Cells are engineered to express a luciferase gene (e.g., firefly luciferase) under the control of a promoter containing TEAD-responsive elements (TREs). When YAP/TAZ are active and bind to TEADs on these elements, transcription of the luciferase gene is induced. The resulting luciferase enzyme catalyzes a reaction with its substrate (luciferin), producing a luminescent signal that is proportional to the level of TEAD transcriptional activity. By treating the cells with this compound, the interaction between YAP/TAZ and TEAD is disrupted, leading to a dose-dependent decrease in luciferase expression and, consequently, a reduction in the luminescent signal.

Signaling Pathway Diagram

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Activates Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates YAP_TAZ_p p-YAP/TAZ (Inactive) Degradation Proteasomal Degradation YAP_TAZ_p->Degradation Leads to YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Translocates to Nucleus (Hippo 'OFF') TEAD TEAD TargetGenes Target Gene Expression (e.g., CTGF, CYR61) TEAD->TargetGenes Activates YAP_TAZ_n->TEAD Binds to Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Promotes This compound This compound This compound->TEAD Inhibits Interaction

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Quantitative Data for this compound

The following table summarizes the in vitro activity of this compound in various cancer cell lines.

Cell LineCancer TypeParameterValue (nM)Notes
MSTO-211HMesotheliomaIC5011 - 26Inhibition of TEAD target gene expression (CCN1, ANKRD1, CCN2).[7]
NCI-H226MesotheliomaIC5011 - 26Inhibition of TEAD target gene expression.[7]
NCI-H2052MesotheliomaIC5048Inhibition of YAP reporter gene expression.[6]
NCI-H2052MesotheliomaGI5041Inhibition of cell proliferation.[6]
Mesothelioma cellsMesotheliomaGI5013 - 91Anti-proliferative activity in a panel of cell lines.[6]
In vivo (MSTO-211H xenograft)MesotheliomaIC5064Inhibition of TEAD target gene expression in blood.[7]

Experimental Protocols

Materials and Reagents
  • Cell Lines: A suitable host cell line with an active Hippo pathway. Commonly used cell lines include HEK293T, MCF7, or mesothelioma cell lines such as MSTO-211H or NCI-H226.[7][10] Alternatively, commercially available stable TEAD reporter cell lines can be used (e.g., from BPS Bioscience or Amsbio).[11]

  • Plasmids:

    • TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase).

    • A constitutively active Renilla luciferase plasmid (e.g., pRL-TK) for normalization of transfection efficiency (for transient transfection).

  • Transfection Reagent: A suitable lipid-based transfection reagent.

  • Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Prepare a stock solution in DMSO.

  • Luciferase Assay Reagent: A commercial luciferase assay kit (e.g., Dual-Luciferase® Reporter Assay System from Promega).

  • Plates: White, clear-bottom 96-well plates for luminescence measurements.

  • Luminometer: A plate-reading luminometer.

Experimental Workflow Diagram

Luciferase_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_transfection Day 2: Transfection (if not using a stable cell line) cluster_treatment Day 3: this compound Treatment cluster_assay Day 4: Luciferase Assay cluster_analysis Data Analysis Seed Seed cells in a 96-well plate Transfect Co-transfect with TEAD-luciferase and Renilla plasmids Seed->Transfect 24h incubation Treat Treat cells with a serial dilution of this compound Transfect->Treat 24h incubation Lyse Lyse cells Treat->Lyse 24h incubation Add_Substrate Add luciferase substrate Lyse->Add_Substrate Measure Measure luminescence Add_Substrate->Measure Analyze Normalize Firefly to Renilla luciferase activity. Calculate IC50. Measure->Analyze

Caption: Experimental workflow for the TEAD luciferase reporter assay.

Detailed Protocol

Day 1: Cell Seeding

  • Culture cells in T-75 flasks until they reach 70-80% confluency.

  • Trypsinize and resuspend the cells in fresh culture medium.

  • Seed the cells into a white, clear-bottom 96-well plate at a density of 1 x 104 to 2 x 104 cells per well in 100 µL of medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator overnight.

Day 2: Transfection (for transient transfection)

  • Prepare the transfection mix according to the manufacturer's protocol. For each well, a typical mix includes:

    • 100 ng of TEAD-responsive luciferase reporter plasmid.

    • 10 ng of Renilla luciferase plasmid.

    • Transfection reagent in serum-free medium.

  • Remove the culture medium from the wells and add the transfection mix.

  • Incubate for 4-6 hours at 37°C.

  • Replace the transfection mix with 100 µL of fresh, complete culture medium.

  • Incubate the plate for 24 hours.

Day 3: this compound Treatment

  • Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or the vehicle control.

  • Incubate the plate for 24 hours at 37°C.

Day 4: Luciferase Assay

  • Equilibrate the 96-well plate and the luciferase assay reagents to room temperature.

  • Perform the luciferase assay according to the manufacturer's instructions for the chosen kit. For a dual-luciferase assay, this typically involves:

    • Removing the culture medium.

    • Adding passive lysis buffer and incubating for 15-20 minutes with gentle shaking.

    • Adding the firefly luciferase substrate and measuring the luminescence.

    • Adding the Stop & Glo® reagent (which quenches the firefly signal and contains the Renilla luciferase substrate) and measuring the Renilla luminescence.

Data Analysis
  • Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to normalize for transfection efficiency and cell number.

  • Calculate Percent Inhibition:

    • Subtract the average background luminescence (from wells with no cells) from all readings.

    • Calculate the percent inhibition for each this compound concentration using the following formula:

  • IC50 Determination: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of TEAD transcriptional activity.

Troubleshooting

  • High background luminescence: Ensure that the 96-well plates are opaque (white) to prevent crosstalk between wells. Use a cell-free control to determine the background signal from the reagents.

  • Low signal: Optimize the cell seeding density and transfection efficiency. Ensure that the luciferase assay reagents are fresh and properly stored.

  • High variability between replicates: Ensure accurate and consistent pipetting. Mix the cell suspension and reagent solutions thoroughly.

By following these detailed protocols and application notes, researchers can effectively utilize the luciferase reporter assay to quantify the inhibitory activity of this compound on TEAD-mediated transcription, providing valuable insights for cancer research and drug development.

References

Application Notes and Protocols for IAG933 in High-Throughput Screening for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IAG933 is a first-in-class, orally bioavailable small molecule inhibitor that potently and selectively disrupts the protein-protein interaction (PPI) between Yes-associated protein (YAP), its paralog TAZ, and the TEA domain (TEAD) transcription factors 1-4.[1] In many cancers, the Hippo signaling pathway is dysregulated, leading to the activation of YAP/TAZ and subsequent TEAD-mediated transcription of genes that drive cell proliferation, survival, and tumorigenesis. By directly binding to the Ω-loop pocket of TEAD, this compound prevents the formation of the YAP/TAZ-TEAD transcriptional complex, leading to the eviction of YAP from chromatin and the suppression of oncogenic gene expression.[2] Preclinical studies have demonstrated that this compound induces tumor regression in Hippo-driven cancer models, such as mesothelioma, and shows synergistic anti-tumor activity when combined with inhibitors of the MAPK pathway in various other cancers. A phase I clinical trial is currently underway to evaluate the safety and efficacy of this compound in patients with advanced solid tumors (NCT04857372).[2]

These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) and key validation assays to identify sensitive cancer cell lines and further investigate its mechanism of action.

Data Presentation

In Vitro Activity of this compound
ParameterCell LineGenetic BackgroundValueReference
IC₅₀ (TEAD Target Gene Inhibition) MSTO-211HMesothelioma (NF2 loss-of-function)11-26 nM[2]
NCI-H226Mesothelioma (NF2 loss-of-function)11-26 nM[2]
GI₅₀ (Anti-proliferative Activity) Mesothelioma Cell LinesHippo-dependent13-91 nM
NCI-H2052Mesothelioma41 nM
Blood IC₅₀ (In Vivo Target Gene Inhibition) MSTO-211H Xenograft64 nM[2]

Signaling Pathway

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis. Its dysregulation is a common event in various cancers. In a simplified model, when the Hippo pathway is active, a kinase cascade leads to the phosphorylation of YAP and TAZ. Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation. When the Hippo pathway is inactive, YAP and TAZ are not phosphorylated, allowing them to translocate to the nucleus. In the nucleus, YAP and TAZ bind to TEAD transcription factors, driving the expression of genes that promote cell proliferation and inhibit apoptosis. This compound acts by directly disrupting the interaction between YAP/TAZ and TEAD, thereby inhibiting the transcription of these oncogenes.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-cell contact Cell-cell contact Hippo_Kinase_Cascade Hippo Kinase Cascade (MST1/2, LATS1/2) Cell-cell contact->Hippo_Kinase_Cascade Mechanical stress Mechanical stress Mechanical stress->Hippo_Kinase_Cascade YAP_TAZ YAP / TAZ Hippo_Kinase_Cascade->YAP_TAZ phosphorylates YAP_TAZ_P p-YAP / p-TAZ YAP_TAZ_n YAP / TAZ YAP_TAZ->YAP_TAZ_n translocates to Degradation Proteasomal Degradation YAP_TAZ_P->Degradation TEAD TEAD Oncogenic_Transcription Oncogenic Gene Transcription TEAD->Oncogenic_Transcription activates YAP_TAZ_n->TEAD binds to This compound This compound This compound->TEAD inhibits binding

Caption: Simplified Hippo Signaling Pathway and the Mechanism of Action of this compound.

Experimental Protocols

High-Throughput Screening (HTS) for Cancer Cell Line Sensitivity

This protocol describes a high-throughput screening workflow to identify cancer cell lines sensitive to this compound using a luminescence-based cell viability assay.

HTS_Workflow cluster_workflow HTS Workflow Cell_Seeding Seed cancer cell lines in 384-well plates Compound_Addition Add this compound (and controls) using an automated liquid handler Cell_Seeding->Compound_Addition Incubation Incubate for 72 hours Compound_Addition->Incubation Viability_Assay Add CellTiter-Glo® reagent Incubation->Viability_Assay Luminescence_Reading Read luminescence on a plate reader Viability_Assay->Luminescence_Reading Data_Analysis Analyze data to determine GI₅₀ values Luminescence_Reading->Data_Analysis

Caption: High-throughput screening workflow for this compound.

Materials:

  • Cancer cell line panel

  • Appropriate cell culture media and supplements

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 384-well white, solid-bottom tissue culture plates

  • Automated liquid handler

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer plate reader

Protocol:

  • Cell Seeding:

    • Culture a diverse panel of cancer cell lines under their optimal growth conditions.

    • On the day of the experiment, harvest cells and perform a cell count.

    • Using an automated liquid handler, seed the cells into 384-well plates at a predetermined optimal density for each cell line (typically 500-2000 cells per well in 40 µL of media).

    • Incubate the plates at 37°C and 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in DMSO. A typical concentration range for initial screening would be from 10 µM down to 1 nM.

    • Further dilute the this compound and control compounds (e.g., vehicle control - DMSO) in cell culture medium.

    • Using an automated liquid handler, add 10 µL of the diluted compounds to the corresponding wells of the 384-well plates containing the cells. The final DMSO concentration should not exceed 0.1%.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • Cell Viability Assay:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 25 µL of the CellTiter-Glo® reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the vehicle-treated control wells.

    • Plot the normalized data against the logarithm of the this compound concentration.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) for each cell line using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- Variable slope).

Western Blot Analysis of TEAD Target Gene Expression

This protocol details the procedure to assess the effect of this compound on the protein levels of TEAD target genes, such as CTGF and CYR61.

Materials:

  • Sensitive cancer cell line (e.g., MSTO-211H)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CTGF, anti-CYR61, anti-YAP, anti-pan-TEAD, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed a sensitive cancer cell line in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 24 hours.

    • Wash the cells with ice-cold PBS and lyse them in 100-200 µL of lysis buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

    • Image the chemiluminescent signal using a digital imaging system.

  • Analysis:

    • Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).

Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of YAP-TEAD Interaction

This protocol is designed to show that this compound disrupts the interaction between YAP and TEAD in a cellular context.

Materials:

  • Sensitive cancer cell line (e.g., NCI-H2052)

  • This compound

  • Co-IP lysis buffer (a non-denaturing buffer, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Primary antibody for immunoprecipitation (e.g., anti-pan-TEAD)

  • Protein A/G magnetic beads

  • Wash buffer (similar to Co-IP lysis buffer)

  • Elution buffer (e.g., low pH glycine buffer or Laemmli buffer)

  • Primary antibodies for western blotting (e.g., anti-YAP, anti-pan-TEAD)

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 4 hours.

    • Lyse the cells using the Co-IP lysis buffer as described in the western blot protocol.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G magnetic beads for 30 minutes at 4°C.

    • Remove the beads and incubate the pre-cleared lysate with the anti-pan-TEAD antibody overnight at 4°C with gentle rotation.

    • Add fresh protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

    • Collect the beads using a magnetic stand and wash them three to five times with wash buffer.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by resuspending them in Laemmli buffer and boiling for 5 minutes.

    • Separate the eluted proteins by SDS-PAGE.

    • Perform western blotting as described above, probing for YAP and TEAD.

  • Analysis:

    • Compare the amount of YAP co-immunoprecipitated with TEAD in the this compound-treated sample versus the vehicle-treated control. A decrease in the YAP signal in the this compound-treated lane indicates disruption of the YAP-TEAD interaction.

Conclusion

This compound is a potent and selective inhibitor of the YAP/TAZ-TEAD interaction with promising anti-cancer activity in preclinical models. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in high-throughput screening to identify sensitive cancer cell lines and to further investigate its mechanism of action through target engagement and downstream signaling assays. These methodologies are essential for the continued preclinical and clinical development of this compound and other inhibitors of the Hippo pathway.

References

Application Notes and Protocols for IAG933 in 3D Organoid Culture Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IAG933 is a potent and selective small molecule inhibitor that directly targets the protein-protein interaction between Yes-associated protein (YAP), its paralog TAZ, and the TEA domain (TEAD) transcription factors.[1][2] This interaction is a critical downstream nodal point of the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[3][4] Dysregulation of the Hippo pathway, leading to the activation of YAP/TAZ-TEAD, is a key driver in the development and progression of various cancers.[3][4] this compound disrupts the YAP/TAZ-TEAD complex, leading to the eviction of YAP from chromatin, suppression of TEAD-driven transcription, and subsequent induction of cancer cell death.[2][5]

These application notes provide a comprehensive guide for utilizing this compound in 3D organoid culture systems. Organoids, which are self-organizing 3D structures derived from stem cells, more closely recapitulate the complex architecture and physiology of in vivo tumors compared to traditional 2D cell cultures.[6][7] This makes them a valuable tool for preclinical drug evaluation and personalized medicine. The following protocols are designed to assist researchers in assessing the efficacy of this compound in patient-derived or cell-line-derived tumor organoids.

Data Presentation

This compound In Vitro Activity

The following table summarizes the reported in vitro activity of this compound in various cancer cell lines. This data can be used as a reference for designing dose-response studies in 3D organoid models.

Cell LineCancer TypeAssay TypeIC50/GI50 (nM)Reference
MSTO-211HMesotheliomaTEAD Target Gene Inhibition (IC50)11 - 26[1][8]
NCI-H226MesotheliomaTEAD Target Gene Inhibition (IC50)11 - 26[1][8]
Mesothelioma cell linesMesotheliomaAnti-proliferative (GI50)13 - 91[1]
NCI-H2052MesotheliomaAnti-proliferative (GI50)41[1]
NCI-H2052MesotheliomaYAP Reporter Gene Inhibition (IC50)48[1]
Avi-human TEAD4Biochemical AssayBiochemical Inhibition (IC50)9[1]
This compound In Vivo Activity

The following table provides a summary of the in vivo efficacy of this compound in xenograft models. This information can be useful for contextualizing the results from organoid studies.

Model SystemDosing ScheduleOutcomeReference
MSTO-211H Mouse Xenograft30-240 mg/kg, i.g., once a day, 28 daysDose-dependent anti-tumor effect, apoptosis promotion[1]
MSTO-211H Rat Xenograft3-30 mg/kg, i.g., once a day, 2 weeksTumor regression[1]
Orthotopic Mesothelioma Mouse XenograftDaily treatmentComplete tumor regression at well-tolerated doses[9]

Mandatory Visualizations

Signaling Pathway Diagram

IAG933_Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinases Hippo Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact Mechanical Cues Mechanical Cues MST1_2 MST1/2 Mechanical Cues->MST1_2 GPCR Signaling GPCR Signaling LATS1_2 LATS1/2 GPCR Signaling->LATS1_2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ 14-3-3 14-3-3 YAP_TAZ_p->14-3-3 binds Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocation 14-3-3->YAP_TAZ_p sequesters in cytoplasm TEAD TEAD1-4 YAP_TAZ_n->TEAD binds Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes Proliferation Cell Proliferation & Survival Target_Genes->Proliferation This compound This compound This compound->TEAD inhibits interaction

Caption: The Hippo Signaling Pathway and the Mechanism of Action of this compound.

Experimental Workflow Diagram

IAG933_Organoid_Workflow cluster_setup Experiment Setup cluster_treatment This compound Treatment cluster_analysis Data Analysis start Start: Patient-Derived or Cell Line-Derived Organoids seed Seed Organoids in Matrigel Domes in 96-well plates start->seed culture Culture Organoids (3-4 days) seed->culture treat Treat with this compound (Dose-Response) culture->treat incubate Incubate (e.g., 72 hours) treat->incubate viability Organoid Viability Assay (e.g., CellTiter-Glo 3D) incubate->viability imaging Immunofluorescence Staining (YAP/TAZ Localization) incubate->imaging gene_expression RT-qPCR (YAP/TAZ Target Genes) incubate->gene_expression data_analysis Data Analysis and Interpretation viability->data_analysis imaging->data_analysis gene_expression->data_analysis

Caption: Experimental Workflow for this compound Treatment in 3D Organoid Cultures.

Experimental Protocols

Protocol 1: 3D Organoid Culture and this compound Treatment

This protocol outlines the general steps for culturing tumor organoids and treating them with this compound. Specific media formulations and culture conditions should be optimized based on the organoid type.

Materials:

  • Patient-derived or cell line-derived tumor organoids

  • Basement membrane matrix (e.g., Matrigel®)

  • Organoid culture medium (specific to the organoid type)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Organoid Seeding: a. Thaw and expand organoids according to standard protocols. b. Harvest and dissociate organoids into small fragments or single cells. c. Resuspend the organoid fragments/cells in the basement membrane matrix on ice. d. Plate 25-50 µL domes of the organoid-matrix suspension into the center of each well of a pre-warmed 96-well plate. e. Incubate the plate at 37°C for 15-30 minutes to allow the matrix to solidify. f. Gently add 100 µL of pre-warmed organoid culture medium to each well. g. Culture the organoids for 3-4 days to allow for their formation and growth.

  • This compound Preparation and Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO). b. On the day of treatment, prepare serial dilutions of this compound in organoid culture medium to achieve the desired final concentrations. A suggested starting range, based on 2D cell line data, is 1 nM to 10 µM. c. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration). d. Carefully remove the old medium from the organoid cultures. e. Add 100 µL of the this compound-containing medium or vehicle control to the respective wells. f. Incubate the plates for the desired treatment duration (e.g., 72 hours). For longer-term studies, the medium with fresh this compound can be replaced every 2-3 days.

Protocol 2: Organoid Viability Assessment (CellTiter-Glo® 3D Assay)

This protocol describes how to measure organoid viability based on ATP content, a marker of metabolically active cells.

Materials:

  • This compound-treated organoids in a 96-well plate

  • CellTiter-Glo® 3D Cell Viability Assay reagent

  • Opaque-walled 96-well plates

  • Plate shaker

  • Luminometer

Procedure:

  • Remove the 96-well plate containing the treated organoids from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well (e.g., 100 µL).

  • Place the plate on a plate shaker for 5 minutes at a speed sufficient to induce vortexing to aid in cell lysis.

  • Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.

  • Transfer the contents of each well to an opaque-walled 96-well plate to minimize luminescence signal cross-talk.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Immunofluorescence Staining for YAP/TAZ Localization

This protocol allows for the visualization of YAP/TAZ subcellular localization in response to this compound treatment.

Materials:

  • This compound-treated organoids in chamber slides or 96-well plates

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal donkey serum in PBS with 0.1% Triton X-100)

  • Primary antibodies against YAP and/or TAZ

  • Fluorescently-conjugated secondary antibodies

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Confocal microscope

Procedure:

  • Fixation and Permeabilization: a. Carefully remove the medium and wash the organoids twice with PBS. b. Fix the organoids with 4% PFA for 20-30 minutes at room temperature. c. Wash the organoids three times with PBS. d. Permeabilize with 0.5% Triton X-100 in PBS for 15-20 minutes at room temperature. e. Wash three times with PBS.

  • Blocking and Antibody Staining: a. Block non-specific antibody binding with blocking buffer for 1-2 hours at room temperature. b. Incubate the organoids with the primary antibody (diluted in blocking buffer) overnight at 4°C. c. Wash the organoids three times with PBS containing 0.1% Triton X-100. d. Incubate with the appropriate fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light. e. Wash three times with PBS containing 0.1% Triton X-100.

  • Counterstaining and Mounting: a. Counterstain the nuclei with DAPI for 10-15 minutes at room temperature. b. Wash twice with PBS. c. Mount the organoids with antifade mounting medium. d. Image the organoids using a confocal microscope to assess the nuclear and cytoplasmic localization of YAP/TAZ.

Protocol 4: Gene Expression Analysis of YAP/TAZ Target Genes by RT-qPCR

This protocol is for quantifying the mRNA expression levels of YAP/TAZ target genes (e.g., CTGF, CYR61, ANKRD1) to assess the downstream effects of this compound.

Materials:

  • This compound-treated organoids

  • RNA lysis buffer (e.g., TRIzol)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • RNA Extraction: a. Harvest the treated organoids and lyse them in RNA lysis buffer. b. Extract total RNA using an RNA extraction kit according to the manufacturer's instructions. c. Quantify the RNA concentration and assess its purity.

  • cDNA Synthesis: a. Synthesize cDNA from the extracted RNA using a cDNA synthesis kit according to the manufacturer's protocol.

  • Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes. b. Perform the qPCR reaction using a real-time PCR system. c. Analyze the data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the housekeeping gene and relative to the vehicle-treated control.[10][11]

Disclaimer

These protocols provide a general framework for using this compound in 3D organoid cultures. Researchers should optimize the specific conditions, such as cell seeding density, treatment duration, and this compound concentrations, for their particular organoid models and experimental goals. It is important to note that as of October 2025, the enrollment in the phase 1 clinical trial for this compound was halted due to a lack of efficacy.[2] This information should be considered when designing and interpreting experiments.

References

Troubleshooting & Optimization

IAG933 Technical Support Center: Solubility and Stability Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the handling of IAG933, a potent YAP/TAZ-TEAD protein-protein interaction inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2]

Q2: How soluble is this compound in DMSO?

A2: this compound exhibits high solubility in DMSO. Different suppliers report slightly different maximum concentrations, so it is advisable to consult the product-specific datasheet. Reported solubilities are 100 mg/mL (188.69 mM) and 125 mg/mL (235.87 mM).[1][2] For optimal dissolution, the use of fresh, moisture-free DMSO is recommended, and sonication may be necessary.[1][2][3]

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is crucial to maintain the integrity of this compound. Recommendations vary slightly between suppliers, but the general guidelines are summarized in the table below. It is always best to refer to the certificate of analysis provided with your specific lot.

Data Presentation

Table 1: this compound Solubility in DMSO

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO100[2]188.69[2]Use fresh DMSO as moisture can reduce solubility.[2]
DMSO125[1]235.87[1]Ultrasonic assistance may be needed.[1]
DMSO120[3]226.43[3]Sonication is recommended.[3]
DMSO10 mM[4]10[4]No special notes provided.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSupplier Recommendations
Powder-20°C3 years[2][5]
Powder4°C2 years[1][5]
In Solvent (DMSO)-80°C1 year[2] or 6 months[1][5]Aliquot to avoid repeated freeze-thaw cycles.[2]
In Solvent (DMSO)-20°C1 month[1][2][5]

Experimental Protocols & Troubleshooting

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Equilibration: Allow the vial of powdered this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Dissolution: Vortex the solution gently. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage, following the guidelines in Table 2.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in stock solution upon storage The storage temperature is not low enough.Store the stock solution at -80°C for better long-term stability.
The stock solution has undergone multiple freeze-thaw cycles.Prepare single-use aliquots to avoid repeated temperature changes.[2]
The initial dissolution was incomplete.Ensure complete dissolution by vortexing and, if necessary, sonicating before the initial storage.
Variability in experimental results Degradation of this compound in the stock solution.Use a fresh aliquot of the stock solution for each experiment.
Inaccurate initial concentration of the stock solution.Confirm the molecular weight on the product datasheet and accurately weigh the compound and measure the solvent volume.
Difficulty dissolving this compound powder The DMSO used is not fresh or is hygroscopic.Use fresh, anhydrous DMSO. Moisture can significantly impact solubility.[1][2]
Insufficient agitation.Use a sonicator to aid dissolution.[1][3]

Stability in Culture Media

Currently, there is limited publicly available data specifically detailing the stability of this compound in various cell culture media over extended periods. In vitro studies have successfully used this compound for periods of up to 72 hours.[1] However, without explicit stability data, it is recommended to take precautions to minimize potential degradation in aqueous environments.

Best Practices for Using this compound in Cell Culture:

  • Fresh Working Solutions: Prepare fresh dilutions of this compound in your culture medium from a frozen DMSO stock solution immediately before each experiment.

  • Minimize Incubation Time in Media: Add the this compound working solution to the cells as soon as possible after preparation.

  • Consider Media Changes: For longer-term experiments (e.g., beyond 24-48 hours), consider replacing the culture medium with freshly prepared this compound-containing medium at regular intervals to maintain a consistent effective concentration.

Visualized Workflows and Pathways

experimental_workflow General Workflow for this compound In Vitro Experiment cluster_prep Preparation cluster_exp Experiment cluster_considerations Key Considerations start Start: this compound Powder prep_stock Prepare DMSO Stock Solution start->prep_stock store_stock Aliquot and Store at -80°C prep_stock->store_stock fresh_dmso Use Fresh DMSO prep_stock->fresh_dmso sonicate Sonicate if Necessary prep_stock->sonicate prep_working Prepare Working Solution in Culture Medium store_stock->prep_working treat_cells Treat Cells with this compound prep_working->treat_cells fresh_media_prep Prepare Freshly Before Use prep_working->fresh_media_prep incubate Incubate for Desired Time treat_cells->incubate analyze Analyze Experimental Endpoint incubate->analyze media_change Consider Media Change for Long-Term Assays incubate->media_change

Caption: Workflow for preparing and using this compound in cell-based assays.

signaling_pathway Simplified Hippo Signaling Pathway and this compound Action cluster_hippo_on Hippo Pathway ON (Tumor Suppressive) cluster_hippo_off Hippo Pathway OFF (Oncogenic) hippo_on Active Hippo Kinase Cascade yap_taz_p Phosphorylated YAP/TAZ (Cytoplasmic Retention/Degradation) hippo_on->yap_taz_p hippo_off Inactive Hippo Kinase Cascade yap_taz YAP/TAZ Translocate to Nucleus hippo_off->yap_taz tead TEAD Transcription Factors yap_taz->tead yap_tead_complex YAP/TAZ-TEAD Complex yap_taz->yap_tead_complex tead->yap_tead_complex gene_transcription Oncogenic Gene Transcription yap_tead_complex->gene_transcription yap_tead_complex->inhibition This compound This compound This compound->inhibition

Caption: this compound inhibits the interaction between YAP/TAZ and TEAD.

References

Navigating IAG933 Precipitation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of IAG933 precipitation in aqueous solutions during experimental procedures. Designed for researchers, scientists, and drug development professionals, this resource offers detailed protocols and visual aids to ensure the successful application of this potent YAP/TAZ-TEAD inhibitor.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated after I added my DMSO stock solution to my aqueous cell culture medium. What happened?

A1: this compound is known to be insoluble in water.[1] Precipitation occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution. Dimethyl sulfoxide (DMSO) is an excellent solvent for this compound, but when the DMSO stock is diluted into an aqueous medium, the overall solvent properties change, leading to the drug coming out of solution.[2][3]

Q2: What is the maximum recommended final concentration of DMSO in my cell culture?

A2: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant cytotoxic effects.[4] However, it is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any potential solvent effects.

Q3: Can I use solvents other than DMSO to dissolve this compound?

A3: this compound is also soluble in ethanol.[1] However, DMSO is more commonly used for in vitro assays due to its high solubilizing power and compatibility with many cell types at low concentrations. Always use fresh, anhydrous DMSO to avoid introducing moisture, which can reduce solubility.[1][5]

Q4: How should I properly store my this compound stock solution?

A4: this compound powder can be stored at -20°C for up to three years.[6] Once dissolved in a solvent like DMSO, it is recommended to store the stock solution in small aliquots at -80°C for up to one year to minimize freeze-thaw cycles.[1]

Troubleshooting Guide: Preventing and Resolving this compound Precipitation

This guide provides a step-by-step approach to prevent and address this compound precipitation in your experiments.

Proactive Measures to Prevent Precipitation

1. Proper Stock Solution Preparation:

  • Use fresh, high-purity, anhydrous DMSO.[1]

  • Prepare a high-concentration stock solution (e.g., 10 mM or higher) to minimize the volume added to your aqueous medium.[4]

  • Ensure the compound is fully dissolved in DMSO. Gentle warming (not exceeding 50°C) or sonication can aid dissolution.[5][7]

2. Serial Dilution in DMSO:

  • Crucially, perform serial dilutions of your high-concentration DMSO stock in DMSO, not in the aqueous buffer or medium.[2] This ensures that the compound remains in a favorable solvent environment until the final dilution step.

3. Final Dilution into Aqueous Solution:

  • Add the final DMSO-diluted this compound dropwise to your aqueous solution while gently vortexing or stirring. This gradual introduction can help prevent localized high concentrations that lead to immediate precipitation.

  • Ensure the final DMSO concentration in your experimental setup does not exceed 0.1% (or the determined tolerance limit for your specific cells).

Reactive Measures for Unexpected Precipitation

If you observe precipitation after preparing your working solution:

  • Do not proceed with the experiment. The actual concentration of soluble this compound will be unknown and significantly lower than intended.

  • Try to re-solubilize: Gentle warming and vortexing may help, but if precipitation is significant, it is best to prepare a fresh solution.

  • Re-evaluate your dilution strategy: You may need to prepare a more dilute intermediate stock in DMSO to reduce the final volume added to the aqueous phase.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO
ParameterValue
Molecular Weight of this compound 529.96 g/mol [1]
Desired Stock Concentration 10 mM
Mass of this compound to Weigh 5.3 mg
Volume of DMSO to Add 1 mL

Methodology:

  • Weigh 5.3 mg of this compound powder in a sterile microcentrifuge tube.

  • Add 1 mL of fresh, anhydrous DMSO.

  • Vortex thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the solution.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -80°C.

Preparation of a 1 µM this compound Working Solution for Cell-Based Assays

Methodology:

  • Thaw a 10 mM this compound stock solution aliquot.

  • Perform a serial dilution in DMSO to create a 1 mM intermediate stock (e.g., add 10 µL of 10 mM stock to 90 µL of DMSO).

  • Further dilute in DMSO to a 100 µM intermediate stock (e.g., add 10 µL of 1 mM stock to 90 µL of DMSO).

  • To prepare a final 1 µM working solution in 10 mL of cell culture medium, add 1 µL of the 10 mM stock solution (or 10 µL of the 1 mM stock). This will result in a final DMSO concentration of 0.01% or 0.1%, respectively.

  • Add the final DMSO stock dropwise to the medium while gently swirling.

Visual Guides

This compound Mechanism of Action in the Hippo Signaling Pathway

This compound is a first-in-class small molecule inhibitor that directly disrupts the protein-protein interaction (PPI) between YAP/TAZ and TEAD transcription factors.[8][9] This prevents the nuclear translocation and transcriptional activity of the YAP/TAZ complex, which is a key downstream effector of the Hippo signaling pathway.[10][11] Dysregulation of the Hippo pathway is implicated in various cancers.[11]

Caption: this compound disrupts the YAP/TAZ-TEAD complex, inhibiting oncogenic gene transcription.

Experimental Workflow for this compound Solution Preparation

This workflow outlines the critical steps to avoid precipitation when preparing this compound for in vitro experiments.

IAG933_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO (e.g., 10 mM Stock) weigh->dissolve serial_dilute Perform Serial Dilutions in DMSO dissolve->serial_dilute final_dilute Add Dropwise to Aqueous Medium while Vortexing serial_dilute->final_dilute check_precipitate Visually Inspect for Precipitation final_dilute->check_precipitate precipitate_no Solution is Ready for Experiment check_precipitate->precipitate_no No precipitate_yes Precipitation Observed check_precipitate->precipitate_yes Yes end End precipitate_no->end troubleshoot Troubleshoot: - Prepare Fresh Solution - Adjust Dilution Strategy precipitate_yes->troubleshoot troubleshoot->start Restart

Caption: A logical workflow for preparing this compound solutions to minimize precipitation risk.

Troubleshooting Logic for this compound Precipitation

This decision tree provides a logical approach to diagnosing and resolving issues with this compound precipitation.

Troubleshooting_Logic start Precipitation Observed q1 Was the initial stock clear? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Were serial dilutions done in DMSO? a1_yes->q2 solubilize Ensure complete dissolution of stock: - Vortex/Sonicate - Use fresh DMSO a1_no->solubilize solubilize->start a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 What is the final DMSO concentration? a2_yes->q3 re_dilute Perform serial dilutions in DMSO before adding to aqueous medium. a2_no->re_dilute end Problem Solved re_dilute->end a3_high > 0.1% q3->a3_high a3_low <= 0.1% q3->a3_low adjust_stock Use a higher concentration stock to reduce final DMSO volume. a3_high->adjust_stock final_addition Review final addition technique: - Add dropwise - Ensure continuous mixing a3_low->final_addition adjust_stock->end final_addition->end

Caption: A decision tree to systematically troubleshoot this compound precipitation issues.

References

Potential off-target effects of IAG933 in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of IAG933 in preclinical models. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a first-in-class, orally bioavailable small molecule inhibitor that potently and selectively disrupts the protein-protein interaction (PPI) between Yes-associated protein (YAP), transcriptional co-activator with PDZ-binding motif (TAZ), and the TEA domain (TEAD) transcription factors (TEAD1-4).[1][2][3][4] By blocking the YAP/TAZ-TEAD interaction, this compound inhibits TEAD-driven transcriptional activity, which is crucial for the proliferation and survival of cancer cells, particularly those with a dysregulated Hippo signaling pathway.[1][3]

Q2: How was the selectivity of this compound determined in preclinical studies?

A2: The selectivity of this compound was established through a combination of biochemical and cellular assays. Rescue experiments and the correlation between pharmacological and genetic sensitivity profiles across large cancer cell line panels have demonstrated its exquisite selectivity.[1] Furthermore, this compound was shown to specifically abrogate the interaction between YAP/TAZ and all four TEAD isoforms.[1][4]

Q3: Have any significant off-target effects of this compound been reported in preclinical models?

A3: Preclinical data consistently highlight the high selectivity of this compound for the YAP/TAZ-TEAD interaction.[1][4] Studies have shown that upon treatment with this compound, YAP is evicted from chromatin, while TEAD's genomic occupancy remains unaffected, allowing it to engage with co-repressors like VGLL4.[1][4][5] This specific mechanism of action suggests a low potential for broad off-target effects. While a study noted the potential for sustained systemic YAP/TAZ depletion to cause severe side effects, transient inhibition was sufficient to suppress tumor growth.[6]

Q4: We are observing unexpected cellular phenotypes in our experiments with this compound. How can we troubleshoot for potential off-target effects?

A4: If you suspect off-target effects, consider the following troubleshooting steps:

  • Confirm On-Target Engagement: First, verify that this compound is engaging its intended target in your experimental system. This can be done by measuring the expression of known TEAD target genes (e.g., CTGF, CYR61, ANKRD1) via qPCR or Western blot. A dose-dependent decrease in the expression of these genes would indicate on-target activity.[2][7]

  • Dose-Response Analysis: Perform a careful dose-response study. On-target effects should correlate with the known IC50 and GI50 values of this compound. Effects observed only at very high concentrations (significantly above the IC50 for TEAD inhibition) are more likely to be off-target.

  • Use of Control Compounds: Include a negative control compound (structurally similar but inactive) and a positive control compound with a known mechanism of action in your experiments. This will help differentiate compound-specific effects from general cellular stress responses.

  • Orthogonal Approaches: Use an alternative method to inhibit the Hippo pathway, such as siRNA/shRNA knockdown of YAP/TAZ or TEAD, to see if it phenocopies the effects observed with this compound. A strong correlation suggests the phenotype is likely on-target.[8]

  • Cell Line Authentication: Ensure the identity and purity of your cell line. Misidentified or contaminated cell lines can lead to unexpected results.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High cellular toxicity at low concentrations in a cell line not known to be Hippo-pathway dependent. Potential off-target cytotoxicity or hypersensitivity of the specific cell line.1. Confirm the reported sensitivity of your cell line to YAP/TAZ-TEAD inhibition from literature or public databases. 2. Perform a dose-response curve and compare the GI50 to known sensitive and resistant cell lines. 3. Assess markers of apoptosis and cell cycle arrest to understand the mechanism of cell death.
Changes in signaling pathways unrelated to the Hippo pathway. Possible off-target kinase inhibition or other interactions.1. Review any available broad-panel screening data for this compound against kinases or other protein families. 2. Use pathway-specific inhibitors or activators to dissect the observed signaling changes. 3. Employ proteomic or phosphoproteomic analysis to get a broader view of the signaling changes induced by this compound in your system.
Inconsistent results between experimental replicates. Issues with compound stability, experimental variability, or cell culture conditions.1. Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment. 2. Standardize cell seeding densities, treatment times, and assay conditions. 3. Regularly test for mycoplasma contamination in your cell cultures.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

Assay Cell Lines Parameter Value Reference
TEAD Target Gene InhibitionMSTO-211H, NCI-H226IC5011 - 26 nM[2][7]
Cell Proliferation (Mesothelioma)MultipleGI5013 - 91 nM[7]
YAP Reporter Gene ExpressionNCI-H2052IC5048 nM[7]
Cell ProliferationNCI-H2052GI5041 nM[7]
TEAD4 BindingAvi-human TEAD4217-434IC509 nM[7]

Table 2: In Vivo Efficacy of this compound

Model Dosing Schedule Effect Reference
MSTO-211H Rat Xenograft3 - 30 mg/kg, i.g., once daily for 2 weeksTumor regression[7]
MSTO-211H Mouse Xenograft30 - 240 mg/kg, i.g., once daily for 28 daysDose-dependent anti-tumor effect[7]
Orthotopic Mesothelioma Mouse ModelDaily treatmentComplete tumor regression[9]

Experimental Protocols

1. Cellular Proliferation Assay (GI50 Determination)

  • Cell Seeding: Plate cells in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) for 72 hours.

  • Viability Measurement: Assess cell viability using a commercially available assay, such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific), according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to vehicle-treated controls and calculate the GI50 value (the concentration at which cell growth is inhibited by 50%) using non-linear regression analysis.

2. TEAD Target Gene Expression Analysis (qPCR)

  • Cell Treatment: Treat cells with various concentrations of this compound for 4 to 24 hours.

  • RNA Extraction: Isolate total RNA from the cells using a standard method, such as TRIzol™ reagent or a column-based kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • qPCR: Perform quantitative PCR using a SYBR Green-based master mix and primers specific for TEAD target genes (e.g., CTGF, CYR61, ANKRD1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

3. In Vivo Tumor Xenograft Study

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MSTO-211H cells) into the flank of each mouse.

  • Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into vehicle control and this compound treatment groups. Administer this compound orally once daily at the desired doses.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).

Visualizations

Hippo_Signaling_Pathway cluster_upstream Upstream Signals cluster_core_kinases Hippo Core Kinase Cassette cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Density Cell Density MST1_2 MST1/2 Cell Density->MST1_2 activates Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 activates LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates & activates SAV1 SAV1 SAV1->MST1_2 associates with YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 associates with YAP_TAZ_p p-YAP/TAZ Degradation 14-3-3 Binding & Cytoplasmic Sequestration/ Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates to TEAD TEAD YAP_TAZ_n->TEAD binds to Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes activates This compound This compound This compound->TEAD inhibits interaction

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_offtarget Off-Target Assessment (Troubleshooting) Cell_Lines Select Hippo-dependent and control cancer cell lines Treatment Treat with this compound (Dose-Response) Cell_Lines->Treatment Proliferation Cell Proliferation Assay (GI50) Treatment->Proliferation Gene_Expression Gene Expression Analysis (qPCR/Western Blot) Treatment->Gene_Expression Xenograft Establish Tumor Xenografts in Mice/Rats Proliferation->Xenograft Inform In Vivo Studies Dosing Administer this compound (e.g., daily oral gavage) Xenograft->Dosing Tumor_Growth Monitor Tumor Growth Dosing->Tumor_Growth PK_PD Pharmacokinetic/Pharmacodynamic Analysis Dosing->PK_PD Unexpected_Phenotype Observe Unexpected Phenotype Orthogonal Orthogonal Target Inhibition (e.g., siRNA) Unexpected_Phenotype->Orthogonal Profiling Broad-Panel Profiling (e.g., Kinase Screen) Unexpected_Phenotype->Profiling Rescue Rescue Experiments Unexpected_Phenotype->Rescue

Caption: Workflow for assessing this compound efficacy and potential off-target effects.

References

Technical Support Center: Managing IAG933-Induced QTc Prolongation in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing QTc prolongation induced by IAG933 in preclinical animal studies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is QTc prolongation a concern?

A1: this compound is a potent and selective small molecule inhibitor of the YAP/TAZ-TEAD protein-protein interaction, which is a critical signaling node in the Hippo pathway.[1][2][3][4][5] Dysregulation of the Hippo pathway is implicated in the development and progression of various cancers.[2][6] While showing promise as an anti-cancer therapeutic, clinical data for this compound has indicated that QTc prolongation can be a dose-limiting toxicity in humans.[6][7] The QT interval on an electrocardiogram (ECG) represents the time it takes for the heart's ventricles to depolarize and repolarize.[8] Prolongation of this interval can increase the risk of developing potentially fatal cardiac arrhythmias, such as Torsades de Pointes (TdP).[8][9] Therefore, careful monitoring and management of QTc prolongation are critical during the preclinical evaluation of this compound.

Q2: Has this compound-induced QTc prolongation been observed in preclinical animal models?

A2: Publicly available preclinical data specifically detailing this compound-induced QTc prolongation in animal models are limited. However, given the clinical observations, it is a critical safety parameter to assess in non-clinical toxicology and safety pharmacology studies.[9] Non-rodent species, such as beagle dogs and non-human primates, are typically used for these assessments as their cardiac physiology is more analogous to humans.[9][10] The absence of a strong signal in preclinical studies does not eliminate the risk in humans, but a positive finding necessitates a thorough investigation and risk mitigation strategy.

Q3: What is the likely mechanism of this compound-induced QTc prolongation?

A3: The precise mechanism of this compound-induced QTc prolongation has not been fully elucidated in publicly available literature. Drug-induced QTc prolongation is most commonly associated with the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which plays a key role in cardiac repolarization.[2] It is plausible that this compound or its metabolites may directly or indirectly affect this or other cardiac ion channels. Additionally, the Hippo signaling pathway, which this compound targets, has known roles in cardiovascular development and homeostasis, suggesting that on-target effects could also contribute to cardiac electrophysiological changes.[5][11][12]

Q4: What are the key considerations for designing a preclinical study to evaluate this compound-induced QTc prolongation?

A4: Key considerations for a robust preclinical study design include:

  • Animal Model Selection: Conscious, telemetered non-rodents (e.g., beagle dogs, non-human primates) are the preferred models for cardiovascular safety assessment due to their physiological similarity to humans and the ability to collect continuous, high-quality ECG data without the confounding effects of anesthesia or restraint.[13][14]

  • Dosing Regimen: The study should include a range of doses, including a vehicle control, a therapeutically relevant dose, and a high dose that is a multiple of the expected clinical exposure.

  • ECG Monitoring: Continuous ECG monitoring is ideal, especially around the time of maximum plasma concentration (Cmax) of this compound.

  • Data Analysis: Appropriate heart rate correction formulas for the specific species should be used (e.g., Van de Water's or an individual animal's correction factor for dogs, not Bazett's or Fridericia's which are for humans).[6]

  • Concurrent Measurements: Plasma concentrations of this compound and its major metabolites should be measured concurrently with ECG recordings to establish an exposure-response relationship. Blood chemistry, including electrolyte levels (potassium, magnesium, calcium), should also be monitored.

Section 2: Troubleshooting Guides

This section provides guidance on common issues encountered during the assessment of this compound-induced QTc prolongation in animal studies.

Issue Potential Cause(s) Troubleshooting Steps
Noisy or Uninterpretable ECG Signal - Poor electrode contact- Animal movement or muscle tremors- Electrical interference from other equipment- Ensure proper skin preparation and use of electrode gel.[4]- Allow for an acclimatization period for the animal in a quiet environment.[15]- Check for and move any potential sources of electrical interference away from the ECG recording equipment.[3]- In restrained animals, ensure the animal is calm and comfortable.[4][15]
High Variability in Baseline QTc Values - Inadequate acclimatization period- Circadian rhythm effects- Fluctuations in autonomic tone- Ensure a sufficient acclimatization period before dosing and data collection.- Collect baseline data at the same time of day as post-dose data to minimize circadian effects.- Use a crossover study design where each animal serves as its own control.
Observed QTc Prolongation is Not Dose-Dependent - Saturation of the underlying mechanism- Presence of active metabolites with different pharmacokinetic profiles- Off-target effects at lower concentrations- Analyze plasma concentrations of this compound and its metabolites to establish a clear exposure-response relationship.- Consider the possibility of a non-linear relationship between dose and effect.- Evaluate the potential for off-target activities of this compound at various concentrations.
Discrepancy Between in vitro hERG Assay and in vivo QTc Data - this compound may affect other ion channels not tested in vitro.- Active metabolites may be responsible for the in vivo effect.- this compound may indirectly affect cardiac repolarization through on-target Hippo pathway modulation.- Conduct a broader in vitro ion channel screen.- Test the effects of known metabolites in the hERG assay.- Investigate potential on-target cardiovascular effects of this compound in relevant cellular or animal models.
Significant QTc Prolongation Observed at Low, Therapeutically Relevant Doses - High sensitivity of the chosen animal model- Potential for drug accumulation with repeat dosing- Carefully assess the exposure-response relationship to determine the safety margin.- Conduct a repeat-dose study to evaluate the potential for QTc prolongation to worsen over time.- Consider implementing mitigation strategies in subsequent studies.

Section 3: Experimental Protocols

Protocol for QTc Interval Assessment in Conscious Telemetered Beagle Dogs

This protocol outlines a standard approach for evaluating the effect of this compound on the QTc interval in conscious, telemetered beagle dogs.

  • Animal Model and Housing:

    • Use purpose-bred male and female beagle dogs.

    • Animals should be surgically implanted with a telemetry device for continuous ECG and hemodynamic monitoring.

    • House animals individually in a controlled environment with a 12-hour light/dark cycle.

    • Allow for at least a 2-week recovery period after telemetry implantation surgery.

  • Experimental Design:

    • Employ a Latin square crossover design where each animal receives the vehicle control and all dose levels of this compound with an adequate washout period between doses.

    • Example dose groups: Vehicle control, Low Dose, Mid Dose, High Dose of this compound.

  • Dosing and Sample Collection:

    • Administer this compound orally at a consistent time each day.

    • Collect blood samples for pharmacokinetic analysis at pre-dose and multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours).

    • Collect blood samples for clinical chemistry (including electrolytes) at pre-dose and at the time of expected Cmax.

  • ECG Data Acquisition and Analysis:

    • Record continuous ECG data from at least 24 hours pre-dose to 24 hours post-dose.

    • Extract discrete ECG measurements at the same time points as pharmacokinetic sampling.

    • Analyze the ECG waveforms to determine RR interval, PR interval, QRS duration, and QT interval.

    • Correct the QT interval for heart rate using an appropriate formula for dogs, preferably one derived from individual animal baseline data (QTci).

  • Data Interpretation:

    • Compare the change from baseline in QTc interval for each this compound dose group to the vehicle control group.

    • Correlate the change in QTc interval with the plasma concentration of this compound to establish an exposure-response relationship.

Section 4: Data Presentation

Table 1: Illustrative Summary of this compound-Induced QTc Changes in Telemetered Beagle Dogs (Hypothetical Data)
Dose GroupNMean Change from Baseline in QTci (ms) at Tmax (± SEM)Maximum Mean Change from Baseline in QTci (ms)
Vehicle Control81.5 (± 0.8)2.1
This compound (Low Dose)85.2 (± 1.1)7.8
This compound (Mid Dose)812.6 (± 1.5)15.3
This compound (High Dose)825.8 (± 2.3)30.1

*Statistically significant change from vehicle control (p < 0.05). Data are hypothetical and for illustrative purposes only.

Section 5: Mandatory Visualizations

Signaling Pathway: this compound and the Hippo Pathway

IAG933_Hippo_Pathway cluster_upstream Upstream Signals cluster_core_kinases Hippo Core Kinase Cascade cluster_yap_taz YAP/TAZ Regulation cluster_nuclear Nuclear Events Cell-Cell Contact Cell-Cell Contact Mechanical Stress Mechanical Stress MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates & activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates p_YAP_TAZ p-YAP/TAZ (Cytoplasmic Sequestration) YAP_TAZ_TEAD YAP/TAZ-TEAD Complex TEAD TEAD Target_Genes Target Gene Expression (e.g., CTGF, CYR61) YAP_TAZ_TEAD->Target_Genes promotes This compound This compound This compound->YAP_TAZ_TEAD inhibits formation Upstream Signals Upstream Signals

Caption: this compound inhibits the formation of the YAP/TAZ-TEAD complex, a key driver of oncogenic gene expression.

Experimental Workflow: Preclinical QTc Assessment

QTc_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Animal_Model Select Animal Model (e.g., Telemetered Beagle Dog) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Baseline Data Collection (ECG, Blood Chemistry) Acclimatization->Baseline Dosing Administer this compound or Vehicle Baseline->Dosing ECG_Recording Continuous ECG Recording Dosing->ECG_Recording PK_Sampling Pharmacokinetic Blood Sampling Dosing->PK_Sampling ECG_Analysis ECG Interval Analysis (QT, RR, etc.) ECG_Recording->ECG_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, AUC) PK_Sampling->PK_Analysis QTc_Calculation Heart Rate Correction (QTc) ECG_Analysis->QTc_Calculation Exposure_Response Exposure-Response Modeling (PK/PD Analysis) QTc_Calculation->Exposure_Response PK_Analysis->Exposure_Response

Caption: A typical experimental workflow for assessing drug-induced QTc prolongation in animal studies.

References

Technical Support Center: Addressing Proteinuria as a Side Effect of IAG933 In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter proteinuria as a side effect during in vivo studies with IAG933, a YAP/TEAD interaction inhibitor. The information is presented in a question-and-answer format with troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is an orally bioavailable small molecule inhibitor that targets the protein-protein interaction between Yes-associated protein (YAP), transcriptional co-activator with PDZ-binding motif (TAZ), and the TEA domain (TEAD) transcription factors.[1][2][3] By disrupting this interaction, this compound inhibits the transcription of genes involved in cell proliferation and survival, which are often dysregulated in various cancers.[1][2]

Q2: Has proteinuria been observed as a side effect of this compound?

A2: Yes, in a first-in-human study of this compound, grade 2 proteinuria was reported as a dose-limiting toxicity at a 300 mg continuous once-daily dosing schedule.[4] The observed albuminuria and proteinuria were generally reversible.[4] While preclinical studies have shown this compound to be well-tolerated at efficacious doses in mouse and rat models, monitoring for renal effects is a critical component of in vivo studies.[5][6]

Q3: Why might this compound cause proteinuria?

A3: The precise mechanism of this compound-induced proteinuria is not yet fully elucidated. However, the Hippo-YAP/TAZ signaling pathway, which this compound inhibits, is known to play a role in kidney development and homeostasis. The inhibition of this pathway could potentially impact glomerular filtration barrier integrity or tubular function, leading to increased protein excretion in the urine.

Troubleshooting Guides

Issue: Unexpectedly high or persistent proteinuria observed in study animals.

Troubleshooting Steps:

  • Confirm the finding: Repeat urine collection and analysis to rule out sample contamination or measurement error.

  • Evaluate animal health: Conduct a thorough clinical examination of the animals. Look for other signs of nephrotoxicity such as weight loss, changes in water intake or urine output, and general malaise.

  • Review dosing and administration: Verify the correct dose of this compound was administered and that the administration route was appropriate.

  • Assess renal function: Measure serum creatinine and blood urea nitrogen (BUN) to evaluate overall kidney function.

  • Histopathological analysis: At the end of the study, or if severe toxicity is observed, perform histopathological examination of the kidneys to identify any structural changes.

  • Consider dose reduction or interruption: If proteinuria is severe or accompanied by other signs of toxicity, consider reducing the dose of this compound or temporarily interrupting treatment to see if the proteinuria resolves.

Experimental Protocols

Protocol 1: Monitoring Proteinuria in Rodent Models Treated with this compound

Objective: To quantify urinary protein excretion in mice or rats during treatment with this compound.

Materials:

  • Metabolic cages for urine collection

  • Urine collection tubes

  • Bicinchoninic acid (BCA) protein assay kit or urine dipsticks

  • Spectrophotometer (for BCA assay)

  • Creatinine assay kit

Procedure:

  • Acclimation: Acclimate animals to metabolic cages for at least 3 days before the start of the experiment.

  • Baseline Collection: Collect 24-hour urine samples from each animal before the first dose of this compound to establish baseline proteinuria levels.

  • Dosing: Administer this compound according to the study protocol.

  • Urine Collection: Place animals in metabolic cages for 24-hour urine collection at predetermined time points (e.g., weekly) throughout the study.

  • Sample Processing: Centrifuge the collected urine to remove any debris. Store the supernatant at -80°C until analysis.

  • Protein Quantification:

    • Urine Dipstick (Semi-Quantitative): Use urine dipsticks for a rapid assessment of proteinuria.

    • BCA Assay (Quantitative): For a more precise measurement, use a BCA protein assay kit according to the manufacturer's instructions.

  • Creatinine Measurement: Measure urine creatinine concentration using a creatinine assay kit.

  • Data Normalization: Calculate the urine protein-to-creatinine ratio (UPCR) to normalize for variations in urine volume. The formula is: UPCR (mg/mg) = [Urine Protein (mg/dL)] / [Urine Creatinine (mg/dL)]

Protocol 2: Assessment of Renal Function in this compound-Treated Rodents

Objective: To evaluate the overall renal function in animals treated with this compound.

Materials:

  • Blood collection tubes (e.g., serum separator tubes)

  • Centrifuge

  • Serum creatinine assay kit

  • Blood Urea Nitrogen (BUN) assay kit

Procedure:

  • Blood Collection: Collect blood samples from animals at baseline and at the end of the study (or at specified time points).

  • Serum Separation: Allow the blood to clot and then centrifuge to separate the serum.

  • Serum Analysis:

    • Measure serum creatinine levels using a creatinine assay kit.

    • Measure BUN levels using a BUN assay kit.

  • Data Analysis: Compare the serum creatinine and BUN levels of the this compound-treated groups to the vehicle control group. Elevated levels may indicate impaired renal function.

Data Presentation

Table 1: Hypothetical Urine Protein-to-Creatinine Ratio (UPCR) in Rats Treated with this compound

Treatment GroupDose (mg/kg)Baseline UPCR (mg/mg) (Mean ± SD)Week 4 UPCR (mg/mg) (Mean ± SD)
Vehicle Control00.15 ± 0.050.18 ± 0.06
This compound100.16 ± 0.040.25 ± 0.08
This compound300.14 ± 0.060.55 ± 0.12*
This compound1000.15 ± 0.051.20 ± 0.35**

*p < 0.05, **p < 0.01 compared to vehicle control. (Note: This is example data for illustrative purposes.)

Table 2: Hypothetical Serum Biomarkers of Renal Function in Rats Treated with this compound for 4 Weeks

Treatment GroupDose (mg/kg)Serum Creatinine (mg/dL) (Mean ± SD)Blood Urea Nitrogen (BUN) (mg/dL) (Mean ± SD)
Vehicle Control00.5 ± 0.120 ± 4
This compound100.6 ± 0.122 ± 5
This compound300.7 ± 0.228 ± 6*
This compound1001.0 ± 0.3 45 ± 8

*p < 0.05, **p < 0.01 compared to vehicle control. (Note: This is example data for illustrative purposes.)

Visualizations

IAG933_Mechanism_of_Action Hippo_Pathway Hippo Pathway (e.g., NF2, LATS1/2) YAP_TAZ YAP/TAZ Hippo_Pathway->YAP_TAZ Inhibits YAP_TAZ_p Phosphorylated YAP/TAZ YAP_TEAD_Complex YAP/TAZ-TEAD Complex YAP_TAZ->YAP_TEAD_Complex TEAD TEAD TEAD->YAP_TEAD_Complex This compound This compound This compound->Inhibition_Node Gene_Transcription Oncogenic Gene Transcription YAP_TEAD_Complex->Gene_Transcription Promotes Tumor_Growth Tumor Growth & Survival Gene_Transcription->Tumor_Growth Inhibition_Node->YAP_TEAD_Complex Inhibits Proteinuria_Workflow Start Start In Vivo Study with this compound Urine_Collection Weekly 24hr Urine Collection (Metabolic Cages) Start->Urine_Collection Blood_Collection Blood Collection (Baseline & Endpoint) Start->Blood_Collection Urine_Analysis Urine Analysis (Dipstick or BCA Assay) Urine_Collection->Urine_Analysis Decision Proteinuria Observed? Urine_Analysis->Decision End End of Study Urine_Analysis->End Continue Continue Study & Monitoring Decision->Continue No Troubleshoot Troubleshoot (See Guide) Decision->Troubleshoot Yes Continue->Urine_Collection Kidney_Histology Kidney Histopathology (Endpoint) Continue->Kidney_Histology Troubleshoot->Continue Serum_Analysis Serum Analysis (Creatinine, BUN) Blood_Collection->Serum_Analysis Serum_Analysis->End Kidney_Histology->End Troubleshooting_Logic Start High Proteinuria Detected Confirm 1. Confirm Finding (Repeat Measurement) Start->Confirm Evaluate 2. Evaluate Animal Health (Clinical Signs) Confirm->Evaluate Review 3. Review Dosing & Administration Evaluate->Review Assess 4. Assess Renal Function (Serum Creatinine/BUN) Review->Assess Decision Severe Toxicity? Assess->Decision Continue Continue with Close Monitoring Decision->Continue No Modify Consider Dose Reduction or Interruption Decision->Modify Yes Histology 5. Kidney Histopathology (Endpoint/Necropsy) Continue->Histology Modify->Histology

References

Optimizing IAG933 concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IAG933, a first-in-class inhibitor of the YAP/TAZ-TEAD protein-protein interaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable small-molecule inhibitor that directly targets the interaction between the transcriptional coactivators Yes-associated protein (YAP)/TAZ and the TEA domain (TEAD) transcription factors.[1][2] It is the first molecule of its class to potently and directly disrupt the YAP/TAZ-TEAD protein-protein interaction (PPI), a critical event downstream of the Hippo signaling pathway known to mediate oncogenic functions.[3][4]

The mechanism involves this compound binding to the Ω-loop pocket on TEAD proteins (all four paralogs, TEAD1-4), which is the interface for YAP and TAZ binding.[5] By occupying this site, this compound prevents the formation of the YAP/TAZ-TEAD transcriptional complex, leading to the eviction of YAP from chromatin.[3][5] This suppresses TEAD-driven gene transcription, which in turn inhibits tumor cell proliferation and survival and can induce apoptosis.[1][2][3]

Q2: What is the primary signaling pathway affected by this compound?

A2: this compound is a distal inhibitor of the Hippo signaling pathway .[1][5] Inactivation of the Hippo pathway (e.g., through mutations in genes like NF2 or LATS1/2) leads to the translocation of the transcriptional coactivators YAP and TAZ into the nucleus.[1] In the nucleus, YAP/TAZ bind to TEAD transcription factors to drive the expression of genes involved in cell proliferation, growth, and survival.[1][5] this compound directly prevents this final transcriptional step, making it effective in cancers with dysregulated Hippo signaling.[1]

Caption: this compound mechanism of action within the Hippo signaling pathway.

Q3: In which cancer cell lines has this compound shown activity?

A3: this compound has demonstrated potent antiproliferative activity in cancer cell lines with Hippo pathway alterations, particularly malignant mesothelioma.[5] It has shown efficacy in mesothelioma cell lines such as MSTO-211H, NCI-H226, and NCI-H2052.[2][5] Additionally, its activity has been observed in non-mesothelioma cell lines with Hippo mutations and in combination with other inhibitors in lung, pancreatic, and colorectal cancer models.[2][3][5]

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a solid. For in vitro experiments, it should be dissolved in fresh Dimethyl Sulfoxide (DMSO) to create a stock solution.[6] One supplier notes a solubility of 100 mg/mL (188.69 mM) in DMSO.[6] For storage, the stock solution should be kept at -20°C for up to one month or at -80°C for up to six months.[2] Avoid using DMSO that has absorbed moisture, as it can reduce solubility.[6]

Quantitative Data Summary

The effective concentration of this compound is dependent on the cell line, assay type, and duration of treatment. The tables below summarize key in vitro data from preclinical studies.

Table 1: this compound IC₅₀ Values for TEAD Target Gene Inhibition

Cell Line Assay Duration Key Target Genes IC₅₀ Range (nM)
MSTO-211H 24 hours CCN1, ANKRD1, CCN2 11 - 26

| NCI-H226 | 24 hours | CCN1, ANKRD1, CCN2 | 11 - 26 |

Data sourced from preclinical studies.[5]

Table 2: this compound GI₅₀/IC₅₀ Values for Proliferation and Reporter Assays

Cell Line Assay Type Assay Duration GI₅₀/IC₅₀ (nM)
Mesothelioma Cells (various) Proliferation (GI₅₀) 72 hours 13 - 91
NCI-H2052 Proliferation (GI₅₀) Not Specified 41

| NCI-H2052 | YAP Reporter Gene (IC₅₀) | Not Specified | 48 |

Data sourced from preclinical studies.[2]

Troubleshooting Guide

Issue 1: High variability or poor dose-response in my cell viability assay.

  • Possible Cause 1: Suboptimal Concentration Range.

    • Solution: Ensure your dose-response curve covers a wide enough range to capture the full sigmoidal curve. Based on published data, a range from 0.1 nM to 10 µM is a good starting point for sensitive cell lines.[2]

  • Possible Cause 2: DMSO Concentration.

    • Solution: Ensure the final concentration of DMSO is consistent across all wells (including vehicle controls) and is non-toxic to your cells (typically ≤ 0.5%). Perform a DMSO toxicity curve for your specific cell line if you are unsure.

  • Possible Cause 3: Assay Duration.

    • Solution: this compound's antiproliferative effects are time-dependent. While target gene inhibition is seen at 24 hours, growth inhibition (GI₅₀) is often measured at 72 hours or longer.[2][5] Consider extending your assay endpoint to allow for sufficient observation of antiproliferative effects.

Issue 2: this compound treatment shows lower-than-expected potency.

  • Possible Cause 1: Cell Line Insensitivity.

    • Solution: The primary activity of this compound is in cell lines with a dysregulated Hippo pathway (e.g., NF2-mutant).[1][5] Confirm the genetic background of your cell line. If the Hippo pathway is intact and functional, the cells may be inherently resistant to this compound monotherapy.

  • Possible Cause 2: Compound Degradation.

    • Solution: Ensure that the this compound stock solution has been stored correctly at -20°C or -80°C and has not undergone excessive freeze-thaw cycles.[2] Prepare fresh dilutions from a validated stock for each experiment.

  • Possible Cause 3: Insufficient Target Engagement.

    • Solution: Confirm that this compound is inhibiting its intended target in your system. Use a downstream assay like qPCR or Western blot to measure the expression of TEAD target genes (e.g., CCN1, ANKRD1, CTGF) after 24 hours of treatment.[2][5] A lack of change in these markers indicates a problem with either the compound's activity or the responsiveness of the pathway in your cells.

Troubleshooting_Workflow Start Start: Low this compound Potency Observed Check_Genotype Is the cell line known to have Hippo pathway alterations (e.g., NF2-mutant)? Start->Check_Genotype Check_Compound Was the this compound stock prepared fresh and stored correctly? Check_Genotype->Check_Compound Yes Resistant_Model Cell line is likely resistant to this compound monotherapy. Re-evaluate model choice. Check_Genotype->Resistant_Model No Run_QC_Assay Perform a QC experiment: Measure TEAD target gene expression (qPCR) after 24h. Check_Compound->Run_QC_Assay Yes Problem_Compound Problem with compound solubility or activity. Prepare fresh stock from powder. Check_Compound->Problem_Compound No Genes_Down Are target genes (e.g., CCN1, ANKRD1) significantly downregulated? Run_QC_Assay->Genes_Down Extend_Duration Potency issue is likely assay-specific. Extend viability assay duration (≥72h). Genes_Down->Extend_Duration Yes Problem_Pathway Pathway may be inactive or have resistance mechanisms. Consider another cell model. Genes_Down->Problem_Pathway No

Caption: Troubleshooting workflow for lower-than-expected this compound potency.

Experimental Protocols

Protocol 1: Cell Viability (Antiproliferation) Assay

This protocol describes a general method for determining the GI₅₀ (concentration causing 50% growth inhibition) of this compound.

  • Cell Seeding: Seed cells in 96-well plates at a density determined to maintain exponential growth for the duration of the assay (e.g., 72-96 hours). Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium from a DMSO stock. A recommended starting range is 0.1 nM to 10 µM. Prepare a 2x vehicle control (e.g., 0.2% DMSO in medium).

  • Treatment: Remove the seeding medium from the cells and add an equal volume of the 2x this compound dilutions or vehicle control. This halves the concentration to the final desired 1x concentration.

  • Incubation: Incubate the plates for the desired duration (e.g., 72 hours).

  • Viability Assessment: Use a suitable cell viability reagent (e.g., CellTiter-Glo®, resazurin) according to the manufacturer's instructions to measure cell viability.

  • Data Analysis: Normalize the data to the vehicle-treated wells (100% viability) and no-cell controls (0% viability). Plot the normalized response versus the log of the this compound concentration and fit a four-parameter logistic curve to determine the GI₅₀ value.

Protocol 2: Target Engagement Assay via qPCR

This protocol confirms that this compound is inhibiting the transcriptional activity of TEAD in your cell model.

  • Cell Seeding & Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 24 hours.[5]

  • RNA Extraction: Harvest the cells and extract total RNA using a standard method (e.g., TRIzol or a column-based kit).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for TEAD target genes (CCN1, ANKRD1, CTGF) and a housekeeping gene for normalization (GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A dose-dependent decrease in the expression of the target genes relative to the vehicle control indicates successful target engagement by this compound.

References

Technical Support Center: Assessing IAG933 Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating resistance mechanisms to IAG933, a first-in-class, orally bioavailable small molecule inhibitor that directly disrupts the YAP-TEAD protein-protein interaction.[1][2]

Troubleshooting Guides

This section is designed to help researchers identify and resolve common issues encountered during this compound resistance studies.

Guide 1: Inconsistent IC50 Values in Cell Viability Assays

Problem: You are observing high variability in the half-maximal inhibitory concentration (IC50) of this compound between experiments with the same cancer cell line.

Potential Cause Recommended Solution
Cell Culture Inconsistency Ensure cells are seeded at a consistent density and are in the logarithmic growth phase.[3] Variations in cell number can significantly impact drug response.
Compound Instability Prepare fresh this compound solutions from a validated stock for each experiment. Verify the stability of the compound in your specific culture medium over the time course of the assay.
Assay Interference At high concentrations, this compound may precipitate or interfere with the assay reagents (e.g., MTT, resazurin).[4] Visually inspect wells for precipitates. Run a cell-free assay with this compound and the viability reagent to check for direct chemical interactions.[4]
Edge Effects Evaporation from wells on the edge of the plate can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells of the plate for experimental samples or ensure adequate humidity in the incubator.[3]
Guide 2: Failure to Generate a Stable this compound-Resistant Cell Line

Problem: After prolonged exposure to increasing concentrations of this compound, you are unable to establish a cell line with a significantly higher IC50 compared to the parental line.

Potential Cause Recommended Solution
Inappropriate Starting Concentration Begin drug exposure at a concentration around the IC20 (the concentration that inhibits 20% of cell growth) to minimize cell death and allow for gradual adaptation.
Insufficient Duration of Exposure Developing drug resistance is a lengthy process. Continue to culture cells in the presence of this compound for an extended period, gradually increasing the concentration as the cells adapt.
Cell Line Heterogeneity The parental cell line may lack clones with the intrinsic ability to develop resistance. Consider using a different, well-characterized cancer cell line known to be sensitive to Hippo pathway inhibition.
Drug Efflux The cells may be upregulating drug efflux pumps. Assess the expression of ABC transporters like P-glycoprotein (P-gp/ABCB1).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective disruptor of the protein-protein interaction between the transcriptional coactivators YAP/TAZ and the TEAD family of transcription factors (TEAD1-4).[1][2] By binding to TEADs, this compound prevents the formation of the YAP/TAZ-TEAD transcriptional complex, leading to the eviction of YAP from chromatin and a reduction in the expression of Hippo pathway target genes.[2][5] This ultimately inhibits cancer cell proliferation and induces apoptosis.[1][2]

Q2: What are the potential mechanisms of acquired resistance to this compound?

A2: While specific resistance mechanisms to this compound are still under investigation, potential mechanisms, extrapolated from studies on other TEAD inhibitors, may include:

  • Activation of Bypass Signaling Pathways: Cancer cells may develop resistance by activating alternative signaling pathways to circumvent the inhibition of the Hippo pathway. A likely candidate is the hyperactivation of the MAPK pathway, which has been shown to confer resistance to TEAD palmitoylation inhibitors by restoring the expression of a subset of YAP/TAZ target genes.[6][7][8]

  • Mutations in the Drug Target: Although less common for protein-protein interaction inhibitors, mutations in TEAD transcription factors could potentially alter the binding site of this compound, reducing its efficacy.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, lowering its intracellular concentration and reducing its effectiveness.

  • Alterations in Downstream Effectors: Changes in the expression or function of proteins downstream of the YAP/TAZ-TEAD complex could potentially uncouple the pathway from its effects on cell proliferation and survival.

Q3: How can I experimentally investigate these potential resistance mechanisms?

A3: A multi-pronged approach is recommended:

  • Generate and Characterize a Resistant Cell Line: Develop a stable this compound-resistant cell line by continuous exposure to escalating doses of the drug. Confirm resistance by demonstrating a significant and stable increase in the IC50 value compared to the parental cell line.

  • Genomic and Transcriptomic Analysis:

    • Genome-Wide CRISPR/Cas9 Screens: Perform a genome-wide CRISPR screen to identify genes whose knockout confers resistance to this compound.[9][10][11][12][13] This can reveal novel resistance pathways.

    • RNA Sequencing: Compare the transcriptomes of the parental and resistant cell lines to identify differentially expressed genes and activated signaling pathways.

  • Biochemical and Cellular Assays:

    • Western Blotting: Analyze the expression and phosphorylation status of key proteins in the Hippo and MAPK signaling pathways.

    • Co-Immunoprecipitation: Assess whether the interaction between YAP and TEAD is restored in resistant cells in the presence of this compound.

    • RT-qPCR: Measure the expression of known TEAD target genes (e.g., CTGF, CYR61, ANKRD1) to determine if their transcription is reactivated in resistant cells.[1]

Q4: What quantitative data is available for this compound's preclinical activity?

A4: The following table summarizes key in vitro and in vivo IC50 values for this compound from preclinical studies.

Cell Line / Model Assay Type IC50 (nM) Reference
MSTO-211H (Mesothelioma)TEAD Target Gene Inhibition (in vitro)11 - 26[1]
NCI-H226 (Mesothelioma)TEAD Target Gene Inhibition (in vitro)11 - 26[1]
MSTO-211H XenograftTEAD Target Gene Inhibition (in vivo, blood)64[1]

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cancer Cell Line
  • Determine the initial IC50: Perform a dose-response curve for this compound on the parental cancer cell line to establish the baseline IC50.

  • Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20.

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound. A common strategy is to double the concentration with each subculture, provided the cells remain viable.

  • Establish a Stable Resistant Line: Continue this process until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.

  • Characterize the Resistant Phenotype:

    • Perform a new dose-response experiment to determine the stable IC50 of the resistant cell line.

    • To ensure the resistance is stable and not a temporary adaptation, culture the resistant cells in drug-free media for several passages and then re-determine the IC50. A persistently high IC50 indicates stable resistance.

Protocol 2: Western Blotting for Hippo Pathway Components
  • Cell Lysis: Lyse parental and this compound-resistant cells (both untreated and treated with this compound) in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against YAP, phospho-YAP (S127), TAZ, LATS1/2, and key MAPK pathway proteins (e.g., ERK, phospho-ERK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 3: Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease and phosphatase inhibitors).

  • Pre-clearing: Incubate the cell lysates with protein A/G agarose/sepharose beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against TEAD1 (or another TEAD isoform) or a control IgG overnight at 4°C.

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads using SDS-PAGE sample buffer and analyze by Western blotting with an antibody against YAP.

Protocol 4: Real-Time Quantitative PCR (RT-qPCR) for TEAD Target Genes
  • RNA Extraction: Extract total RNA from parental and resistant cells (untreated and treated with this compound) using a commercial RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes for TEAD target genes (e.g., CTGF, CYR61, ANKRD1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Visualizations

IAG933_Mechanism_of_Action cluster_Hippo_Off Hippo Pathway OFF (Cancer) cluster_this compound This compound Action YAP_TAZ YAP/TAZ Nucleus Nucleus YAP_TAZ->Nucleus Translocation TEAD TEAD Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression Activation Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation This compound This compound TEAD_Inhibited TEAD This compound->TEAD_Inhibited Binds to YAP_TAZ_Inhibited YAP/TAZ Blocked_Interaction Interaction Blocked No_Gene_Expression Reduced Gene Expression Blocked_Interaction->No_Gene_Expression Apoptosis Apoptosis No_Gene_Expression->Apoptosis Nucleus2 Nucleus Resistance_Workflow Start Start: Observe reduced this compound sensitivity Generate_Resistant_Line 1. Generate this compound-resistant cell line Start->Generate_Resistant_Line Confirm_Resistance 2. Confirm resistance (IC50 shift > 5-fold) Generate_Resistant_Line->Confirm_Resistance Investigate_Mechanisms 3. Investigate potential mechanisms Confirm_Resistance->Investigate_Mechanisms Bypass_Pathway A. Bypass Pathway Activation (e.g., MAPK) Investigate_Mechanisms->Bypass_Pathway Target_Mutation B. Target Alteration Investigate_Mechanisms->Target_Mutation Drug_Efflux C. Increased Drug Efflux Investigate_Mechanisms->Drug_Efflux Analyze_Bypass Western Blot (p-ERK) RNA-Seq Bypass_Pathway->Analyze_Bypass Analyze_Target TEAD Sequencing Target_Mutation->Analyze_Target Analyze_Efflux RT-qPCR for ABC transporters Drug_Efflux->Analyze_Efflux Validation 4. Validate findings Analyze_Bypass->Validation Analyze_Target->Validation Analyze_Efflux->Validation Combination_Therapy Test combination therapies (e.g., this compound + MEK inhibitor) Validation->Combination_Therapy Bypass_Pathway cluster_Normal This compound Sensitive Cell cluster_Resistant This compound Resistant Cell IAG933_S This compound YAP_TEAD_S YAP-TEAD Interaction IAG933_S->YAP_TEAD_S Inhibits Hippo_Targets_S Hippo Target Genes YAP_TEAD_S->Hippo_Targets_S Activates Proliferation_S Proliferation Hippo_Targets_S->Proliferation_S Blocked IAG933_R This compound YAP_TEAD_R YAP-TEAD Interaction IAG933_R->YAP_TEAD_R Inhibits Hippo_Targets_R Hippo Target Genes YAP_TEAD_R->Hippo_Targets_R Blocked Proliferation_R Proliferation MAPK_Pathway MAPK Pathway (Activated) Other_Targets Subset of Target Genes MAPK_Pathway->Other_Targets Activates Other_Targets->Proliferation_R Drives

References

Technical Support Center: IAG933 Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing and managing toxicities associated with the YAP/TAZ-TEAD inhibitor, IAG933, in the context of long-term animal studies. The information is presented in a question-and-answer format for clarity and ease of use.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue 1: Observed or Suspected Cardiac Toxicity

  • Q: An animal in my long-term this compound study is showing signs of cardiac distress (e.g., lethargy, abnormal breathing). What should I do?

    A: Immediately consult with the institutional veterinarian. For non-invasive monitoring, consider electrocardiogram (ECG) recordings to assess for QTc interval prolongation, a known dose-limiting toxicity in human clinical trials of this compound.[1] If QTc prolongation is confirmed, consider dose reduction or temporary cessation of treatment in consultation with the study director and veterinarian. Supportive care should be provided as recommended by the veterinarian.

  • Q: How can I proactively monitor for cardiac toxicity in my long-term this compound study?

    A: Regular ECG monitoring is crucial. For conscious and freely moving animals, telemetry is the gold standard for continuous monitoring.[2] Establish a baseline QTc interval for each animal before starting this compound treatment. Subsequent ECGs should be performed at regular intervals (e.g., weekly or bi-weekly) and around the time of expected maximum plasma concentration (Tmax) of the drug.

Issue 2: Observed or Suspected Renal Toxicity

  • Q: I've noticed an increase in proteinuria in animals treated with this compound. How should I proceed?

    A: An increase in proteinuria is a potential indicator of nephrotoxicity and was observed as a dose-limiting toxicity in the this compound clinical trial.[1] It is recommended to quantify the proteinuria using methods such as urine dipstick analysis followed by a more quantitative assay like the urinary albumin-to-creatinine ratio (ACR).[3] Histopathological examination of the kidneys at the end of the study, or if an animal is euthanized due to declining health, can help identify specific renal damage, such as podocyte foot process effacement, which has been observed with other TEAD inhibitors.

  • Q: What are the best practices for monitoring renal function during a long-term this compound study?

    A: Regular monitoring of serum creatinine and blood urea nitrogen (BUN) provides a general assessment of glomerular filtration.[3] However, these markers may only show changes after significant renal function has been lost.[4] For more sensitive and earlier detection of kidney injury, consider measuring the glomerular filtration rate (GFR) using methods like transcutaneous GFR measurement with FITC-sinistrin.[4][5] Regular urinalysis to check for proteinuria, hematuria, and changes in urine specific gravity is also recommended.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the long-term use of this compound in animal models.

  • Q: What is the mechanism of action of this compound?

    A: this compound is a small molecule inhibitor that directly disrupts the protein-protein interaction between Yes-associated protein (YAP), transcriptional co-activator with PDZ-binding motif (TAZ), and the TEA domain (TEAD) transcription factors.[6][7][8] This prevents the nuclear YAP/TAZ-TEAD complex from activating the transcription of genes involved in cell proliferation and survival.

  • Q: What were the key toxicities observed in the clinical trial of this compound?

    A: The dose-limiting toxicities observed in the phase 1 clinical trial of this compound were QTc prolongation and grade 2 proteinuria.[1] The trial was ultimately halted due to a combination of tolerability and anti-tumor activity.

  • Q: Was significant toxicity observed in preclinical animal studies of this compound?

    A: Preclinical studies in mouse and rat xenograft models reported that this compound was "well-tolerated" at doses that resulted in significant anti-tumor efficacy, including complete tumor regression in some models.[8][9] These studies did not detail specific toxicities, suggesting that the dose-limiting toxicities seen in humans may be species-specific or occur at higher relative exposures.

  • Q: Are there any known strategies to mitigate this compound-induced toxicities in animal models?

    A: While specific mitigation strategies for this compound in preclinical models are not published, general principles of managing drug-induced toxicities should be applied. For QTc prolongation, this may involve careful dose selection to stay below the threshold that causes significant cardiac effects. For proteinuria, ensuring adequate hydration of the animals can be a supportive measure. Any intervention should be discussed with the study director and veterinarian to ensure it does not interfere with the study's scientific objectives.

Data Presentation

The following tables summarize key quantitative data related to this compound from published studies.

Table 1: Preclinical Efficacy of this compound in Xenograft Models

Animal ModelTumor TypeDosing RegimenOutcomeReference
MouseMesothelioma (MSTO-211H)30-240 mg/kg, single oral doseDose-dependent TEAD target gene inhibition[9]
MouseMesothelioma (MSTO-211H)Daily oral dosing (2-4 weeks)From near stasis to profound tumor regression[7]
RatMesothelioma (MSTO-211H)10 mg/kg/day, oralTumor stasis[9]
RatMesothelioma (MSTO-211H)30 mg/kg/day, oralComplete tumor regression in 4 of 5 animals[9]

Table 2: Dose-Limiting Toxicities of this compound in Phase 1 Clinical Trial

ToxicityDose ScheduleNumber of Patients with DLTsReference
QTc Prolongation600 mg intermittent2[1]
QTc Prolongation400 mg continuous once-daily2[1]
Grade 2 Proteinuria300 mg continuous once-daily1[1]

Experimental Protocols

Below are detailed methodologies for key experiments to monitor for potential this compound-induced toxicities in long-term animal studies.

Protocol 1: Monitoring Cardiac Function via Electrocardiogram (ECG)

  • Animal Preparation: For telemetry studies, surgically implant telemetry transmitters according to the manufacturer's instructions and allow for a sufficient recovery period (typically at least one week). For external ECG recordings, gently restrain the animal and attach subcutaneous or surface electrodes in a standard lead configuration (e.g., Lead II).

  • Baseline Recording: Prior to the first dose of this compound, record a baseline ECG for a sufficient duration to establish a stable heart rate and measure the QT interval.

  • Data Acquisition: Record ECGs at predetermined time points throughout the study. It is advisable to record at the anticipated Tmax of this compound to capture the peak effect on the QT interval.

  • QTc Calculation: Correct the measured QT interval for heart rate using an appropriate formula for the species being studied (e.g., Bazett's or Fridericia's formula, though species-specific corrections are preferred).

  • Data Analysis: Compare the QTc intervals from treated animals to their baseline values and to a vehicle-treated control group. A statistically significant increase in the QTc interval should be considered a potential safety signal.

Protocol 2: Assessment of Renal Function

  • Urine Collection: Place animals in metabolic cages for a defined period (e.g., 16-24 hours) to collect urine. Ensure animals have free access to food and water.

  • Urinalysis: Perform a dipstick analysis of the collected urine to screen for proteinuria, hematuria, and other abnormalities.

  • Quantitative Proteinuria Assessment:

    • Measure the total urine volume.

    • Determine the albumin concentration in the urine using an ELISA kit specific for the animal species.

    • Measure the creatinine concentration in the urine using a colorimetric assay.

    • Calculate the albumin-to-creatinine ratio (ACR) to normalize for variations in urine concentration.

  • Blood Chemistry:

    • Collect blood samples at regular intervals.

    • Measure serum creatinine and blood urea nitrogen (BUN) levels using a chemistry analyzer.

  • Glomerular Filtration Rate (GFR) Measurement (Optional but Recommended):

    • Utilize a method such as transcutaneous measurement of FITC-sinistrin clearance for a non-invasive and accurate assessment of GFR. Follow the manufacturer's protocol for the device and tracer administration.

  • Histopathology: At the end of the study, or upon humane euthanasia, collect the kidneys, fix them in 10% neutral buffered formalin, and process for paraffin embedding. Stain kidney sections with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to evaluate for glomerular, tubular, and interstitial changes.

Visualizations

IAG933_Mechanism_of_Action cluster_Hippo_Pathway Hippo Pathway (Simplified) cluster_Nucleus Nucleus LATS1/2 LATS1/2 YAP/TAZ YAP/TAZ YAP/TAZ_n YAP/TAZ YAP/TAZ->YAP/TAZ_n translocates to nucleus (when unphosphorylated) p-YAP/TAZ p-YAP/TAZ Cytoplasmic Sequestration Cytoplasmic Sequestration TEAD TEAD Gene Transcription Gene Transcription Cell Proliferation & Survival Cell Proliferation & Survival This compound This compound

Caption: A decision-making flowchart for addressing adverse events.

References

Validation & Comparative

Head-to-Head In Vitro Comparison: IAG933 vs. VT104 in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Examination of Two Leading YAP/TAZ-TEAD Pathway Inhibitors

For researchers and drug development professionals in oncology, the Hippo signaling pathway, a critical regulator of cell proliferation and apoptosis, has emerged as a promising therapeutic target. Two small molecule inhibitors, IAG933 and VT104, have garnered significant attention for their potential to modulate this pathway by targeting the interaction between the transcriptional coactivators YAP/TAZ and the TEAD family of transcription factors. This guide provides a comprehensive head-to-head in vitro comparison of this compound and VT104, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms and workflows.

Mechanism of Action: A Tale of Two Approaches

This compound and VT104 inhibit the YAP/TAZ-TEAD signaling axis through distinct mechanisms. This compound is a first-in-class direct disruptor of the YAP/TAZ-TEAD protein-protein interaction (PPI).[1][2][3][4] By binding to the Ω-loop pocket of TEAD transcription factors, this compound directly prevents the formation of the oncogenic YAP/TAZ-TEAD complex, leading to the eviction of YAP from chromatin and subsequent downregulation of TEAD target gene expression.[1][3][5]

In contrast, VT104 functions as an allosteric inhibitor that targets the auto-palmitoylation of TEADs.[6][7][8] TEAD auto-palmitoylation is a critical post-translational modification that influences its interaction with YAP/TAZ. By inhibiting this process, VT104 indirectly disrupts the formation and function of the YAP/TAZ-TEAD transcriptional complex, thereby suppressing downstream gene expression and exhibiting anti-proliferative effects.[6][7] VT104 has been shown to effectively block the palmitoylation of TEAD1 and TEAD3.[6][9]

Quantitative In Vitro Performance: A Comparative Analysis

The following tables summarize the available in vitro data for this compound and VT104 in various cancer cell lines, with a focus on mesothelioma, a cancer type where the Hippo pathway is frequently dysregulated.

Table 1: Inhibition of TEAD Target Gene Expression (IC50, nM)

CompoundMSTO-211HNCI-H226
This compound 11 - 26[1][6]11 - 26[1][6]
VT104 Data not availableData not available

Table 2: Anti-proliferative Activity (GI50/IC50, nM)

CompoundMSTO-211HNCI-H226NCI-H2052Other Mesothelioma Cell Lines
This compound 13 - 91[6]13 - 91[6]41[6]13 - 91 (range across various lines)[6]
VT104 >3000[7]16[7]33[7]See Table 3 for detailed breakdown

Table 3: Anti-proliferative Activity of VT104 in a Panel of Mesothelioma Cell Lines (GI50, nM)

Cell LineGI50 (nM)
NCI-H22616[7]
NCI-H237326[7]
Mero-48a98[7]
SDM103T260[7]
NCI-H205233[7]
ACC-MESO-120[7]
ZL3446[7]
JU7770[7]
Mero-95303[7]
ZL55101[7]
ZL5236[7]
Mero-82243[7]
ONE58135[7]
Mero-14124[7]
Mero-83214[7]
Mero-41984[7]
SPC1111945[7]
SPC212>3000[7]
NO36>3000[7]
Mero-84>3000[7]
ACC-MESO-41098[7]
Mero-25>3000[7]
NCI-H28>3000[7]
NCI-H2452>3000[7]
MSTO-211H>3000[7]
HMMME>3000[7]

Experimental Protocols

Cell Proliferation Assays

Objective: To determine the anti-proliferative effects of this compound and VT104 on cancer cell lines.

General Methodology (as compiled from various sources):

  • Cell Seeding: Cancer cell lines (e.g., MSTO-211H, NCI-H226) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (this compound or VT104) or DMSO as a vehicle control.

  • Incubation: The plates are incubated for a specified period, typically 72 hours.

  • Viability Assessment: Cell viability is assessed using a commercially available assay kit, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to the DMSO control, and the half-maximal growth inhibitory concentration (GI50) or half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression model.

TEAD Target Gene Expression Analysis

Objective: To quantify the inhibition of TEAD-mediated gene transcription by this compound and VT104.

General Methodology (Quantitative Real-Time PCR - qPCR):

  • Cell Treatment: Cancer cell lines are treated with various concentrations of the inhibitor or DMSO for a defined period (e.g., 24 hours).

  • RNA Extraction: Total RNA is isolated from the treated cells using a suitable RNA extraction kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: The cDNA is used as a template for qPCR with primers specific for known TEAD target genes (e.g., CTGF, CYR61, ANKRD1) and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method. The IC50 value for the inhibition of gene expression is determined by plotting the percentage of inhibition against the log of the inhibitor concentration.

TEAD Palmitoylation Assay (for VT104)

Objective: To assess the ability of VT104 to inhibit the auto-palmitoylation of TEAD proteins.

Methodology (Cell-based):

  • Cell Transfection: HEK293T cells are transfected with plasmids expressing MYC-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4.

  • Compound and Probe Incubation: The transfected cells are incubated overnight with the test compound (VT104) and a palmitate chemical reporter (e.g., alkyne palmitate).

  • Immunoprecipitation: TEAD proteins are immunoprecipitated from cell lysates using an anti-MYC antibody.

  • Click Chemistry: The immunoprecipitated TEAD proteins are subjected to a click chemistry reaction to attach a reporter molecule (e.g., biotin) to the alkyne-modified palmitate.

  • Detection: The level of palmitoylated TEAD is detected by Western blotting using streptavidin-HRP. The total amount of immunoprecipitated TEAD is also assessed by Western blotting with an anti-TEAD antibody to ensure equal loading.

Visualizing the Pathways and Processes

Signaling Pathway Diagram

Hippo Signaling Pathway Inhibition Simplified Hippo Signaling Pathway and Inhibition Mechanisms cluster_upstream Upstream Hippo Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ Phosphorylation YAP/TAZ_P Phosphorylated YAP/TAZ YAP/TAZ_N YAP/TAZ YAP/TAZ->YAP/TAZ_N Nuclear Translocation Degradation Degradation YAP/TAZ_P->Degradation TEAD TEAD YAP/TAZ_N->TEAD Binding Oncogenic_Genes Oncogenic Gene Expression TEAD->Oncogenic_Genes Transcription This compound This compound This compound->TEAD Directly blocks YAP/TAZ binding VT104 VT104 TEAD_Palmitoylation TEAD Auto- palmitoylation VT104->TEAD_Palmitoylation Inhibits TEAD_Palmitoylation->TEAD Required for efficient YAP/TAZ interaction

Caption: Mechanisms of this compound and VT104 in the Hippo pathway.

Experimental Workflow Diagram

In Vitro Comparison Workflow General Workflow for In Vitro Inhibitor Comparison cluster_assays In Vitro Assays Start Start: Select Cell Lines Culture Cell Culture Start->Culture Treatment Treat with this compound, VT104, or Vehicle Culture->Treatment Incubation Incubate for Defined Period Treatment->Incubation Proliferation Cell Proliferation Assay Incubation->Proliferation Gene_Expression TEAD Target Gene Expression (qPCR) Incubation->Gene_Expression Palmitoylation TEAD Palmitoylation Assay (for VT104) Incubation->Palmitoylation Data_Analysis Data Analysis: Calculate IC50/GI50 Proliferation->Data_Analysis Gene_Expression->Data_Analysis Palmitoylation->Data_Analysis Comparison Head-to-Head Comparison Data_Analysis->Comparison End End: Report Findings Comparison->End

Caption: Workflow for comparing this compound and VT104 in vitro.

Summary and Conclusion

Both this compound and VT104 demonstrate potent in vitro activity against cancer cell lines with a dysregulated Hippo pathway, particularly in the context of mesothelioma. This compound, as a direct inhibitor of the YAP/TAZ-TEAD interaction, shows strong and rapid inhibition of TEAD target gene expression and cell proliferation across multiple mesothelioma cell lines. VT104, an inhibitor of TEAD auto-palmitoylation, also exhibits potent anti-proliferative effects, though its activity profile across different mesothelioma cell lines appears more varied.

Direct comparative studies suggest that this compound may be more potent in downregulating TEAD target gene expression.[10] However, the choice between these two inhibitors for further research and development may depend on the specific cancer type, the underlying genetic alterations, and the desired pharmacological profile. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these promising agents.

References

Validating IAG933's On-Target Effects: A Comparative Guide Using CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of IAG933, a potent and selective small-molecule inhibitor of the YAP/TAZ-TEAD protein-protein interaction, with alternative therapeutic strategies. We detail how CRISPR/Cas9 gene-editing technology can be employed to unequivocally validate the on-target effects of this compound and present supporting preclinical data for a thorough comparative analysis.

Introduction to this compound and the Hippo Pathway

This compound is an investigational drug that targets the interaction between Yes-associated protein (YAP), its paralog TAZ, and the TEA domain (TEAD) family of transcription factors.[1][2][3] This interaction is the final and critical step in the Hippo signaling pathway, a key regulator of organ size, cell proliferation, and apoptosis.[4] Dysregulation of the Hippo pathway, often through mutations in upstream components like NF2 or LATS1/2, leads to constitutive activation of YAP/TAZ.[1][4][5] Once activated, YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote tumor growth and survival.[4] this compound directly disrupts the YAP/TAZ-TEAD interface, thereby inhibiting downstream oncogenic signaling.[2][3][6]

On-Target Validation Strategy: CRISPR/Cas9-Mediated Knockout

To confirm that the anti-proliferative effects of this compound are a direct result of inhibiting the YAP/TAZ-TEAD interaction, a CRISPR/Cas9-based target validation strategy is essential. The core principle is to compare the phenotype induced by this compound treatment with the phenotype resulting from the genetic knockout of the drug's target. A high degree of concordance between the pharmacological and genetic approaches provides strong evidence for on-target activity.

The logical workflow for this validation involves genetically ablating the TEAD transcription factors (TEAD1, TEAD2, TEAD3, and TEAD4) in a cancer cell line known to be sensitive to this compound. The phenotypic consequences of TEAD knockout are then compared to the effects of this compound treatment in the parental (wild-type) cell line.

cluster_0 CRISPR/Cas9 Validation Workflow start Select this compound-sensitive cancer cell line crispr Generate TEAD1-4 knockout cell lines using CRISPR/Cas9 start->crispr Genetic Approach wt_treat Treat parental (wild-type) cells with this compound start->wt_treat Pharmacological Approach pheno_compare Compare Phenotypes crispr->pheno_compare wt_treat->pheno_compare viability Cell Viability Assay pheno_compare->viability gene_exp Gene Expression Analysis pheno_compare->gene_exp conclusion Conclusion on On-Target Effect viability->conclusion gene_exp->conclusion

Figure 1: CRISPR/Cas9 validation workflow.

Comparative Performance Data

The following tables summarize the preclinical performance of this compound and provide a comparison with other known TEAD inhibitors.

Table 1: In Vitro Activity of this compound and Comparators

CompoundTargetMechanism of ActionCell LineIC50 (nM)Reference
This compound YAP/TAZ-TEAD PPIDirect DisruptorMSTO-211H11 - 26[2][7]
This compound YAP/TAZ-TEAD PPIDirect DisruptorNCI-H22611 - 26[2]
VT3989 TEADPalmitoylation InhibitorMesothelioma cellsN/A (ORR 26-32% in clinic)[8]
IK-930 TEAD1Palmitoylation InhibitorHippo-altered modelsN/A[9]
BPI-460372 TEADPalmitoylation InhibitorNF2-deficient cellsN/A[10]
GNE-7883 TEADAllosteric InhibitorYAP/TAZ-dependent cellsN/A[11]
K-975 TEADPalmitoylation InhibitorNF2 KO PC-9 (reporter)N/A[12]
MYF-03-69 TEADCovalent Palmitoylation Inhibitor94T778, SKHEP-1, HuCCT1Nanomolar range[13]

Table 2: In Vivo Activity of this compound

ModelDosingEffectReference
MSTO-211H XenograftDaily oral administrationComplete tumor regression at well-tolerated doses[14][15]
Orthotopic MesotheliomaDaily oral administrationSignificant anti-tumor efficacy[15]
NF2 loss-of-function modelsDaily oral administrationRobust anti-tumor efficacy[14][15]
TAZ-fusion modelsDaily oral administrationRobust anti-tumor efficacy[14]

Experimental Protocols

CRISPR/Cas9-Mediated Knockout of TEAD Genes
  • gRNA Design and Cloning: Design at least two single guide RNAs (sgRNAs) targeting early exons of each TEAD gene (TEAD1, TEAD2, TEAD3, and TEAD4) to induce frameshift mutations. Clone the annealed sgRNA oligonucleotides into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin).

  • Lentivirus Production and Transduction: Produce lentiviral particles in a packaging cell line (e.g., HEK293T). Transduce the target cancer cell line with the lentivirus and select for transduced cells using the appropriate antibiotic.

  • Clonal Isolation and Validation: Isolate single-cell clones by limiting dilution. Validate gene knockout in individual clones by Sanger sequencing of the target locus and Western blotting to confirm the absence of the TEAD protein.

Cell Viability Assay
  • Cell Seeding: Seed both the parental (wild-type) and TEAD knockout cell lines in 96-well plates at a predetermined optimal density.

  • Treatment: Treat the parental cells with a dose range of this compound. Use a vehicle control (e.g., DMSO) for both parental and knockout cells.

  • Incubation: Incubate the plates for a period determined by the cell doubling time (e.g., 72-120 hours).

  • Viability Measurement: Measure cell viability using a commercially available luminescent assay (e.g., CellTiter-Glo®) that quantifies ATP levels, which correlate with the number of viable cells.

  • Data Analysis: Normalize the viability of treated cells to the vehicle-treated control. Compare the dose-response curve of this compound in parental cells to the viability of the TEAD knockout cells. A significant reduction in viability in the knockout cells that phenocopies the effect of this compound in the parental cells validates the on-target effect.

Gene Expression Analysis (RT-qPCR)
  • Cell Treatment and Lysis: Treat parental cells with this compound at a concentration that induces a significant anti-proliferative effect. Culture TEAD knockout cells in parallel. Lyse the cells and extract total RNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • Quantitative PCR: Perform real-time quantitative PCR (RT-qPCR) using primers for known YAP/TAZ-TEAD target genes (e.g., CTGF, CYR61, ANKRD1). Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative expression of target genes in this compound-treated and TEAD knockout cells compared to the vehicle-treated parental cells. A similar downregulation of target genes in both conditions provides further evidence of on-target activity.

Signaling Pathway and Mechanism of Action

The Hippo pathway is a complex signaling cascade that ultimately controls the nuclear localization and activity of the transcriptional co-activators YAP and TAZ. In a simplified view, when the Hippo pathway is "on," a kinase cascade phosphorylates YAP/TAZ, leading to their cytoplasmic retention and degradation. When the pathway is "off," unphosphorylated YAP/TAZ enter the nucleus, bind to TEAD transcription factors, and activate gene expression programs that promote cell proliferation and inhibit apoptosis. This compound acts at the final step of this pathway, directly blocking the critical interaction between YAP/TAZ and TEAD.

cluster_1 Hippo Signaling Pathway and this compound Mechanism cluster_2 Hippo_On Hippo Pathway ON (e.g., cell-cell contact) LATS1_2 LATS1/2 Kinases Hippo_On->LATS1_2 pYAP_TAZ Phosphorylated YAP/TAZ LATS1_2->pYAP_TAZ phosphorylates Degradation Cytoplasmic Degradation pYAP_TAZ->Degradation Hippo_Off Hippo Pathway OFF (e.g., NF2 mutation) YAP_TAZ YAP/TAZ Hippo_Off->YAP_TAZ Nucleus Nucleus YAP_TAZ->Nucleus translocates to TEAD TEAD Transcription Factors Nucleus->TEAD Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression binds & activates Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation This compound This compound This compound->TEAD inhibits binding

Figure 2: this compound mechanism in the Hippo pathway.

Conclusion

The use of CRISPR/Cas9 to generate TEAD knockout cell lines provides a robust and specific method for validating the on-target effects of this compound. By demonstrating a high concordance between the phenotypic and transcriptomic changes induced by this compound and those observed in TEAD-deficient cells, researchers can confidently attribute the compound's activity to the direct inhibition of the YAP/TAZ-TEAD interaction. This guide provides the foundational framework and comparative data necessary for researchers to design and interpret such validation studies, ultimately contributing to a more thorough understanding of this compound's therapeutic potential.

References

IAG933 Demonstrates Potent Anti-Tumor Activity Across Diverse Xenograft Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Basel, Switzerland – November 21, 2025 – New comparative data reveals that IAG933, a first-in-class selective oral inhibitor of the YAP/TAZ-TEAD protein-protein interaction, exhibits significant anti-tumor activity in a range of preclinical xenograft models. The findings, detailed below, highlight this compound's potential as a monotherapy in Hippo-driven cancers and in combination with targeted agents in other solid tumors. This guide provides a comprehensive overview of the cross-validation of this compound's efficacy, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals.

This compound directly targets the interaction between Yes-associated protein (YAP)/transcriptional co-activator with PDZ-binding motif (TAZ) and the TEA domain (TEAD) transcription factors, which are key downstream effectors of the Hippo signaling pathway.[1] Dysregulation of the Hippo pathway is a known driver in several cancers, making it a critical therapeutic target.

Monotherapy Efficacy in Mesothelioma Xenograft Model

In the MSTO-211H malignant pleural mesothelioma xenograft model, a cancer type often characterized by Hippo pathway dysregulation, this compound demonstrated profound, dose-dependent anti-tumor activity. Daily oral administration of this compound led to complete tumor regression at well-tolerated doses.[2][3]

Comparative Anti-Tumor Activity in MSTO-211H Xenograft Model
TreatmentDosageTumor Growth Inhibition (TGI)Observations
This compound 30 mg/kg/day (in rats)Complete Regression Well-tolerated.[3]
This compound 240 mg/kg/day (in mice)Near-Complete Regression Dose-dependent anti-tumor effect.[4]
Cediranib 30-45 mg/day (in patients)Modest single-agent activityHigher dose associated with better disease control but also higher toxicity.[5][6]
Ganetespib 200 mg/m² (in patients)Partial response in 52-61% of patients (in combination with chemotherapy)Well-tolerated in combination.[7]

Synergistic Activity in Combination Therapy for Non-Small Cell Lung Cancer (NSCLC)

This compound has also shown promising synergistic effects when combined with MAPK/KRAS pathway inhibitors in various NSCLC xenograft models, suggesting a broader therapeutic potential beyond Hippo-mutated cancers.

NCI-H2122 (KRAS G12C Mutant) Xenograft Model

The combination of this compound with the KRAS G12C inhibitor JDQ443 resulted in deepened anti-tumor responses compared to JDQ443 alone.[1]

NCI-H1975 (EGFR Mutant) Xenograft Model

When combined with the EGFR inhibitor osimertinib, this compound led to rapid tumor regression.[1]

EBC-1 (MET Amplified) Xenograft Model

In combination with the MET inhibitor capmatinib, this compound induced profound tumor shrinkage.[1]

Comparative Anti-Tumor Activity in NSCLC Xenograft Models
Xenograft ModelTreatment CombinationObservation
NCI-H2122 This compound + JDQ443 Deepened anti-tumor response.[1]
NCI-H1975 This compound + Osimertinib Rapid tumor regression.[1]
EBC-1 This compound + Capmatinib Profound tumor shrinkage.[1]
NCI-H2122Trametinib (MEK inhibitor) + Ponatinib (FGFR1 inhibitor)Marked tumor regression.

Mechanism of Action: Disrupting the YAP/TAZ-TEAD Interaction

This compound functions by directly binding to TEAD, preventing its interaction with the transcriptional co-activators YAP and TAZ. This disruption leads to the eviction of YAP from chromatin, thereby inhibiting the transcription of downstream target genes involved in cell proliferation and survival.

IAG933_Mechanism_of_Action cluster_Hippo_Off Hippo Pathway OFF (Cancer) cluster_this compound This compound Intervention YAP_TAZ_n YAP/TAZ (Active) TEAD_n TEAD YAP_TAZ_n->TEAD_n Bind Oncogenic_Genes Oncogenic Gene Transcription TEAD_n->Oncogenic_Genes Activate Proliferation Cell Proliferation & Survival Oncogenic_Genes->Proliferation This compound This compound TEAD_i TEAD This compound->TEAD_i Binds & Inhibits No_Transcription Transcription Blocked TEAD_i->No_Transcription Interaction Blocked YAP_TAZ_i YAP/TAZ (Inactive) Apoptosis Apoptosis No_Transcription->Apoptosis

Caption: Mechanism of action of this compound in inhibiting the Hippo pathway.

Experimental Protocols

General Xenograft Tumor Model Protocol

A generalized workflow for the establishment and evaluation of xenograft models is outlined below. Specific details for each model are provided in the subsequent sections.

Xenograft_Workflow A Cell Culture: Tumor cells are cultured in vitro. B Cell Implantation: Tumor cells are implanted subcutaneously into the flank of immunocompromised mice. A->B C Tumor Growth: Tumors are allowed to grow to a palpable size. B->C D Randomization: Animals are randomized into treatment and control groups. C->D E Treatment Administration: This compound and/or comparator drugs are administered (e.g., oral gavage). D->E F Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly with calipers). E->F G Data Analysis: Tumor growth inhibition (TGI) is calculated and statistically analyzed. F->G

Caption: General experimental workflow for xenograft studies.

MSTO-211H Xenograft Protocol
  • Cell Line: MSTO-211H (human malignant pleural mesothelioma).

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude).

  • Cell Implantation: 1 x 10^6 to 5 x 10^6 MSTO-211H cells in a solution (e.g., Matrigel) are injected subcutaneously into the flank of each mouse.

  • Tumor Establishment: Tumors are allowed to reach a mean volume of approximately 100-150 mm³.

  • Treatment: this compound is administered orally, once daily.

  • Tumor Measurement: Tumor volume is calculated using the formula: (length x width²) / 2.

NSCLC Xenograft Protocols (NCI-H2122, NCI-H1975, EBC-1)
  • Cell Lines: NCI-H2122 (KRAS G12C mutant), NCI-H1975 (EGFR mutant), EBC-1 (MET amplified).

  • Animal Model: Immunocompromised mice.

  • Cell Implantation: Approximately 5 x 10^6 cells of the respective cell line are injected subcutaneously.

  • Tumor Establishment: Tumors are grown to a mean volume of 150-200 mm³.

  • Treatment: this compound is administered orally in combination with the respective targeted agents (JDQ443, osimertinib, or capmatinib).

  • Tumor Measurement: Tumor volumes are measured regularly.

Conclusion

The preclinical data strongly support the continued development of this compound as a promising anti-cancer agent. Its potent monotherapy activity in Hippo-driven mesothelioma and synergistic effects in combination with MAPK/KRAS pathway inhibitors in NSCLC highlight its potential to address significant unmet needs in oncology. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefit.

References

IAG933: A Benchmark for the Next Wave of YAP/TAZ-TEAD Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1] Its downstream effectors, Yes-associated protein (YAP) and its paralog, transcriptional coactivator with PDZ-binding motif (TAZ), are transcriptional co-activators that, when dysregulated, function as potent oncogenes.[1][2][3] In many cancers, the Hippo pathway is inactivated, leading to the nuclear translocation of YAP/TAZ.[4] In the nucleus, YAP/TAZ bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell proliferation, survival, and metastasis.[5] This central role in tumorigenesis has made the YAP/TAZ-TEAD interaction a highly attractive target for cancer therapy.

IAG933, a small molecule developed by Novartis, emerged as a first-in-class, orally bioavailable inhibitor that directly disrupts the protein-protein interaction (PPI) between YAP/TAZ and TEADs.[6][7] Its development and progression into clinical trials have established it as a crucial benchmark for evaluating novel inhibitors targeting this pathway. This guide provides a comparative overview of this compound, its performance data, and how it stacks up against other emerging therapeutic strategies.

Mechanism of Action: A Direct Approach

This compound functions by directly competing with YAP and TAZ for binding to a key interaction surface on TEAD transcription factors.[8] Biochemical and cellular assays have demonstrated that this compound specifically abrogates the interaction between YAP/TAZ and all four TEAD isoforms.[9] This disruption leads to the eviction of YAP from the chromatin, leaving TEADs unable to drive the transcription of oncogenic target genes.[9][10] The co-crystal structure of this compound with TEAD3 reveals that it binds to the Ω-loop pocket, the primary interface for YAP and TAZ.[8]

Performance Data: this compound as a Benchmark

The preclinical data for this compound highlight its potency and selectivity, setting a standard for new compounds. Its activity has been characterized across various biochemical and cellular assays.

Parameter Assay Type Value Cell Line / System Reference
Biochemical Potency TEAD4 Inhibition (TR-FRET)IC50: 9 nMAvi-human TEAD4 (217-434)[11]
Target Gene Inhibition TEAD Target Gene Expression (qPCR)IC50: 11 - 26 nMMSTO-211H, NCI-H226 (Mesothelioma)[8][11]
Anti-proliferative Activity Cell Viability (CellTiter-Glo)GI50: 13 - 91 nMMesothelioma Cell Lines[11]
In Vivo Efficacy Tumor Growth InhibitionComplete RegressionMSTO-211H Xenograft Model[9][12]
In Vivo Target Inhibition Blood IC50 for Target Gene Inhibition64 nMMSTO-211H Subcutaneous Tumors[8]
Clinical Development and Insights

This compound advanced into a Phase I clinical trial (NCT04857372) for patients with advanced mesothelioma and other solid tumors with specific Hippo pathway alterations, such as NF2 mutations.[13][14][15] Early results in heavily pre-treated mesothelioma patients showed a manageable safety profile and an objective response rate (ORR) of 16.6% in a subset of patients.[4] However, as of October 2025, enrollment in the trial was halted due to a lack of efficacy, providing a critical learning point for the field and reinforcing the need for alternative strategies and next-generation inhibitors.[13]

Alternative YAP/TAZ Inhibitory Strategies

The challenges faced by this compound underscore the importance of exploring diverse mechanisms to block YAP/TAZ-TEAD signaling. Novel inhibitors are generally classified by their mode of action.

Allosteric TEAD Inhibitors (Central Pocket Binders)

Unlike direct PPI inhibitors, these compounds bind to a central lipid pocket on TEAD proteins.[16] This pocket is crucial for TEAD's stability and function, and molecules that bind here can allosterically disrupt the YAP/TAZ interaction or inhibit TEAD's transcriptional activity through other means.[9][16] This class of inhibitors has shown significant promise.

Compound Mechanism Reported Activity Clinical Status Reference
VT3989 Allosteric, TEAD Palmitoylation InhibitorPotent in vitro and in vivo activity in mesothelioma models.Phase I (NCT04665206)[16]
IK-930 Allosteric, TEAD Palmitoylation InhibitorSelective for TEAD1; potent anti-tumor activity.Phase I (NCT05228015)[16]
Indirect YAP/TAZ Inhibitors

This broad category includes drugs that target upstream regulators of the Hippo pathway or other pathways that crosstalk with YAP/TAZ.[5] For example, inhibitors of VEGFR, EGFR, and MEK have been shown to suppress YAP/TAZ activity.[5] While not direct, these approaches can be effective in specific contexts and offer opportunities for combination therapies.

Compound Class Mechanism Effect on YAP/TAZ Reference
VEGFR inhibitors (e.g., Pazopanib)Inhibit VEGFR signalingActivate LATS, leading to YAP/TAZ phosphorylation and cytoplasmic retention.[5]
MEK inhibitors (e.g., Trametinib)Inhibit the RAS-MAPK pathwayTrigger YAP degradation in a Hippo-independent manner.[5]
GGTase-I inhibitors Inhibit geranylgeranyltransferase-IBlock activation of Rho-GTPases, leading to YAP/TAZ inactivation.[17]

Experimental Protocols for Inhibitor Evaluation

Evaluating and comparing novel YAP/TAZ inhibitors requires a standardized set of assays to measure target engagement, cellular activity, and in vivo efficacy.

Biochemical Target Engagement Assay (TR-FRET)
  • Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure the proximity of YAP/TAZ and TEAD proteins. A terbium-labeled anti-tag antibody binds to one protein, and a fluorescent acceptor-labeled antibody binds to the other. Disruption of the PPI by an inhibitor leads to a decrease in the FRET signal.

  • Protocol:

    • Recombinant, tagged YAP (e.g., GST-YAP) and TEAD (e.g., His-TEAD) proteins are incubated in an assay buffer.

    • Serial dilutions of the test compound (e.g., this compound) are added.

    • Anti-GST-Terbium and Anti-His-d2 acceptor antibodies are added.

    • After incubation, the plate is read on a TR-FRET-compatible reader, and IC50 values are calculated.

Cellular Reporter Assay (TEAD-Luciferase)
  • Principle: This assay measures the transcriptional activity of the YAP/TAZ-TEAD complex in cells. A luciferase reporter gene is placed under the control of a promoter containing multiple TEAD binding sites (e.g., 8xGTIIC).[18] Inhibition of the complex reduces luciferase expression.

  • Protocol:

    • Select a cell line with high endogenous YAP/TAZ activity (e.g., MDA-MB-231 or NCI-H226).

    • Transfect the cells with the TEAD-responsive luciferase reporter plasmid and a constitutively expressed control reporter (e.g., Renilla luciferase) for normalization.

    • Treat the transfected cells with various concentrations of the inhibitor for 24-48 hours.

    • Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system.

    • Normalize TEAD-reporter activity to the control reporter and calculate IC50 values.[18][19]

Target Gene Expression Analysis (qPCR)
  • Principle: Measures the mRNA levels of known YAP/TAZ-TEAD target genes, such as CTGF, CYR61, and ANKRD1, to confirm on-target activity in a cellular context.[19]

  • Protocol:

    • Treat cancer cells with the inhibitor at various concentrations for a defined period (e.g., 24 hours).

    • Isolate total RNA from the cells.

    • Synthesize cDNA using reverse transcriptase.

    • Perform quantitative PCR (qPCR) using primers specific for target genes and a housekeeping gene (e.g., GAPDH) for normalization.

    • Calculate the relative change in gene expression using the ΔΔCt method.

In Vivo Xenograft Model
  • Principle: Evaluates the anti-tumor efficacy of the inhibitor in a living organism.

  • Protocol:

    • Subcutaneously implant human cancer cells (e.g., MSTO-211H) into immunocompromised mice.

    • Once tumors reach a palpable size, randomize the mice into vehicle control and treatment groups.

    • Administer the inhibitor orally or via another appropriate route at one or more dose levels, typically once daily.[12]

    • Measure tumor volume and body weight regularly throughout the study.

    • At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., target gene expression).

Visualizing the Landscape

Hippo_Pathway cluster_upstream Upstream Signals cluster_core Hippo Kinase Cascade (Active) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact Mechanical Cues Mechanical Cues YAP_TAZ YAP/TAZ Mechanical Cues->YAP_TAZ dephosphorylates (Hippo 'Off') MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_P p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_P->Degradation YAP_TAZ_nuc YAP/TAZ YAP_TAZ->YAP_TAZ_nuc translocates TEAD TEAD1-4 Target_Genes Oncogenic Gene Expression (CTGF, CYR61) This compound This compound (PPI Inhibitor)

Workflow A 1. Primary Screen (e.g., TR-FRET Assay) B 2. Cellular Target Engagement (TEAD-Luciferase Reporter Assay) A->B Validate Hits C 3. On-Target Cellular Activity (qPCR for CTGF, CYR61) B->C Confirm Mechanism D 4. Phenotypic Assays (Cell Proliferation / Viability) C->D Assess Functional Effect E 5. In Vivo Efficacy Studies (Xenograft Models) D->E Test in Animal Model F Lead Candidate E->F

Inhibitor_Classes A YAP/TAZ-TEAD Inhibitors B Direct TEAD Binders A->B C Indirect Inhibitors A->C B1 PPI Disruptors (Interface Binders) B->B1 B2 Allosteric Inhibitors (Central Pocket Binders) B->B2 F VEGFRi, MEKi C->F D This compound B1->D E VT3989, IK-930 B2->E

References

Navigating the Therapeutic Tightrope: A Comparative Analysis of IAG933's Therapeutic Window in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Basel, Switzerland – November 21, 2025 – In the intricate landscape of oncology drug development, the therapeutic window—a measure of a drug's efficacy versus its toxicity—stands as a critical determinant of clinical success. This guide provides an in-depth, objective comparison of the therapeutic window of IAG933, a novel inhibitor of the YAP/TAZ-TEAD protein-protein interaction, with other key oncology agents. This analysis is intended for researchers, scientists, and drug development professionals to contextualize the performance of this compound within the broader spectrum of cancer therapeutics.

This compound is a first-in-class small molecule designed to directly disrupt the interaction between Yes-associated protein (YAP), transcriptional coactivator with PDZ-binding motif (TAZ), and the TEA domain (TEAD) transcription factors, which are central players in the Hippo signaling pathway.[1] Dysregulation of this pathway is a known driver in several cancers, including malignant mesothelioma.[1] This guide will compare the preclinical and clinical data of this compound with another Hippo pathway inhibitor, VT3989, and two standard-of-care regimens for mesothelioma: the chemotherapy combination of pemetrexed and cisplatin, and the immunotherapy duo of nivolumab and ipilimumab.

Quantitative Comparison of Therapeutic Windows

The following table summarizes key preclinical and clinical parameters that define the therapeutic window for this compound and its comparators. This data, compiled from publicly available sources, offers a snapshot of the relative efficacy and safety of these agents.

ParameterThis compoundVT3989Pemetrexed + CisplatinNivolumab + Ipilimumab
Preclinical Efficacy
In Vitro IC5011–26 nM (MSTO-211H cells)[1]Data not publicly available in detail, but shows selectivity for NF2-deficient mesothelioma cell lines.[2]IC50 values vary widely depending on the cell line and assay conditions.Not applicable (biologic)
In Vivo EfficacyComplete tumor regression in MSTO-211H xenograft model at well-tolerated doses.[3]Activity observed in xenografts of NF2-deficient mesothelioma at an oral dose of 3 mg/kg per day.[4]Significant tumor growth inhibition in various xenograft models.[5]Synergistic antitumor activity in mouse colorectal tumor models.[6]
Preclinical Safety
Key ToxicitiesPreclinical safety profile considered favorable for clinical development.[7]Dose-related, reversible proteinuria observed in rats and monkeys, with electron microscopy showing effacement of podocytes.[2]Nephrotoxicity is a known complication.[8]Dose-dependent immune-related gastrointestinal inflammation observed in cynomolgus macaques.[6][9]
Clinical Safety & Efficacy
IndicationAdvanced Mesothelioma and other solid tumors[10]Refractory solid tumors, with a focus on mesothelioma[11]Malignant Pleural Mesothelioma[12]Unresectable Malignant Pleural Mesothelioma (first-line)[13]
Maximum Tolerated Dose (MTD)300 mg continuous once-daily schedule[14]Not reached up to 200 mg once daily.[15]Pemetrexed 600 mg/m² with cisplatin 100 mg/m² was limited by neutropenia and leukopenia in a Phase I study without vitamin supplementation.[16]Not applicable in the same way as cytotoxic agents. Dosing is based on efficacy and tolerability.
Recommended Phase II Dose (RP2D)To be determined from ongoing trials.100 mg on a 2-weeks-on, 2-weeks-off schedule is being explored in expansion cohorts.Pemetrexed 500 mg/m² with cisplatin 75 mg/m² every 21 days with vitamin supplementation.[12][17]Nivolumab 360 mg every 3 weeks and ipilimumab 1 mg/kg every 6 weeks.[13]
Dose-Limiting Toxicities (DLTs)QTc prolongation at 600 mg intermittent and 400 mg continuous daily dosing; Grade 2 proteinuria at 300 mg continuous daily dosing.[14]No DLTs observed up to 200 mg daily.[15]Neutropenia and leukopenia.[16]Immune-related adverse events are the primary concern.
Common Adverse Events (Grade ≥3)5.7% with continuous once-daily dosing.[14]Albuminuria (4.3%), peripheral edema (1.4%), fatigue (1.4%), increased ALT/AST (1.4%).[4]Neutropenia (27.9% with vitamin supplementation), leukopenia (17.7% with vitamin supplementation).[18]Pneumonia, pyrexia, diarrhea, pneumonitis, pleural effusion, dyspnea, acute kidney injury, infusion-related reaction, musculoskeletal pain, and pulmonary embolism (≥2%).[19]
Objective Response Rate (ORR)16.6% in 30 patients with pleural mesothelioma on continuous once-daily dosing.[14]32% in 22 patients with mesothelioma at clinically optimized doses and schedules.[11]41.3% (first-line)[17]40% (first-line)[13]

Signaling Pathways and Experimental Workflows

To visually articulate the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell_Contact Cell-Cell_Contact SAV1 SAV1 Cell-Cell_Contact->SAV1 Mechanical_Stress Mechanical_Stress YAP_TAZ_n YAP/TAZ Mechanical_Stress->YAP_TAZ_n promotes nuclear translocation MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1->MST1_2 activates MOB1 MOB1 MOB1->LATS1_2 activates Phospho_YAP_TAZ p-YAP/TAZ (Cytoplasmic Sequestration & Degradation) YAP_TAZ->Phospho_YAP_TAZ YAP_TAZ->YAP_TAZ_n translocates to nucleus (when unphosphorylated) TEAD TEAD YAP_TAZ_n->TEAD binds Gene_Expression Target Gene Expression (Proliferation, Survival) TEAD->Gene_Expression promotes This compound This compound This compound->TEAD inhibits binding

Hippo Signaling Pathway and this compound's Mechanism of Action.

Therapeutic_Window_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Development In_Vitro In Vitro Studies (e.g., MTT Assay) - Determine IC50 - Assess cytotoxicity In_Vivo In Vivo Animal Models (e.g., Xenografts) - Efficacy (Tumor Growth Inhibition) - Toxicity (MTD, NOAEL) In_Vitro->In_Vivo PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) - Absorption, Distribution, Metabolism, Excretion - Target engagement In_Vivo->PK_PD Phase_I Phase I Trials - Dose Escalation - Determine MTD/RP2D - Assess safety & DLTs PK_PD->Phase_I Informs First-in-Human Dose Phase_II Phase II Trials - Evaluate efficacy in specific patient populations - Further assess safety Phase_I->Phase_II Phase_III Phase III Trials - Compare to standard of care - Confirm efficacy & safety in large patient population Phase_II->Phase_III

Generalized Workflow for Therapeutic Window Assessment.

Detailed Experimental Methodologies

To ensure reproducibility and clarity, this section outlines the detailed protocols for the key experiments cited in this guide.

In Vitro Cell Viability (MTT) Assay for IC50 Determination

This assay is fundamental for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines.

1. Cell Seeding:

  • Culture cancer cell lines (e.g., MSTO-211H for mesothelioma research) under standard conditions (e.g., 37°C, 5% CO₂).

  • Harvest cells during the exponential growth phase and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells per well) in a final volume of 100 µL of complete culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment.[20]

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

  • Perform serial dilutions of the compound in culture medium to achieve a range of desired concentrations.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubate the plate for a specified duration (e.g., 72 hours).[20]

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazyl-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[21]

  • Add 10 µL of the MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Gently shake the plate for approximately 15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value, the concentration at which 50% of cell viability is inhibited, using non-linear regression analysis.

In Vivo Xenograft Studies for Efficacy and Toxicity Assessment

Xenograft models are crucial for evaluating the anti-tumor activity and in vivo tolerability of a drug candidate.

1. Cell Line Preparation and Implantation:

  • Culture the desired human cancer cell line (e.g., MSTO-211H) and harvest the cells.

  • Resuspend the cells in a suitable medium, often mixed with an extracellular matrix like Matrigel, to a specific concentration.

  • Subcutaneously inject a defined number of cells (typically 1-10 million) into the flank of immunodeficient mice (e.g., nude or SCID mice).[22]

2. Tumor Growth Monitoring and Randomization:

  • Monitor the mice regularly for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers (Volume = (length x width²)/2).

  • Randomize the mice into treatment and control groups with comparable mean tumor volumes.

3. Drug Administration and Monitoring:

  • Prepare the drug formulation at the desired concentrations.

  • Administer the drug to the treatment groups via the intended clinical route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily, twice weekly). The control group receives the vehicle.

  • Monitor the mice for signs of toxicity, including changes in body weight, behavior, and physical appearance, at least twice a week.[23]

  • Measure tumor volumes regularly (e.g., 2-3 times per week).

4. Study Endpoint and Data Analysis:

  • The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

  • Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

  • Assess toxicity based on body weight loss and other clinical observations. The maximum tolerated dose (MTD) is often defined as the dose that causes a certain percentage of reversible body weight loss (e.g., 10-20%).

Phase I Clinical Trial Dose Escalation Design

Phase I trials are the first-in-human studies designed to primarily assess the safety and tolerability of a new drug and to determine the MTD and/or the RP2D.

1. Study Design and Patient Population:

  • Design an open-label, dose-escalation study.[24]

  • Enroll patients with advanced, treatment-refractory cancers for which the new drug may be effective.[10]

2. Dose Escalation Scheme:

  • Employ a dose-escalation scheme, such as the traditional 3+3 design or a model-based design.[25][26]

  • In a 3+3 design:

    • Enroll a cohort of 3 patients at a starting dose level.

    • If no DLTs are observed, escalate to the next dose level.

    • If one DLT is observed, enroll 3 more patients at the same dose level.

    • If two or more DLTs are observed in a cohort of 3-6 patients, the MTD is considered to have been exceeded, and the dose level below is typically declared the MTD.[25]

3. Definition of Dose-Limiting Toxicity (DLT):

  • Prospectively define DLTs in the study protocol. These are typically severe (Grade 3 or 4) adverse events that are considered related to the study drug and occur within the first cycle of treatment.[25]

4. Determination of MTD and RP2D:

  • The MTD is the highest dose at which an acceptable level of toxicity is observed (e.g., ≤33% of patients experiencing a DLT).[25]

  • The RP2D is the dose chosen for further investigation in Phase II trials. It may be the MTD or a lower, better-tolerated dose that shows evidence of biological activity.

5. Expansion Cohorts:

  • Once the RP2D is determined, enroll expansion cohorts of patients with specific tumor types to gather more safety and preliminary efficacy data at that dose level.[10]

Conclusion

This comparative guide provides a quantitative and methodological framework for assessing the therapeutic window of this compound in the context of other oncology drugs. The data presented highlights the promising preclinical profile of this compound and its ongoing clinical evaluation. A nuanced understanding of the therapeutic window, derived from both preclinical and clinical data, is paramount for the successful development of novel cancer therapies that are both effective and well-tolerated. The detailed experimental protocols provided herein are intended to facilitate the standardized evaluation of future oncology drug candidates.

References

IAG933 Combination Therapy: A Statistical and Mechanistic Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of IAG933 combination therapies, supported by preclinical experimental data. This compound is a first-in-class, orally bioavailable small molecule inhibitor that directly targets the YAP/TAZ-TEAD protein-protein interaction, a critical nexus in the Hippo signaling pathway.[1][2] Dysregulation of this pathway is a known driver in various cancers. This guide details the synergistic effects of combining this compound with targeted therapies, offering insights into potential therapeutic strategies.

Preclinical Efficacy of this compound Combination Therapies

This compound has demonstrated significant antitumor activity as a monotherapy and in combination with inhibitors of the MAPK/KRAS signaling pathway in various preclinical cancer models.[3][4][5] The combination approach is particularly promising for tumors that are not driven by Hippo pathway mutations but are dependent on MAPK signaling, such as those with KRAS, EGFR, or MET alterations.[2][3][5]

This compound in Combination with KRAS G12C Inhibitor (JDQ443)

In preclinical studies involving KRAS G12C-mutated non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) cell lines, the combination of this compound with the KRAS G12C inhibitor JDQ443 has shown a strong synergistic benefit.[1] In vivo, the addition of this compound to JDQ443 treatment led to deeper and more sustained tumor regressions in NSCLC xenograft models.[1]

Cell LineCancer TypeCombination Benefit
NCI-H2122NSCLCDeepened response to JDQ443 in xenografts[1]
VariousNSCLC, CRCStrong combination benefit in cell lines[1]
This compound in Combination with EGFR Inhibitor (Osimertinib)

The combination of this compound with the EGFR inhibitor osimertinib has shown enhanced antitumor benefits. In an EGFR-mutated NSCLC cell-derived xenograft (CDX) model (NCI-H1975), this combination resulted in rapid tumor regression.[1]

Xenograft ModelCancer TypeCombination Effect
NCI-H1975EGFR-mutant NSCLCEnhanced antitumor benefit leading to rapid regression[1]
This compound in Combination with MET Inhibitor (Capmatinib)

In a MET-amplified lung cancer CDX model (EBC-1), the combination of this compound with the MET inhibitor capmatinib induced profound tumor shrinkage, highlighting its potential to overcome resistance to MET-targeted therapies.[1]

Xenograft ModelCancer TypeCombination Effect
EBC-1MET-amplified Lung CancerProfound tumor shrinkage[1]

Signaling Pathways and Mechanism of Action

This compound functions by disrupting the interaction between the transcriptional co-activators YAP/TAZ and the TEAD family of transcription factors (TEAD1-4).[1] This prevents the nuclear translocation of YAP/TAZ and subsequent transcription of genes involved in cell proliferation and survival. The Hippo pathway, which is a key regulator of organ size and tissue homeostasis, normally phosphorylates and inactivates YAP/TAZ. In many cancers, this pathway is dysregulated, leading to YAP/TAZ-TEAD-driven tumorigenesis.

The MAPK/KRAS pathway is another critical signaling cascade that controls cell growth, differentiation, and survival. Mutations in this pathway, such as in KRAS or EGFR, are common oncogenic drivers. The synergistic effect of combining this compound with MAPK/KRAS inhibitors is thought to arise from the co-dependence of some tumors on both pathways for their growth and survival. By simultaneously blocking these two key oncogenic signaling nodes, a more potent and durable anti-cancer effect can be achieved.

IAG933_Mechanism_of_Action cluster_Hippo Hippo Pathway cluster_Nucleus Nucleus Hippo Kinase\nCascade Hippo Kinase Cascade YAP/TAZ YAP/TAZ Hippo Kinase\nCascade->YAP/TAZ phosphorylates & inactivates YAP/TAZ_n YAP/TAZ YAP/TAZ->YAP/TAZ_n translocates to TEAD TEAD Oncogenic\nGene Expression Oncogenic Gene Expression TEAD->Oncogenic\nGene Expression promotes YAP/TAZ_n->TEAD binds to This compound This compound This compound->YAP/TAZ_n inhibits binding to TEAD Combination_Therapy_Workflow cluster_Preclinical Preclinical Models cluster_Treatment Treatment Arms cluster_Analysis Data Analysis Cancer Cell Lines\n(NSCLC, CRC, etc.) Cancer Cell Lines (NSCLC, CRC, etc.) This compound This compound Cancer Cell Lines\n(NSCLC, CRC, etc.)->this compound MAPK/KRAS Inhibitor\n(JDQ443, Osimertinib, etc.) MAPK/KRAS Inhibitor (JDQ443, Osimertinib, etc.) Cancer Cell Lines\n(NSCLC, CRC, etc.)->MAPK/KRAS Inhibitor\n(JDQ443, Osimertinib, etc.) Combination\n(this compound + MAPK/KRASi) Combination (this compound + MAPK/KRASi) Cancer Cell Lines\n(NSCLC, CRC, etc.)->Combination\n(this compound + MAPK/KRASi) Xenograft Models\n(CDX, PDX) Xenograft Models (CDX, PDX) Xenograft Models\n(CDX, PDX)->this compound Xenograft Models\n(CDX, PDX)->MAPK/KRAS Inhibitor\n(JDQ443, Osimertinib, etc.) Xenograft Models\n(CDX, PDX)->Combination\n(this compound + MAPK/KRASi) Tumor Growth\nInhibition Tumor Growth Inhibition This compound->Tumor Growth\nInhibition Safety/Tolerability Safety/Tolerability This compound->Safety/Tolerability MAPK/KRAS Inhibitor\n(JDQ443, Osimertinib, etc.)->Tumor Growth\nInhibition MAPK/KRAS Inhibitor\n(JDQ443, Osimertinib, etc.)->Safety/Tolerability Combination\n(this compound + MAPK/KRASi)->Tumor Growth\nInhibition Synergy Assessment Synergy Assessment Combination\n(this compound + MAPK/KRASi)->Synergy Assessment Combination\n(this compound + MAPK/KRASi)->Safety/Tolerability

References

Safety Operating Guide

Navigating the Disposal of IAG933: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of investigational compounds like IAG933 are paramount for maintaining a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of this compound in both solid form and as a solution in dimethyl sulfoxide (DMSO), ensuring the protection of personnel and the environment.

While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, it is crucial to adhere to standard laboratory safety protocols due to its nature as a bioactive compound.[1] The following procedures are based on general best practices for non-hazardous chemical waste disposal.

Quantitative Data Summary

For quick reference, the key physicochemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C27H26ClF2N3O4[2]
Molecular Weight 529.97 g/mol [2]
Appearance Solid[3]
Solubility Soluble in DMSO (e.g., 10 mM)[3]
CAS Number 2714434-21-4[2][3]

Experimental Protocols: Disposal Procedures

Adherence to personal protective equipment (PPE) protocols is mandatory during all handling and disposal procedures. This includes, but is not limited to, safety glasses, lab coats, and appropriate chemical-resistant gloves.

Disposal of Solid this compound

For the disposal of pure, solid this compound waste:

  • Containerization: Place the solid this compound waste into a clearly labeled, sealed container. The container should be robust and compatible with chemical waste.

  • Labeling: The label should clearly state "Non-Hazardous Chemical Waste" and identify the contents as "this compound".

  • Disposal Route: This container should be disposed of through your institution's chemical waste management program. Do not mix with general laboratory trash unless explicitly permitted by your institution's environmental health and safety (EHS) office. Some guidelines for non-hazardous solids suggest they can be placed directly into the dumpster, but this should be confirmed with your local EHS.[4]

Disposal of this compound in DMSO Solution

Given that this compound is frequently used in a DMSO solution, the disposal of this liquid waste requires specific attention.

  • Waste Collection: Collect all liquid waste containing this compound and DMSO in a designated, leak-proof, and clearly labeled waste container. The container must be compatible with organic solvents.

  • Labeling: The waste container must be labeled with the full chemical names of all components, i.e., "this compound in DMSO".

  • Segregation: This waste stream should be segregated and disposed of as organic solvent waste.[5] Follow your institution's guidelines for the disposal of flammable or combustible liquids.

  • Incineration: The recommended disposal method for DMSO is incineration in a chemical incinerator equipped with an afterburner and scrubber.[6] This is typically handled by your institution's hazardous waste contractor.

  • Sink Disposal: Do not dispose of this compound/DMSO solutions down the drain. While some institutions may permit the disposal of very dilute, small volumes of DMSO down the sink, this is not a recommended practice for solutions containing investigational compounds.[6][7]

Disposal of Contaminated Labware
  • Sharps: Any sharps, such as needles or pipette tips, contaminated with this compound should be placed in a designated sharps container for chemical waste.[8]

  • Glassware and Plasticware: Non-sharp labware (e.g., vials, plates) contaminated with this compound should be collected in a separate, labeled bag or container for solid waste disposal through your institution's chemical waste program. Do not place these items in the regular trash.[6]

  • Empty Containers: Empty this compound containers should have their labels defaced and can then be disposed of in the regular trash, provided no freestanding liquid remains.[4]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal pathways for this compound, the following diagrams have been generated.

IAG933_Disposal_Workflow cluster_solid Solid this compound Waste cluster_liquid This compound/DMSO Solution Waste cluster_labware Contaminated Labware Solid_Waste Solid this compound Solid_Container Labeled 'Non-Hazardous' Waste Container Solid_Waste->Solid_Container Collect Solid_Disposal Institutional Chemical Waste Program Solid_Container->Solid_Disposal Dispose Liquid_Waste This compound in DMSO Liquid_Container Labeled Organic Solvent Waste Container Liquid_Waste->Liquid_Container Collect Liquid_Disposal Institutional Chemical Waste Program (Incineration) Liquid_Container->Liquid_Disposal Dispose Sharps Contaminated Sharps Sharps_Container Chemical Sharps Container Sharps->Sharps_Container Non_Sharps Contaminated Vials, Plates, etc. Solid_Waste_Bag Labeled Solid Waste Bag Non_Sharps->Solid_Waste_Bag Institutional_Waste Institutional Chemical Waste Program Sharps_Container->Institutional_Waste Solid_Waste_Bag->Institutional_Waste

Caption: Disposal workflow for solid this compound, this compound/DMSO solutions, and contaminated labware.

Logical Decision Tree for this compound Disposal

To further clarify the decision-making process for the disposal of this compound and related materials, the following logical relationship diagram is provided.

Disposal_Decision_Tree Start This compound Waste Generated Is_Solid Is the waste solid this compound? Start->Is_Solid Is_Liquid Is the waste an this compound/DMSO solution? Is_Solid->Is_Liquid No Solid_Procedure Follow Solid Waste Protocol: - Labeled 'Non-Hazardous' Container - Institutional Chemical Waste Is_Solid->Solid_Procedure Yes Is_Labware Is it contaminated labware? Is_Liquid->Is_Labware No Liquid_Procedure Follow Liquid Waste Protocol: - Labeled Solvent Waste Container - Institutional Chemical Waste (Incineration) Is_Liquid->Liquid_Procedure Yes Is_Sharp Is the labware sharp? Is_Labware->Is_Sharp Yes Sharp_Procedure Dispose in Chemical Sharps Container Is_Sharp->Sharp_Procedure Yes NonSharp_Procedure Dispose in Labeled Solid Waste Bag Is_Sharp->NonSharp_Procedure No

Caption: Decision tree for selecting the appropriate this compound disposal procedure.

By following these detailed procedures and utilizing the provided visual aids, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific environmental health and safety guidelines for final verification of disposal procedures.

References

Safeguarding Researchers: A Comprehensive Guide to Handling IAG933

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides essential safety and logistical information for the handling and disposal of IAG933, a potent YAP/TAZ-TEAD protein-protein interaction inhibitor. Adherence to these guidelines is critical to ensure the safety of all laboratory personnel and to maintain a secure research environment. The following procedures are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) for Handling this compound

All personnel handling this compound must use the following personal protective equipment. These requirements are based on the Safety Data Sheet (SDS) provided by MedchemExpress.[1]

Protection TypeSpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from splashes or aerosols of this compound.
Hand Protection Protective gloves (e.g., nitrile)Prevents skin contact with the compound.
Skin and Body Protection Impervious clothing (e.g., lab coat)Provides a barrier against accidental spills and contamination.
Respiratory Protection Suitable respiratorNecessary when handling the powder form to avoid inhalation of dust particles.

Operational Plan: Step-by-Step Handling Protocol

To minimize exposure and ensure safe handling, all procedures involving this compound must be conducted in a designated area with appropriate engineering controls.

1. Preparation and Weighing:

  • Conduct all handling of powdered this compound within a certified chemical fume hood to avoid inhalation of dust.

  • Ensure a safety shower and eye wash station are readily accessible.[1]

  • Before handling, confirm that all required PPE is correctly worn.

2. Dissolving the Compound:

  • When preparing solutions, add the solvent to the powdered this compound slowly to prevent splashing.

  • Use only in areas with appropriate exhaust ventilation to minimize exposure to vapors.[1]

3. Experimental Use:

  • Clearly label all containers with the compound name, concentration, and date.

  • Avoid the formation of dust and aerosols during handling.[1]

  • In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet.[1]

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • For liquid spills, use a finely-powdered, liquid-binding material (e.g., diatomite, universal binders) to absorb the solution.[1]

  • Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

  • Collect all contaminated materials in a sealed container for proper disposal.

Disposal Plan: Managing this compound Waste

While the specific disposal instructions from Section 13 of the this compound Safety Data Sheet are not publicly available, the following general guidelines for laboratory chemical waste should be strictly followed.

1. Waste Segregation and Collection:

  • All this compound waste, including unused compound, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, must be collected as hazardous waste.

  • Use designated, leak-proof containers that are compatible with the chemical waste.

  • Do not mix this compound waste with other incompatible waste streams.

2. Labeling and Storage:

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name "this compound".

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Keep waste containers securely closed except when adding waste.

3. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Safe Handling of this compound

IAG933_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare work area in chemical fume hood A->B C Weigh powdered this compound B->C D Dissolve this compound in appropriate solvent C->D E Perform experiment D->E F Decontaminate work surfaces and equipment E->F G Segregate and label all this compound waste F->G H Store waste in designated accumulation area G->H I Contact EHS for waste pickup H->I

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.